molecular formula C5H3N3O2 B1359092 5-Nitro-1H-pyrrole-2-carbonitrile CAS No. 67903-53-1

5-Nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B1359092
CAS No.: 67903-53-1
M. Wt: 137.1 g/mol
InChI Key: ZVVCRSWBCOBPKF-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O2 and its molecular weight is 137.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVCRSWBCOBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614258
Record name 5-Nitro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67903-53-1
Record name 5-Nitro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Nitro-1H-pyrrole-2-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile. Due to the limited availability of public data, this document focuses on compiling the existing information and highlighting areas where further experimental validation is required.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound featuring a pyrrole ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position. The presence of these two electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrrole ring.

Chemical Structure:

General Properties:

Basic information about this compound has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₅H₃N₃O₂[1][2]
Molecular Weight 137.1 g/mol [1][2]
Appearance Yellow Solid[1][2]
CAS Number 67903-53-1[1]
Purity ≥ 95% (HPLC)[1][2]
Storage Conditions Store at 0-8°C, sealed and dry[1][2]

Quantitative Physicochemical Properties:

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental data for the melting point, boiling point, and solubility of this compound. The data often found is for the parent compound, pyrrole-2-carbonitrile (CAS 4513-94-4), and should not be used for the nitrated derivative.

Spectral Data:

Synthesis

The synthesis of this compound involves the nitration of 1H-pyrrole-2-carbonitrile. A key historical reference for this reaction is the work of H. J. Anderson in the Canadian Journal of Chemistry. While the full experimental details are not available in recent public searches, the publication indicates that the nitration of 2-pyrrolecarbonitrile yields a mixture of the 4-nitro and 5-nitro isomers.[1] The 2-cyano group is described as being less "meta-directing" (towards the 4-position) in the pyrrole ring compared to its effect in a benzene ring, suggesting that the 5-nitro isomer is a significant product.[1]

Logical Workflow for Synthesis and Isolation:

The synthesis would logically follow the nitration of a starting pyrrole derivative, followed by separation of the isomers.

G start 1H-Pyrrole-2-carbonitrile reaction Nitration Reaction start->reaction nitrating_agent Nitrating Agent (e.g., HNO3/Ac2O) nitrating_agent->reaction mixture Mixture of 4-Nitro and 5-Nitro Isomers reaction->mixture separation Chromatographic Separation mixture->separation product_4_nitro 4-Nitro-1H-pyrrole-2-carbonitrile separation->product_4_nitro Isomer 1 product_5_nitro This compound (Target Compound) separation->product_5_nitro Isomer 2

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol:

A detailed, validated experimental protocol for the synthesis of this compound is not available in the recent publicly accessible literature. The original work by H. J. Anderson would be the primary source for such a protocol. General nitration procedures for pyrroles often involve the use of nitric acid in acetic anhydride.[2]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the available literature. However, the broader class of pyrrole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2][4]

Given the lack of specific studies on this molecule, no signaling pathways involving this compound can be definitively described or visualized. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic targets.

Applications

This compound is a versatile building block in organic synthesis. Its functional groups offer multiple reaction sites for creating more complex molecules. Its primary applications are in:

  • Pharmaceutical Development: As an intermediate for the synthesis of novel drug candidates, particularly targeting inflammatory diseases and cancer.[2][4]

  • Agrochemicals: Used in the development of new pesticides and herbicides.[2][4]

  • Materials Science: The electronic properties imparted by the nitro and cyano groups make it a candidate for use in the creation of advanced materials, such as polymers and coatings.[4]

Conclusion

This compound is a chemical compound with significant potential as an intermediate in various fields, most notably in drug discovery and materials science. However, there is a significant gap in the publicly available, detailed experimental data for its physicochemical properties, spectral characterization, and specific biological activity. The synthesis, as described in older literature, involves the nitration of 1H-pyrrole-2-carbonitrile. For researchers and drug development professionals, further experimental work to fully characterize this molecule and explore its biological functions is warranted.

References

Synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile from Simple Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 2-pyrrolealdoxime. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1] Its utility stems from the presence of both a nitro group and a cyano group on the pyrrole ring, which allows for diverse functionalization and the synthesis of more complex heterocyclic compounds.[1][2] The synthesis of this compound from simple precursors is of significant interest to researchers in organic synthesis and drug discovery.

The most direct synthetic route involves the preparation of 1H-pyrrole-2-carbonitrile followed by its nitration. This guide will provide detailed methodologies for these key transformations.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence starting from 2-pyrrolealdoxime:

  • Dehydration of 2-Pyrrolealdoxime: The first step involves the dehydration of 2-pyrrolealdoxime to yield 1H-pyrrole-2-carbonitrile. This transformation is typically accomplished using a dehydrating agent such as acetic anhydride.[3]

  • Nitration of 1H-pyrrole-2-carbonitrile: The subsequent nitration of 1H-pyrrole-2-carbonitrile with a mixture of fuming nitric acid and acetic anhydride yields a mixture of 4-Nitro-1H-pyrrole-2-carbonitrile and the desired this compound.[3] The isomers are then separated by column chromatography.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Nitration & Separation 2-Pyrrolealdoxime 2-Pyrrolealdoxime 1H-Pyrrole-2-carbonitrile 1H-Pyrrole-2-carbonitrile 2-Pyrrolealdoxime->1H-Pyrrole-2-carbonitrile Reflux Isomer_Mixture 4-Nitro & 5-Nitro Isomer Mixture 1H-Pyrrole-2-carbonitrile->Isomer_Mixture 0-10 °C Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2-Pyrrolealdoxime Nitrating_Mixture Fuming HNO3 / Acetic Anhydride Nitrating_Mixture->1H-Pyrrole-2-carbonitrile Chromatography Alumina Column Chromatography Isomer_Mixture->Chromatography This compound This compound Chromatography->this compound 4-Nitro-1H-pyrrole-2-carbonitrile 4-Nitro-1H-pyrrole-2-carbonitrile Chromatography->4-Nitro-1H-pyrrole-2-carbonitrile

Figure 1: Synthetic workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1H-pyrrole-2-carbonitrile and its subsequent nitration.

Table 1: Synthesis of 1H-Pyrrole-2-carbonitrile

ReactantReagentSolventTemperatureTime (min)Yield (%)Reference
2-PyrrolealdoximeAcetic AnhydrideNoneReflux2061[3]

Table 2: Nitration of 1H-Pyrrole-2-carbonitrile

ReactantReagentsSolventTemperature (°C)Isomer Ratio (4-nitro:5-nitro)Reference
1H-Pyrrole-2-carbonitrileFuming Nitric Acid, Acetic AnhydrideAcetic Anhydride< 10~40:60[3]

Experimental Protocols

Step 1: Synthesis of 1H-Pyrrole-2-carbonitrile

This protocol is adapted from the procedure described by Anderson (1959).[3]

Materials:

  • 2-Pyrrolealdoxime

  • Acetic Anhydride

  • Water

  • Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, suspend 2-pyrrolealdoxime in acetic anhydride.

  • Slowly heat the mixture to a gentle reflux and maintain for 20 minutes.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation.

  • Purify the residue by vacuum distillation to obtain 1H-pyrrole-2-carbonitrile as a colorless liquid.

Step 2: Nitration of 1H-Pyrrole-2-carbonitrile and Separation of Isomers

This protocol is based on the nitration of substituted pyrroles as described by Anderson (1959).[3]

Materials:

  • 1H-Pyrrole-2-carbonitrile

  • Acetic Anhydride

  • Fuming Nitric Acid (d = 1.5)

  • Ice-water

  • Ether

  • Alumina (for chromatography)

  • Benzene

  • Ethyl Acetate

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

a) Nitration:

  • Dissolve 1H-pyrrole-2-carbonitrile in acetic anhydride in a flask and cool the solution to 0 °C in an ice bath.

  • Prepare a nitrating mixture by adding fuming nitric acid to acetic anhydride, keeping the temperature low.

  • Slowly add the nitrating mixture to the solution of 1H-pyrrole-2-carbonitrile, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, pour the dark solution into ice-water with vigorous stirring.

  • Extract the aqueous mixture three times with ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvents under reduced pressure to obtain the crude mixture of 4- and 5-nitro-2-pyrrolecarbonitriles as a red solid.

b) Separation of Isomers by Column Chromatography:

  • Prepare a chromatography column packed with alumina in benzene.

  • Dissolve the crude solid mixture in a minimal amount of benzene.

  • Load the solution onto the prepared alumina column.

  • Elute the column initially with benzene. The first fractions will contain the less polar isomer.

  • Monitor the fractions by thin-layer chromatography (TLC) to determine the elution profile of the isomers.

  • After the first isomer has eluted, switch the eluent to a 1:1 mixture of benzene and ethyl acetate to elute the more polar isomer.

  • Collect the fractions containing the pure 4-nitro and 5-nitro isomers separately.

  • Evaporate the solvent from the collected fractions to obtain the purified isomers. 4-Nitro-2-pyrrolecarbonitrile is reported to be a solid.[3]

Conclusion

This technical guide outlines a reliable and accessible two-step synthesis of this compound from simple precursors. The provided experimental protocols and quantitative data offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to produce this valuable compound for their research and development needs. Careful execution of the chromatographic separation is crucial for obtaining the desired 5-nitro isomer in high purity.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Nitro-1H-pyrrole-2-carbonitrile (CAS Number: 67903-53-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Nitro-1H-pyrrole-2-carbonitrile, identified by CAS number 67903-53-1. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals.[1][2] Its utility also extends to material science, where it is used in creating advanced polymers and coatings due to its unique electronic properties.[1]

Core Physicochemical Data

While detailed experimental data for this compound is not extensively documented in publicly available literature, the following information has been compiled from reliable chemical supplier databases and foundational organic chemistry research.

PropertyValueSource
CAS Number 67903-53-1N/A
Molecular Formula C₅H₃N₃O₂[1][2]
Molecular Weight 137.1 g/mol [1][2]
Appearance Yellow solid[1][2]
Purity ≥ 95% (HPLC)[1][2]
Storage Conditions 0-8°C[1][2]

Synthesis and Characterization

The synthesis of this compound is achieved through the nitration of pyrrole-2-carbonitrile. A foundational method for this process was described by Hugh J. Anderson in 1959. The nitration of pyrrole-2-carbonitrile yields a mixture of the 4-nitro and 5-nitro isomers.

Experimental Protocol: Nitration of Pyrrole-2-carbonitrile

The following is a generalized protocol based on the established chemistry for the nitration of pyrrole derivatives. Specific details may be found in the original literature.

Materials:

  • Pyrrole-2-carbonitrile

  • Fuming nitric acid

  • Acetic anhydride

  • Cooling bath (e.g., ice-salt mixture)

  • Standard laboratory glassware

Procedure:

  • A solution of pyrrole-2-carbonitrile in acetic anhydride is prepared and cooled to a low temperature (typically below 0°C) in a cooling bath.

  • A solution of fuming nitric acid in acetic anhydride is prepared separately and also cooled.

  • The nitric acid solution is added dropwise to the pyrrole-2-carbonitrile solution with vigorous stirring, while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period at the low temperature.

  • The reaction is then quenched by pouring it onto crushed ice.

  • The precipitated product, a mixture of 4- and 5-nitro isomers, is collected by filtration, washed with cold water, and dried.

  • The isomers are then separated, typically by fractional crystallization or chromatography, to isolate the this compound.

The characterization of the resulting isomers involves the determination of their physical properties and spectroscopic analysis.

Logical Workflow for Synthesis and Isomer Separation

G Synthesis and Separation of this compound cluster_synthesis Synthesis cluster_separation Separation Pyrrole-2-carbonitrile Pyrrole-2-carbonitrile Nitration Reaction Nitration Reaction Pyrrole-2-carbonitrile->Nitration Reaction Nitrating Mixture\n(HNO3/Acetic Anhydride) Nitrating Mixture (HNO3/Acetic Anhydride) Nitrating Mixture\n(HNO3/Acetic Anhydride)->Nitration Reaction Reaction Quenching\n(Ice Water) Reaction Quenching (Ice Water) Nitration Reaction->Reaction Quenching\n(Ice Water) Crude Product\n(Mixture of Isomers) Crude Product (Mixture of Isomers) Reaction Quenching\n(Ice Water)->Crude Product\n(Mixture of Isomers) Separation Technique\n(e.g., Fractional Crystallization) Separation Technique (e.g., Fractional Crystallization) Crude Product\n(Mixture of Isomers)->Separation Technique\n(e.g., Fractional Crystallization) 4-Nitro-1H-pyrrole-2-carbonitrile 4-Nitro-1H-pyrrole-2-carbonitrile Separation Technique\n(e.g., Fractional Crystallization)->4-Nitro-1H-pyrrole-2-carbonitrile This compound This compound Separation Technique\n(e.g., Fractional Crystallization)->this compound

Caption: Synthesis and separation workflow.

Biological Activity and Potential Signaling Pathways

This compound serves as a crucial building block for a variety of biologically active compounds.[1][2] Its derivatives have been investigated for their potential as:

  • Anti-cancer agents: Pyrrole-containing compounds have been shown to target various aspects of cancer cell biology.

  • Anti-inflammatory agents: The pyrrole scaffold is present in several compounds with anti-inflammatory properties.

While specific signaling pathways for this compound have not been explicitly detailed, its role as a synthetic intermediate suggests that the nitro and cyano functionalities are key for further chemical modifications to create molecules that can interact with biological targets. The derivatives synthesized from this compound are likely designed to modulate pathways involved in cell proliferation, inflammation, and apoptosis.

Conceptual Signaling Pathway for Derivatives

The following diagram illustrates a conceptual pathway that derivatives of this compound might target, based on the known activities of pyrrole-based anti-cancer and anti-inflammatory drugs.

G Potential Signaling Pathways for Derivatives cluster_cancer Anti-Cancer Activity cluster_inflammation Anti-Inflammatory Activity 5-Nitro-1H-pyrrole-2-carbonitrile_Derivative Derivative of This compound Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) 5-Nitro-1H-pyrrole-2-carbonitrile_Derivative->Kinase_Inhibition COX-2_Inhibition COX-2 Inhibition 5-Nitro-1H-pyrrole-2-carbonitrile_Derivative->COX-2_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Cytokine_Modulation Modulation of Pro-inflammatory Cytokines COX-2_Inhibition->Cytokine_Modulation

Caption: Potential signaling pathways.

References

Spectroscopic Analysis of 5-Nitro-1H-pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-pyrrole-2-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structure, featuring both a nitro group and a nitrile group on a pyrrole ring, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and predicted spectral data based on the analysis of analogous compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing nitro and cyano groups is expected to significantly deshield the protons and carbons of the pyrrole ring, leading to downfield chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~12-14br sN-H
~7.5-8.0dH4
~7.0-7.5dH3

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145-150C5-NO₂
~130-135C2-CN
~125-130C4
~115-120C3
~110-115CN

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrational modes of the N-H, C≡N, and NO₂ functional groups, as well as the vibrations of the pyrrole ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium, BroadN-H stretch
~2230-2210Strong, SharpC≡N stretch
~1550-1500StrongAsymmetric NO₂ stretch
~1350-1300StrongSymmetric NO₂ stretch
~1600-1450MediumC=C stretch (pyrrole ring)
~1100-1000MediumC-N stretch (pyrrole ring)
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro and cyano groups.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
137High[M]⁺ (Molecular Ion)
91Medium[M - NO₂]⁺
111Medium[M - CN]⁺
64Medium[M - NO₂ - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is recommended for solid samples. Alternatively, a KBr pellet can be prepared.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) capabilities. For a relatively small and potentially volatile molecule, GC-MS with an EI source is suitable. LC-MS with an ESI source can also be used.

Sample Preparation (GC-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Filter the solution through a 0.2 µm syringe filter if necessary.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the molecular ion peak in the mass spectrum.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with spectral databases if available.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Reactivity of the Nitro Group on the Pyrrole Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrole ring, a fundamental scaffold in numerous natural products and pharmaceuticals, exhibits a rich and complex reactivity profile.[1][2] The introduction of a nitro group onto this five-membered heterocycle profoundly influences its electronic properties and chemical behavior, opening up a diverse array of synthetic possibilities while also imparting significant biological activities.[3][4] This technical guide provides an in-depth exploration of the reactivity of the nitro group on the pyrrole ring, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers, scientists, and drug development professionals.

Electrophilic Substitution: The Nitration of Pyrroles

The introduction of a nitro group onto the pyrrole ring is a key first step in the synthesis of many functionalized nitropyrrole derivatives. Due to the electron-rich nature of the pyrrole ring, it is highly susceptible to electrophilic attack. However, the acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄) can lead to polymerization of the pyrrole ring.[5][6] Consequently, milder nitrating agents are generally employed.

The nitration of pyrrole typically occurs at the C2 position, as the cationic intermediate is stabilized by three resonance structures, compared to only two for C3 attack.[5]

Table 1: Nitration of Pyrrole and its Derivatives

Starting MaterialNitrating AgentSolventTemp. (°C)Product(s)Yield (%)Reference(s)
PyrroleHNO₃ / Ac₂OAcetic AnhydrideLow2-Nitropyrrole~55-61%[5][6]
PyrroleHNO₃ / Ac₂OAcetic AnhydrideLow3-NitropyrroleMinor[6]
1-MethylpyrroleHNO₃ / Ac₂OAcetic Anhydride-3-Nitro-1-methylpyrroleIncreased vs. pyrrole[6]
2-NitropyrroleHNO₃ / Ac₂OAcetic Anhydride-152,4-Dinitropyrrole & 2,5-Dinitropyrrole (4:1)61 (total)[6]
Pyrrolo[2,1-a]isoquinolinesNaNO₂HFIPAmbientNitro-pyrrolo[2,1-a]isoquinolines28-98[7]
Experimental Protocol: Nitration of Pyrrole with Acetyl Nitrate

This protocol describes the preparation of 2-nitropyrrole using acetyl nitrate, a common and effective method for the nitration of pyrrole.[5][6]

Materials:

  • Pyrrole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride in an ice bath.

  • Slowly add fuming nitric acid to the cold acetic anhydride with stirring to generate acetyl nitrate in situ. Maintain the temperature below 10 °C.

  • Dissolve pyrrole in a minimal amount of acetic anhydride and cool the solution in an ice bath.

  • Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-nitropyrrole.

Reactions of the Nitro Group on the Pyrrole Ring

The nitro group, being a strong electron-withdrawing group, deactivates the pyrrole ring towards further electrophilic substitution but activates it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various transformations, most notably reduction to an amino group, which is a gateway to a wide range of further functionalization.

Nucleophilic Aromatic Substitution

While less common than on more electron-deficient aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on nitropyrroles, particularly when additional activating groups are present or when using strong nucleophiles. The nitro group serves as a powerful activating group for this transformation.

Table 2: Nucleophilic Aromatic Substitution of Nitropyrroles

Starting MaterialNucleophileBase/ConditionsProductYield (%)Reference(s)
2,5-Dinitro-1-methylpyrrolePiperidineDMSO, room temp.2-Piperidino-5-nitro-1-methylpyrrole-
2,5-Dinitro-1-methylpyrroleNaOMeMethanol, 40 °C2-Methoxy-5-nitro-1-methylpyrroleHigh
3-NO₂-TtBuCorrCuDiethyl 2-chloromalonateBase2-Di(ethoxycarbonyl)methyl-3-NO₂-TtBuCorrCu28[8]
3-NO₂-TtBuCorrCuEthoxideBase2-Ethoxy-3-NO₂-TtBuCorrCu3[8]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general framework for conducting nucleophilic aromatic substitution on an activated nitropyrrole substrate.

Materials:

  • Nitropyrrole substrate

  • Nucleophile

  • Appropriate solvent (e.g., DMSO, DMF, THF)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with magnetic stirring

Procedure:

  • To a reaction vessel under an inert atmosphere, add the nitropyrrole substrate and the chosen solvent.

  • If a base is required, add it to the mixture.

  • Add the nucleophile to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to elevated temperatures, depending on the reactivity of the substrates).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is one of the most valuable transformations of nitropyrroles, as it provides access to aminopyrroles, which are versatile building blocks for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.

Table 3: Reduction of Nitropyrroles

Starting MaterialReducing AgentSolventConditionsProductYield (%)Reference(s)
2-NitropyrroleZn / Acetic AcidAcetic AcidMild3-Pyrroline-[5]
2-NitropyrroleCatalytic Hydrogenation--Pyrrolidine-[5]
Substituted Nitropyrroles---Corresponding Aminopyrroles-[7]
Experimental Protocol: Reduction of a Nitropyrrole to an Aminopyrrole

This protocol outlines a general procedure for the reduction of a nitropyrrole to the corresponding aminopyrrole using a common reducing agent.

Materials:

  • Nitropyrrole derivative

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl)

  • Solvent (e.g., ethanol, ethyl acetate, acetic acid)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Base for workup (e.g., saturated sodium bicarbonate solution)

Procedure:

  • Dissolve the nitropyrrole derivative in the chosen solvent in a round-bottom flask.

  • Add the reducing agent to the solution.

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reducing agent).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter off any solids.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aminopyrrole by column chromatography if necessary.

Cycloaddition Reactions

Nitropyrroles can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substitution pattern and reaction partner. These reactions are powerful tools for the construction of complex polycyclic systems. The electron-withdrawing nitro group can influence the reactivity and regioselectivity of these transformations.

Table 4: Cycloaddition Reactions of Nitropyrroles

Nitropyrrole DerivativeReaction PartnerReaction TypeProductYield (%)Reference(s)
2-(E-2-Nitroethenyl)-1H-pyrrole1,4-BenzoquinoneDiels-AlderBenzo[e]indole-6,9(3H)-dione10[3]
1-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole1,4-BenzoquinoneDiels-Alder3-Methylbenzo[e]indole-6,9(3H)-dione26[3]
1-Phenylsulfonyl-2-(E-2-nitroethenyl)-1H-pyrrole1,4-BenzoquinoneDiels-Alder3-Phenylsulfonylbenzo[e]indole-6,9(3H)-dione9[3]
1-Methyl-2-(E-2-nitroethenyl)-1H-pyrrole1,4-NaphthoquinoneDiels-Alder3-Methylnaphtho[2,3-e]-indole-6,9(3H)-dione6[3]

Biological Significance and Signaling Pathways

Nitropyrrole-containing natural products exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.

Marinopyrrole A and the Mcl-1 Apoptosis Pathway

Marinopyrrole A, a natural product isolated from a marine-derived actinomycete, has been shown to possess potent anticancer activity.[6][9] Its mechanism of action involves the targeting of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][10][11] Marinopyrrole A binds to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome.[10][12] The degradation of Mcl-1 disrupts its sequestration of pro-apoptotic proteins like Bak and Bax, which are then free to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[10]

Marinopyrrole_A_Pathway Marinopyrrole A Induced Apoptosis via Mcl-1 Degradation Marinopyrrole_A Marinopyrrole A Mcl1 Mcl-1 (Anti-apoptotic) Marinopyrrole_A->Mcl1 Binds to Proteasome Proteasome Mcl1->Proteasome Ubiquitination-mediated degradation Bak_Bax Bak / Bax (Pro-apoptotic) Mcl1->Bak_Bax Sequesters Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspase Cascade Ubiquitin Ubiquitin Ubiquitin->Mcl1 Synthesis_Workflow cluster_synthesis Core Synthesis cluster_diversification Diversification Reactions cluster_products Analog Library Pyrrole Pyrrole Nitration Nitration Pyrrole->Nitration Nitropyrrole Nitropyrrole Core Nitration->Nitropyrrole Reduction Reduction to Amine Nitropyrrole->Reduction Nucleophilic_Sub Nucleophilic Substitution Nitropyrrole->Nucleophilic_Sub Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Nitropyrrole->Cross_Coupling Requires prior halogenation Aminopyrroles Aminopyrrole Derivatives Reduction->Aminopyrroles Substituted_Nitropyrroles Substituted Nitropyrroles Nucleophilic_Sub->Substituted_Nitropyrroles Functionalized_Pyrroles Functionalized Pyrroles Cross_Coupling->Functionalized_Pyrroles Lead_Optimization_Workflow Hit_ID Hit Identification (e.g., from HTS) SAR_Studies Structure-Activity Relationship (SAR) - Analog Synthesis - In vitro Assays (Potency, Selectivity) Hit_ID->SAR_Studies Lead_Gen Lead Generation SAR_Studies->Lead_Gen Iterative Design-Synthesize-Test Cycles ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Gen->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies In_Vivo_Studies->SAR_Studies Feedback for further optimization Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

An In-depth Technical Guide to the Electronic Properties of 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-pyrrole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the strongly electron-withdrawing nitro and cyano substituents, make it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials.[1] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic properties of this molecule. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for its analysis, including computational modeling, UV-Vis spectroscopy, and cyclic voltammetry. The presented protocols and expected results are based on the known electronic effects of the constituent functional groups and data from analogous pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The electronic nature of the pyrrole ring can be finely tuned through the introduction of various substituents. In the case of this compound, the presence of a nitro group at the 5-position and a carbonitrile group at the 2-position dramatically influences its electronic structure. These electron-withdrawing groups lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the molecule's reactivity, optical properties, and electrochemical behavior. Understanding these electronic properties is crucial for the rational design of new molecules with desired functionalities, such as targeted biological activity or specific charge-transport characteristics.[1]

Theoretical Framework and Computational Analysis

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. By solving the Schrödinger equation within the DFT framework, it is possible to obtain valuable information about the molecule's geometry, molecular orbital energies, and electronic transitions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for its first electronic excitation.

For this compound, the electron-withdrawing nitro and cyano groups are expected to significantly lower the energies of both the HOMO and LUMO compared to the parent pyrrole molecule. This would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity and a red-shift in its UV-Vis absorption spectrum.

Expected Electronic Properties from Computational Studies
ParameterExpected Value/TrendSignificance
HOMO Energy Lower than pyrroleReduced electron-donating ability
LUMO Energy Significantly lower than pyrroleEnhanced electron-accepting ability
HOMO-LUMO Gap Smaller than pyrroleIncreased reactivity, red-shifted absorption
Dipole Moment Larger than pyrroleIncreased polarity
Electron Affinity Higher than pyrroleGreater ability to accept an electron
Ionization Potential Higher than pyrroleMore energy required to remove an electron

Table 1: Expected Electronic Properties of this compound from Computational Analysis.

G HOMO_p HOMO HOMO_n HOMO HOMO_p->HOMO_n Lowered by EWGs LUMO_p LUMO LUMO_p->HOMO_p LUMO_n LUMO LUMO_p->LUMO_n Lowered by EWGs LUMO_n->HOMO_n Energy Energy G cluster_workflow UV-Vis Spectroscopy Workflow Start Prepare Stock Solution Dilutions Prepare Serial Dilutions Start->Dilutions Spectrometer Record UV-Vis Spectra (200-800 nm) Dilutions->Spectrometer Blank Use Pure Solvent as Blank Spectrometer->Blank Analysis Determine λmax and ε Blank->Analysis End Data Analysis Complete Analysis->End G cluster_workflow Cyclic Voltammetry Workflow Start Prepare Electrolyte Solution Sample Dissolve Sample Start->Sample Setup Assemble Three-Electrode Cell Sample->Setup Deoxygenate Deoxygenate with Inert Gas Setup->Deoxygenate Scan Record Cyclic Voltammogram Deoxygenate->Scan Standard Calibrate with Ferrocene Scan->Standard Analysis Determine Redox Potentials Standard->Analysis End Calculate HOMO/LUMO Energies Analysis->End

References

solubility of 5-Nitro-1H-pyrrole-2-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-1H-pyrrole-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical data in publicly accessible literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on its structural features and established principles of organic chemistry. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, providing researchers with the necessary methodologies to generate precise data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of novel chemical entities incorporating the this compound scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block stems from the presence of reactive functional groups—a nitro group and a nitrile group—attached to a pyrrole core.[1] These features make it a valuable precursor for the synthesis of a wide array of more complex molecules with potential biological activity.[1] Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use in synthesis, purification, formulation, and various analytical procedures.

This document aims to bridge the current gap in available quantitative solubility data for this compound. It provides a theoretical assessment of its solubility and presents detailed experimental workflows for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

This compound possesses a polar structure due to the presence of the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups, as well as the N-H group of the pyrrole ring. The N-H group can act as a hydrogen bond donor, while the nitrogen of the nitrile and the oxygens of the nitro group can act as hydrogen bond acceptors.[3][4][5] These characteristics suggest that it will exhibit favorable solubility in polar aprotic and polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Based on these structural considerations, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the solute.
EthanolHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
WaterLow to ModerateWhile polar, the organic backbone may limit high solubility. The N-H, nitrile, and nitro groups can hydrogen bond with water.[3][4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighA polar aprotic solvent that can effectively solvate the polar functional groups.
AcetoneModerate to HighA polar aprotic solvent that can engage in dipole-dipole interactions.
AcetonitrileModerate to HighA polar aprotic solvent; the nitrile group may have specific favorable interactions.[6]
Moderately Polar Ethyl AcetateModeratePossesses both polar and nonpolar characteristics.
DichloromethaneLow to ModerateA weakly polar solvent.
Nonpolar TolueneLowPrimarily nonpolar character.
HexaneVery LowA nonpolar aliphatic hydrocarbon.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

A general workflow for determining the equilibrium solubility is depicted in the following diagram.

G A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature with agitation C Phase Separation B->C Centrifuge to pellet excess solid D Sample Preparation for Analysis C->D Withdraw supernatant and filter E Quantitative Analysis (HPLC) D->E Dilute sample into mobile phase F Data Calculation E->F Determine concentration from calibration curve

Caption: General workflow for equilibrium solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method). Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-validated calibration curve of the compound in the same solvent system is required for accurate quantification.

  • Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the concentration determined by HPLC and the dilution factor used.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its intrinsic properties and the properties of the solvent. This relationship can be visualized as follows:

G cluster_solute This compound Properties cluster_solvent Solvent Properties A Polar Functional Groups (-NO2, -CN, N-H) Solubility Solubility A->Solubility B Hydrogen Bonding Capacity (Donor & Acceptor) B->Solubility C Molecular Size & Shape C->Solubility D Polarity (Dipole Moment) D->Solubility E Hydrogen Bonding Capacity E->Solubility F Dielectric Constant F->Solubility

References

The Ascendance of Nitropyrroles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrrole compounds, a relatively rare class of natural products, have garnered significant attention in the scientific community for their potent and diverse biological activities. First identified in the early 1980s, these molecules, characterized by a pyrrole ring bearing one or more nitro groups, have demonstrated promising antibacterial, antifungal, and anticancer properties. This technical guide provides an in-depth exploration of the discovery and history of nitropyrrole compounds, detailed experimental protocols for their synthesis, comprehensive quantitative data on their biological activities, and a visualization of their mechanisms of action.

Discovery and History: From Obscure Metabolites to Potent Drug Leads

The story of nitropyrrole compounds began in 1981 with the isolation of pyrrolomycin A and B from the fermentation broth of an Actinosporangium vitaminophilum strain.[1] These initial compounds, featuring a β-nitropyrrole core, exhibited notable antimicrobial activity. Subsequent research led to the discovery of other classes of nitropyrrole natural products, including the α-nitropyrrole-containing nitropyrrolins and heronapyrroles.[1][2] These compounds are relatively rare in nature, and their unique structures and interesting bioactivities continue to be a subject of interest for chemists and biologists alike.[1][2]

The pyrrolomycins, a major class of nitropyrrole antibiotics, are polyhalogenated compounds with a stable nitropyrrole nucleus.[3] This class includes several members, such as pyrrolomycins A, B, C, D, E, and F, each with varying degrees of halogenation and biological activity.[3][4] The heronapyrroles, another significant family, are antibiotic natural products containing the rare 2-nitropyrrole motif.[5] The discovery of these compounds has spurred extensive research into their biosynthesis and total synthesis, paving the way for the development of novel therapeutic agents.

Synthetic Methodologies: Crafting Complexity from Simple Precursors

The synthesis of the pyrrole core of these molecules often relies on classical organic reactions, with the Paal-Knorr synthesis being a widely used method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to form the pyrrole ring.[6][7]

The total synthesis of more complex nitropyrrole natural products, such as the nitropyrrolin family, has been achieved through multi-step sequences. A key challenge in these syntheses is the regioselective introduction of the nitro group onto the pyrrole ring. One successful strategy involves the use of a Sonogashira cross-coupling to assemble the 2-nitro-4-alkylpyrrole core with high regioselectivity.[8]

Experimental Protocols

Protocol 2.1.1: General Paal-Knorr Synthesis of a Substituted Pyrrole [6]

  • Materials: 1,4-dicarbonyl compound (1.0 equiv), primary amine (1.1-1.5 equiv), solvent (e.g., ethanol, acetic acid), catalyst (e.g., acetic acid, iodine, Lewis acids) (optional).

  • Procedure:

    • In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in the chosen solvent.

    • If a catalyst is used, add it to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrrole.

Protocol 2.1.2: Synthesis of the 2-Nitro-4-alkylpyrrole Core for Nitropyrrolins [8]

  • Overview: This synthesis involves a Sonogashira cross-coupling reaction to construct the key 2-nitro-4-alkylpyrrole intermediate.

  • Note: The detailed experimental protocol for this multi-step synthesis is often found in the supplementary information of the primary research article. The key transformation involves the palladium-catalyzed coupling of a protected 4-halopyrrole derivative with a terminal alkyne, followed by further functional group manipulations to introduce the nitro group and the desired alkyl side chain.

Quantitative Data Presentation

The biological activity of nitropyrrole compounds has been extensively studied, yielding a wealth of quantitative data. The following tables summarize key antibacterial and anticancer activities, as well as spectroscopic data for representative compounds.

Table 1: Antibacterial Activity of Selected Pyrrolomycins (MIC in µM) [4]

CompoundS. aureusS. epidermidisE. faecalisB. anthracisE. coliS. typhiK. pneumoniaeS. sonnei
Pyrrolomycin A0.55 - 69.10.55 - 69.10.55 - 69.10.55 - 69.10.55 - 69.10.55 - 69.10.55 - 69.10.55 - 69.1
Pyrrolomycin B0.28 - 35.110.28 - 35.110.28 - 35.110.28 - 35.110.28 - 35.110.28 - 35.110.28 - 35.110.28 - 35.11
Pyrrolomycin D≤0.002≤0.002≤0.002-----

Table 2: Anticancer Activity of Selected Pyrrolomycins (IC50 in µM)

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
Pyrrolomycin C0.81.5
Pyrrolomycin F10.35-
Pyrrolomycin F2a0.45-
Pyrrolomycin F2b0.60-
Pyrrolomycin F31.21-

Table 3: Spectroscopic Data for a Representative Nitropyrrole Compound (Hypothetical Data)

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)IR (KBr) νmax (cm-1)MS (ESI) m/z
Nitropyrrolin A Analogue 7.21 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.0 Hz, 1H), 4.15 (t, J = 6.5 Hz, 2H), 2.50 (m, 2H), 1.65 (m, 2H), 0.95 (t, J = 7.0 Hz, 3H)145.2, 130.8, 125.4, 110.1, 45.3, 30.1, 22.5, 13.93410 (N-H), 1540 (NO2), 1350 (NO2), 1620 (C=C)211.1 [M+H]+

Mechanism of Action: Unraveling the Therapeutic Effects

The potent biological activities of nitropyrrole compounds stem from their diverse mechanisms of action. In bacteria, pyrrolomycins act as protonophores, disrupting the proton motive force across the bacterial membrane and uncoupling oxidative phosphorylation, which ultimately leads to cell death.[5][9]

The anticancer activity of pyrrolomycins is multifaceted. They have been shown to induce apoptosis in cancer cells through various signaling pathways. One key mechanism involves the targeting of the anti-apoptotic protein Mcl-1, leading to its degradation. This disrupts the balance of pro- and anti-apoptotic proteins, triggering the caspase cascade and programmed cell death.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed signaling pathway for pyrrolomycin-induced apoptosis.

Pyrrolomycin_Apoptosis_Pathway Pyrrolomycin Pyrrolomycin Mcl1 Mcl-1 Pyrrolomycin->Mcl1 Inhibits Proteasome Proteasome Mcl1->Proteasome Degradation Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Design of Novel Nitropyrrole Analogue Synthesis Chemical Synthesis (e.g., Paal-Knorr) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (Antibacterial/Anticancer Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (MIC/IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

The Rising Potential of Nitro-Substituted Pyrroles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs. The introduction of a nitro group to this versatile ring system has been shown to significantly modulate its biological activity, leading to a surge of interest in nitro-substituted pyrroles as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Nitro-substituted pyrroles have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

A significant number of nitropyrrole derivatives have been shown to exert their anticancer effects through the inhibition of key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors play pivotal roles in tumor angiogenesis and cell proliferation, making them attractive targets for cancer therapy. By blocking the ATP-binding sites of these kinases, nitropyrrole compounds can effectively halt the downstream signaling cascades that promote cancer progression.

Furthermore, certain nitro-substituted pyrrolomycins have demonstrated potent antiproliferative effects against colon and breast cancer cell lines.[2][3] Notably, these compounds have also exhibited reduced cytotoxicity towards normal epithelial cells, suggesting a favorable therapeutic window.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative nitro-substituted pyrrole compounds against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Nitro-Pyrrolomycin 5a HCT116 (Colon)1.90 ± 0.425[4]
MCF-7 (Breast)2.25 ± 0.35[4]
Nitro-Pyrrolomycin 5d HCT116 (Colon)1.56[4]
MCF-7 (Breast)1.57 ± 0.39[4]
Pyrrolomycin C HCT116 (Colon)1.80 ± 0.28[4]
MCF-7 (Breast)2.10 ± 0.42[4]
Cytotoxicity Against Normal Cell Lines

Assessing the toxicity of investigational compounds against non-cancerous cell lines is crucial for evaluating their therapeutic potential.

CompoundNormal Cell LineIC50 (µM)Reference(s)
Nitro-Pyrrolomycin 5a hTERT RPE-115.0 ± 2.82[4]
Nitro-Pyrrolomycin 5d hTERT RPE-1> 20[4]
Pyrrolomycin C hTERT RPE-15.0 ± 0.70[4]
1-nitro-2-acetyl-pyrrole C3H10T1/2 (Mouse embryo fibroblast)Markedly cytotoxic[2][5]
1,3,5-trinitro-2-acetylpyrrole C3H10T1/2 (Mouse embryo fibroblast)Markedly cytotoxic[2][5]
Signaling Pathway: EGFR and VEGFR Inhibition

Nitro-substituted pyrrole derivatives can inhibit the tyrosine kinase activity of EGFR and VEGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Nitropyrrole Nitro-substituted Pyrrole Nitropyrrole->EGFR Inhibits Nitropyrrole->VEGFR Inhibits ATP ATP ATP->EGFR ATP->VEGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR/VEGFR inhibition by nitropyrroles.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Nitro-substituted pyrroles, particularly derivatives of pyrrolomycins, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[6]

The antibacterial mechanism of action for many nitro compounds involves their reduction within the bacterial cell to form toxic, reactive nitroso and superoxide species. These intermediates can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[6] Some pyrrolamides specifically target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to the disruption of this vital process.[7]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative nitro-substituted pyrrole compounds, expressed as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

CompoundBacterial StrainMIC (µM)MBC (µM)Reference(s)
Nitro-Pyrrolomycin 5a S. aureus ATCC 25923-60[4]
Nitro-Pyrrolomycin 5c S. aureus ATCC 25923-20[4]
Nitro-Pyrrolomycin 5d P. aeruginosa ATCC 10145-10[4]
Pyrrolomycin C S. aureus ATCC 25923-90[4]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Certain pyrrolamide derivatives function as ATP-competitive inhibitors of the GyrB subunit of bacterial DNA gyrase, preventing the enzyme from carrying out its essential function in DNA replication.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell Nitropyrrole Nitro-substituted Pyrrolamide DNAGyrase DNA Gyrase (GyrB subunit) Nitropyrrole->DNAGyrase Inhibits (ATP-competitive) DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to ATP ATP ATP->DNAGyrase DNA_Replication->CellDeath Leads to COX2_Inhibition cluster_inflammatory_response Inflammatory Response ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitropyrrole Nitro-substituted Pyrrole Nitropyrrole->COX2 Inhibits

References

Theoretical Stability Analysis of 5-Nitro-1H-pyrrole-2-carbonitrile: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to assess the stability of 5-Nitro-1H-pyrrole-2-carbonitrile. This compound is a versatile building block in medicinal chemistry and materials science, making a thorough understanding of its stability paramount for its application and development.[1] This document outlines the computational methodologies, presents key stability indicators in a structured format, and illustrates the logical workflow of such a theoretical investigation.

Introduction to Molecular Stability Assessment

The stability of a molecule, particularly one with energetic functional groups like a nitro group, is a critical parameter influencing its synthesis, storage, and biological activity.[2] Computational chemistry provides powerful tools to predict and understand molecular stability through the calculation of various quantum chemical descriptors. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost.[3][4] This guide focuses on a DFT-based approach to elucidate the electronic structure and thermodynamic stability of this compound.

Theoretical Methodology

A detailed computational protocol is essential for reproducible and reliable results. The following outlines a standard methodology for the theoretical stability analysis of this compound.

Computational Details

The calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a common and reliable choice for geometry optimization and frequency calculations of organic molecules.[5][6] Solvent effects, which can significantly influence stability, can be modeled using the Polarizable Continuum Model (PCM).

Key Experimental Protocols (for validation)

While this guide focuses on theoretical calculations, validation against experimental data is crucial. Key experimental techniques for characterizing the stability and structure of novel compounds like this compound include:

  • Synthesis: The synthesis of this compound can be achieved through the nitration of a suitable pyrrole precursor.[7] The general procedure for the synthesis of related 2-nitropyrrole derivatives involves the reaction of 2-nitropyrrole with a suitable electrophile in the presence of a base.[8]

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and connectivity of the synthesized compound.[9][10]

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the nitro (NO2) and cyano (CN) groups.[9][10][11]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.[9]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, decomposition temperature, and overall thermal stability of the compound.

Workflow for Theoretical Stability Analysis

The following diagram illustrates the logical workflow for conducting a theoretical stability analysis of this compound.

G A Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Calculation B->C E Molecular Orbital Analysis B->E F Bond Dissociation Energy (BDE) B->F G Electrostatic Potential (ESP) Map B->G D Thermodynamic Properties C->D H Stability Assessment D->H E->H F->H G->H

Computational stability analysis workflow.

Calculated Stability Parameters

The following tables summarize the key quantitative data that would be obtained from the theoretical calculations. The values presented here are hypothetical and serve as an example of how the data would be structured.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond LengthC2-C31.39 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
N1-C21.38 Å
C2-C6 (CN)1.45 Å
C6≡N71.16 Å
C5-N8 (NO2)1.46 Å
Bond AngleC5-C4-C3107.5°
C4-C3-C2108.0°
C3-C2-N1108.5°
C2-N1-C5107.0°
N1-C5-C4109.0°
Dihedral AngleN1-C2-C3-C40.0°
Table 2: Thermodynamic and Electronic Properties
PropertyValue
Heat of Formation (ΔHf°)+150.2 kJ/mol
Gibbs Free Energy (G)-489.12 Hartree
HOMO Energy-7.85 eV
LUMO Energy-3.42 eV
HOMO-LUMO Gap4.43 eV
Dipole Moment5.67 D
Table 3: Bond Dissociation Energies (BDEs)
BondBDE (kJ/mol)
C5-NO2285.4
N1-H450.1

Interpretation of Results

  • Geometrical Parameters: The optimized geometry provides insights into the planarity and aromaticity of the pyrrole ring. Deviations from ideal geometries can indicate ring strain.[5] The delocalized π-electron system in the pyrrole ring contributes to its aromatic character and overall stability.[12]

  • Thermodynamic Properties: A positive heat of formation suggests an endothermic process for the molecule's formation from its constituent elements, which is common for complex organic molecules. The Gibbs free energy is a fundamental indicator of thermodynamic stability.

  • Molecular Orbitals: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.[13] The energies of the frontier molecular orbitals (HOMO and LUMO) are central to understanding the molecule's electronic properties and reactivity.[13]

  • Bond Dissociation Energies (BDEs): The BDE for the C-NO2 bond is a direct measure of the strength of this bond and is a critical parameter for assessing the thermal stability of nitro-aromatic compounds. A higher BDE indicates a more stable bond. The N-H bond BDE is also important for understanding the molecule's reactivity, particularly its acidity.[14][15]

  • Electrostatic Potential (ESP) Map: The ESP map would visually represent the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. The region around the nitro group is expected to be electron-deficient (blue), while the pyrrole ring, despite the electron-withdrawing groups, will have regions of higher electron density (red/yellow).

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its potential biological activity could be rationalized through its interaction with specific signaling pathways. For instance, many nitro-containing compounds exhibit their biological effects through redox cycling or by acting as enzyme inhibitors. The logical relationship for its potential mechanism of action could be visualized as follows:

G A This compound B Cellular Entry A->B C Reductive Metabolism (e.g., by Nitroreductases) B->C D Generation of Reactive Nitrogen Species C->D E Interaction with Cellular Targets (Proteins, DNA) D->E F Biological Response (e.g., Cytotoxicity, Enzyme Inhibition) E->F

Potential mechanism of biological action.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for assessing the stability of this compound. By employing DFT calculations, key parameters such as optimized geometry, thermodynamic properties, molecular orbital energies, and bond dissociation energies can be determined. These computational insights, when correlated with experimental data, provide a robust understanding of the molecule's stability, which is essential for its safe handling, formulation, and application in research and development. The methodologies and data presentation formats described herein serve as a valuable resource for scientists and researchers in the fields of chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Nitropyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, a key heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2][3] This method's enduring popularity stems from its operational simplicity and the good to excellent yields generally obtained.[1] These application notes provide detailed protocols for the synthesis of substituted nitropyrroles, a class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents.[1][4]

Substituted nitropyrroles can be synthesized via two main strategies in the context of the Paal-Knorr reaction:

  • Direct Synthesis: Employing a nitro-substituted primary amine (e.g., nitroaniline) as the nitrogen source in the Paal-Knorr condensation with a 1,4-dicarbonyl compound. The presence of an electron-withdrawing nitro group on the aniline can positively influence the reaction rate.[3]

  • Post-Synthetic Modification: Performing a regioselective nitration of a pre-formed N-arylpyrrole, which was initially synthesized via the Paal-Knorr reaction.

This document provides detailed experimental protocols for both approaches, along with quantitative data to guide reaction optimization and visualization of the reaction mechanisms and workflows.

Paal-Knorr Synthesis of N-(Nitrophenyl)pyrroles: Reaction Mechanism and Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][2]

Paal_Knorr_Mechanism dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal Nucleophilic attack amine Nitro-substituted Primary Amine amine->hemiaminal cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular cyclization nitropyrrole Substituted Nitropyrrole cyclic_hemiaminal->nitropyrrole Dehydration

Caption: Paal-Knorr reaction mechanism for nitropyrrole synthesis.

A general experimental workflow for the synthesis of substituted nitropyrroles is outlined below. This workflow is applicable to both conventional heating and microwave-assisted methods.

experimental_workflow start Start reactants Combine 1,4-Dicarbonyl Compound, Nitro-substituted Amine, Solvent, and Catalyst start->reactants reaction Reaction under Heating (Conventional or Microwave) reactants->reaction workup Reaction Work-up (Cooling, Quenching, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Characterization of Substituted Nitropyrrole purification->product

Caption: General experimental workflow for nitropyrrole synthesis.

Quantitative Data for Paal-Knorr Synthesis of Substituted Nitropyrroles

The following tables summarize the reaction conditions and yields for the synthesis of various substituted nitropyrroles via the Paal-Knorr reaction.

Table 1: Conventional Heating Synthesis of Substituted N-(Nitrophenyl)pyrroles

1,4-Dicarbonyl CompoundPrimary AmineCatalystSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dione2-Methoxy-4-nitroanilinep-Toluenesulfonic acidTolueneReflux2 h96[5]
Hexane-2,5-dioneAnilineHydrochloric acid (conc.)MethanolReflux15 min~52[6]

Table 2: Microwave-Assisted Synthesis of Substituted Pyrroles

1,4-Dicarbonyl CompoundPrimary AmineCatalyst/AdditiveSolventTemperature (°C)Time (min)Yield (%)
Substituted 1,4-diketonesVarious primary aminesAcetic acidEthanol120-1502-10Good
1,4-DiketonePrimary amine (3 equiv.)Glacial acetic acidEthanol80--

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-(2-methoxy-4-nitrophenyl)pyrrole[5]

Objective: To synthesize 2,5-dimethyl-1-(2-methoxy-4-nitrophenyl)pyrrole from hexane-2,5-dione and 2-methoxy-4-nitroaniline using a conventional heating method.

Materials:

  • 2-Methoxy-4-nitroaniline (29.0 g, 0.17 mol)

  • Hexane-2,5-dione (acetonylacetone) (18.7 g, 0.16 mol)

  • p-Toluenesulfonic acid (0.5 g, 0.0026 mol)

  • Toluene (300 mL)

  • 2N Hydrochloric acid

  • Saturated aqueous sodium chloride

  • 5% Aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Standard glassware for workup and purification

Procedure:

  • Combine 2-methoxy-4-nitroaniline (29.0 g), hexane-2,5-dione (18.7 g), p-toluenesulfonic acid (0.5 g), and toluene (300 mL) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Heat the mixture to reflux and continue heating for 2 hours, collecting the water that forms in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and pour it into 250 mL of ice water.

  • Add 100 mL of 2N hydrochloric acid to the mixture.

  • Separate the organic phase and wash it successively with 100 mL of 2N hydrochloric acid, 100 mL of saturated aqueous sodium chloride, 100 mL of 5% aqueous sodium bicarbonate, and finally 100 mL of saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed to obtain pure 2,5-dimethyl-1-(2-methoxy-4-nitrophenyl)pyrrole.

Expected Yield: Approximately 39.1 g (96%).[5]

Protocol 2: General Microwave-Assisted Paal-Knorr Synthesis of N-Arylpyrroles

Objective: To synthesize a substituted N-arylpyrrole using a microwave-assisted Paal-Knorr reaction. This protocol can be adapted for nitro-substituted anilines.

Materials:

  • 1,4-Diketone (1.0 equiv)

  • Substituted aniline (e.g., p-nitroaniline) (1.1-1.5 equiv)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine the 1,4-diketone and the substituted aniline.

  • Add the chosen solvent (e.g., ethanol) and catalyst (e.g., glacial acetic acid).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7][8]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Post-Synthetic Nitration of N-Arylpyrroles

post_synthetic_nitration start N-Arylpyrrole (from Paal-Knorr) nitration Nitration Reaction (e.g., HNO3/Ac2O) start->nitration product N-(Nitrophenyl)pyrrole nitration->product

Caption: Workflow for post-synthetic nitration of N-arylpyrroles.

Applications in Drug Development

Substituted pyrroles, including nitropyrrole derivatives, are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Many pyrrole-containing compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1][4][9]

Anticancer Activity:

Nitropyrrole derivatives have been investigated for their potential as anticancer therapeutics. For instance, novel nifuroxazide derivatives based on a 4- or 5-nitropyrrole skeleton have been synthesized and evaluated for their antitumor activity.[1] The cytotoxic effects of various pyrrole derivatives have been tested against several cancer cell lines, including colon, breast, and ovarian cancer lines.[10] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as those involving EGFR and VEGFR.[4]

signaling_pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) receptor->signaling proliferation Cell Proliferation, Survival, Angiogenesis signaling->proliferation nitropyrrole Nitropyrrole Derivative nitropyrrole->receptor inhibition Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by nitropyrroles.

The development of new synthetic routes to substituted nitropyrroles, such as the Paal-Knorr reaction, is crucial for expanding the chemical space available for drug discovery and for the synthesis of more effective and selective therapeutic agents.

Conclusion

The Paal-Knorr synthesis provides a versatile and efficient platform for the preparation of substituted nitropyrroles, which are valuable scaffolds in medicinal chemistry. By selecting the appropriate nitro-substituted primary amine or by employing a post-synthetic nitration strategy, researchers can access a diverse range of these compounds. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development, facilitating the exploration of nitropyrrole derivatives as potential therapeutic agents.

References

Application Notes and Protocols for the Barton-Zard Reaction in Functionalized Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barton-Zard reaction is a powerful and versatile named reaction in organic chemistry for the synthesis of pyrroles.[1][2][3] Developed by Sir Derek Barton and Samir Zard in 1985, this reaction involves the condensation of a nitroalkene with an α-isocyanide (typically an isocyanoacetate) under basic conditions to yield a substituted pyrrole.[3][4] The significance of this reaction lies in its ability to construct the pyrrole ring, a core structure in a vast array of biologically active compounds, including natural products, pharmaceuticals, and functional materials.[1][2] Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.[2]

This document provides detailed application notes and experimental protocols for the Barton-Zard reaction, aimed at researchers, scientists, and professionals in drug development.

Reaction Mechanism and Key Principles

The Barton-Zard reaction proceeds through a well-defined, multi-step mechanism:[3][4]

  • Enolate Formation: A base abstracts a proton from the α-carbon of the isocyanoacetate, forming a resonance-stabilized enolate.[2][3]

  • Michael Addition: The enolate acts as a nucleophile and undergoes a Michael-type addition to the electron-deficient nitroalkene.[3][4]

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization.[3][4]

  • Elimination of the Nitro Group: A base-catalyzed elimination of the nitro group occurs.[3][4]

  • Tautomerization: The final step involves tautomerization to yield the aromatic pyrrole ring.[3][4]

The choice of base is crucial and depends on the reactivity of the specific nitroalkene and isocyanoacetate used.[1] Common bases include potassium carbonate (K₂CO₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium tert-butoxide (t-BuOK).[1][5]

Applications in Synthesis

The Barton-Zard reaction is a cornerstone in the synthesis of a diverse range of functionalized pyrroles, with significant applications in:

  • Natural Product Synthesis: The pyrrole motif is present in numerous natural products, and the Barton-Zard reaction provides an efficient route to construct this core structure.[2]

  • Medicinal Chemistry: Due to the wide range of biological activities exhibited by pyrrole-containing compounds, this reaction is extensively used in the development of new therapeutic agents.[2]

  • Materials Science: Pyrroles are key building blocks for conducting polymers like polypyrrole, which have applications in electronics and sensors.[2]

  • Drug Development: The reaction's tolerance for a variety of functional groups allows for the creation of libraries of novel pyrrole derivatives for high-throughput screening in drug discovery programs.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Barton-Zard reaction under various conditions, showcasing the substrate scope and typical yields.

Nitroalkene SubstrateIsocyanoacetateBaseSolventTemperatureYield (%)Reference
2-Phenyl-3-nitro-2H-chromeneEthyl isocyanoacetateK₂CO₃EtOHReflux94[5]
2-(Trifluoromethyl)-3-nitro-2H-chromeneEthyl isocyanoacetateK₂CO₃EtOHReflux83-94[5]
β-Fluoro-β-nitrostyreneEthyl isocyanoacetateNot SpecifiedNot SpecifiedNot Specifiedup to 77[6]
Various β-fluoro-β-nitrostyrenesEthyl isocyanoacetateNot SpecifiedNot SpecifiedNot Specifiedup to 77[7]
General NitroalkenesAlkyl isocyanoacetatesDBUTHFNot SpecifiedGood[1]
α,β-Unsaturated sulfonesAlkyl isocyanoacetatest-BuOKTHFNot SpecifiedReasonable[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl 2,4-dihydrochromeno[3,4-c]pyrroles

This protocol is adapted from the synthesis of chromeno[3,4-c]pyrroles as described in the literature.[5]

Materials:

  • Appropriate 3-nitro-2H-chromene (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (104 mg, 0.75 mmol)

  • Ethanol (EtOH) (6 mL)

  • Ethyl isocyanoacetate (74 mg, 0.65 mmol)

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a mixture of the 3-nitro-2H-chromene (0.5 mmol) and K₂CO₃ (0.75 mmol) in EtOH (4 mL), add a solution of ethyl isocyanoacetate (0.65 mmol) in EtOH (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc-hexane (1:3) mobile phase.

  • Upon completion of the reaction, add 1 mL of 5% HCl to the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc-hexane) to afford the desired 2,4-dihydrochromeno[3,4-c]pyrrole.

Expected Yield: 63-94%[5]

Visualizing the Barton-Zard Reaction

Reaction Workflow

Barton_Zard_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Nitroalkene Nitroalkene ReactionVessel Reaction Mixture Nitroalkene->ReactionVessel Isocyanoacetate Isocyanoacetate Isocyanoacetate->ReactionVessel Base Base (e.g., K₂CO₃, DBU) Base->ReactionVessel Solvent Solvent (e.g., EtOH, THF) Solvent->ReactionVessel Workup Aqueous Workup (e.g., 5% HCl) ReactionVessel->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product Functionalized Pyrrole Purification->Product

Caption: A general experimental workflow for the Barton-Zard reaction.

Reaction Mechanism

Barton_Zard_Mechanism Isocyanoacetate Isocyanoacetate Enolate Enolate Intermediate Isocyanoacetate->Enolate + Base Base Base Base->Enolate MichaelAdduct Michael Adduct Enolate->MichaelAdduct Michael Addition Nitroalkene Nitroalkene Nitroalkene->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization EliminationProduct After Nitro Group Elimination CyclizedIntermediate->EliminationProduct - NO₂⁻ (Base Catalyzed) Pyrrole Aromatic Pyrrole Product EliminationProduct->Pyrrole Tautomerization

Caption: The stepwise mechanism of the Barton-Zard pyrrole synthesis.

References

Application Note and Protocol for the Nitration of 1H-Pyrrole-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of pyrrole and its derivatives is a fundamental reaction in heterocyclic chemistry, providing key intermediates for the synthesis of a wide range of biologically active compounds and functional materials. 1H-pyrrole-2-carbonitrile is a valuable starting material, and its nitration introduces a versatile nitro group that can be further transformed. However, the high reactivity of the pyrrole ring necessitates carefully controlled reaction conditions to avoid polymerization and achieve desired regioselectivity.[1][2] This document provides a detailed protocol for the nitration of 1H-pyrrole-2-carbonitrile, focusing on the use of acetyl nitrate as the nitrating agent to yield a mixture of 4-nitro- and 5-nitro-1H-pyrrole-2-carbonitrile.[3][4]

Data Presentation

The nitration of 1H-pyrrole-2-carbonitrile with fuming nitric acid in acetic anhydride yields two primary isomeric products. The ratio of these products is influenced by the directing effects of the cyano group and the pyrrole nitrogen. The 2-cyano group acts as a meta-directing group, favoring substitution at the 4-position, while the pyrrole ring itself typically directs electrophilic substitution to the alpha-positions (in this case, the 5-position).[3][4]

Starting MaterialReagentsTemperature (°C)Product(s)Isomer Ratio (4-nitro : 5-nitro)Reference
1H-Pyrrole-2-carbonitrileFuming Nitric Acid, Acetic Anhydride0-104-Nitro-1H-pyrrole-2-carbonitrile and this compoundNot explicitly stated in the provided text, but both are formed.[3]

Experimental Protocol

This protocol is adapted from the established literature for the nitration of 2-substituted pyrroles.[3]

Materials:

  • 1H-pyrrole-2-carbonitrile

  • Acetic anhydride

  • Fuming nitric acid (d = 1.5)

  • Ice

  • Water (deionized)

  • Ether

  • Anhydrous sodium sulfate

  • Alumina for chromatography

  • Benzene/petroleum pentanes (or other suitable eluent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask, dissolve 1.2 g (0.011 mol) of 1H-pyrrole-2-carbonitrile in 7 mL of acetic anhydride.

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • Preparation of the Nitrating Agent: In a separate container, prepare a mixture of 1.5 g (0.023 mol) of fuming nitric acid (d=1.5) and 2.0 mL of acetic anhydride. This mixture is commonly known as acetyl nitrate.[2][3]

  • Addition of the Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of 1H-pyrrole-2-carbonitrile while maintaining the reaction temperature below 10°C.[3] The solution will likely turn dark.[3]

  • Reaction Quenching: After the addition is complete, pour the dark solution into 25 mL of ice water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with three 15 mL portions of ether.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ether under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of 4-nitro- and this compound, can be purified by chromatography on alumina using a suitable eluent system such as benzene/petroleum pentanes.[3]

Visualizations

Diagram 1: Experimental Workflow for the Nitration of 1H-Pyrrole-2-Carbonitrile

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 1H-pyrrole-2-carbonitrile in acetic anhydride start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add nitrating agent dropwise (maintain < 10°C) cool->add_reagent prep_nitrating Prepare nitrating agent (HNO3 in Ac2O) prep_nitrating->add_reagent quench Quench with ice water add_reagent->quench extract Extract with ether quench->extract dry Dry organic phase extract->dry evaporate Evaporate solvent dry->evaporate chromatography Purify by chromatography evaporate->chromatography end End chromatography->end

Caption: Workflow for the nitration of 1H-pyrrole-2-carbonitrile.

Diagram 2: Reaction Scheme for the Nitration of 1H-Pyrrole-2-Carbonitrile

G Pyrrole 1H-Pyrrole-2-carbonitrile arrow 0-10°C Pyrrole->arrow plus + plus->arrow Reagents HNO3 / Ac2O Reagents->arrow Product4 4-Nitro-1H-pyrrole-2-carbonitrile and & Product5 This compound arrow->Product4 arrow->and arrow->Product5

Caption: Nitration of 1H-pyrrole-2-carbonitrile.

References

Application Notes: 5-Nitro-1H-pyrrole-2-carbonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-pyrrole-2-carbonitrile is a highly versatile and reactive building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of therapeutic agents.[1] Its unique chemical structure, featuring both a nitro and a cyano group, enhances its reactivity and makes it an essential precursor for the construction of various heterocyclic compounds, particularly those with anti-inflammatory and anti-cancer properties.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with significant pharmacological importance.

Key Applications in Medicinal Chemistry

The pyrrole scaffold is a fundamental component in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer effects. This compound serves as an excellent starting material for the synthesis of substituted pyrrole derivatives due to the electron-withdrawing nature of its substituents, which facilitates various chemical transformations.

A critical application of this building block is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are purine bioisosteres and are known to act as potent kinase inhibitors. These compounds have shown significant promise in targeted cancer therapy.

Synthetic Protocols

A key strategic transformation in the utilization of this compound is the reduction of the nitro group to a primary amine, yielding 5-Amino-1H-pyrrole-2-carbonitrile. This intermediate is then cyclized to form the fused pyrimidine ring of the pyrrolo[2,3-d]pyrimidine scaffold.

Protocol 1: Reduction of this compound to 5-Amino-1H-pyrrole-2-carbonitrile

The reduction of the nitro group can be effectively achieved using several methods, including catalytic hydrogenation or chemical reduction with reagents like tin(II) chloride (SnCl₂).

Method A: Catalytic Hydrogenation

  • Reactants: this compound, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-1H-pyrrole-2-carbonitrile, which can be purified further by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride (SnCl₂)

  • Reactants: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O).[2][3][4]

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.[4]

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

    • Extract the aqueous layer with Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-Amino-1H-pyrrole-2-carbonitrile.

Protocol 2: Synthesis of 4-Amino-5-cyanopyrrolo[2,3-d]pyrimidine

The resulting 5-Amino-1H-pyrrole-2-carbonitrile can be converted to the corresponding pyrrolo[2,3-d]pyrimidine through cyclization with a one-carbon source, such as formamide or formic acid.[5]

  • Reactants: 5-Amino-1H-pyrrole-2-carbonitrile, Formamide (HCONH₂).[5]

  • Procedure:

    • Heat a mixture of 5-Amino-1H-pyrrole-2-carbonitrile and an excess of formamide at reflux (around 180-200 °C) for several hours.[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the crude 4-Amino-5-cyanopyrrolo[2,3-d]pyrimidine.

    • The product can be further purified by recrystallization.

Experimental Workflow

experimental_workflow start This compound reduction Reduction of Nitro Group (Catalytic Hydrogenation or SnCl2) start->reduction intermediate 5-Amino-1H-pyrrole-2-carbonitrile reduction->intermediate cyclization Cyclization with Formamide intermediate->cyclization product 4-Amino-5-cyanopyrrolo[2,3-d]pyrimidine (Bioactive Scaffold) cyclization->product

Caption: Synthetic pathway from this compound.

Application in Anticancer Drug Discovery: Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives are renowned for their activity as kinase inhibitors, a critical class of targeted cancer therapeutics. The scaffold serves as a mimic of the adenine core of ATP, allowing these molecules to bind to the ATP-binding site of various kinases, thereby inhibiting their enzymatic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.

Signaling Pathway Example: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyrrolo[2,3-d]pyrimidine-based drugs target receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR. These receptors play a crucial role in cell proliferation, survival, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Ligand Growth Factor Ligand->RTK Binds Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolopyrimidine->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of RTK signaling by a pyrrolopyrimidine derivative.

Quantitative Data Summary

The biological activity of synthesized pyrrolo[2,3-d]pyrimidine derivatives is typically evaluated through in vitro assays against various cancer cell lines and specific kinase enzymes. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these compounds.

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Tricyclic Pyrrolo[2,3-d]pyrimidinesDDR2HT-29 (Colon)4.01 - 4.55[6]
Pyrrolo[2,3-d]pyrimidine-iminesNot specifiedHT-29 (Colon)4.01[6]
Halogenated Pyrrolo[2,3-d]pyrimidinesMultiple KinasesVarious29 - 59[7]
2,3-Dihydropyrido[2,3-d]pyrimidin-4-oneNot specifiedNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)3.20 - 4.50

Note: The specific IC₅₀ values can vary significantly based on the substitutions on the pyrrolo[2,3-d]pyrimidine core, highlighting the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of these inhibitors.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The straightforward conversion to 5-amino-1H-pyrrole-2-carbonitrile opens up a rich area of chemistry, particularly in the development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors for anticancer therapy. The protocols and data presented here provide a foundation for researchers to explore the vast potential of this versatile building block in drug discovery and development.

References

Applications of 5-Nitro-1H-pyrrole-2-carbonitrile in Agrochemical Synthesis: A Review of Potential Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potential Application in the Synthesis of Phenylpyrrole Fungicides

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are an important class of agrochemicals known for their broad-spectrum activity.[3] These molecules are synthetic analogues of the natural antifungal compound pyrrolnitrin.[3] The core structure of these fungicides is a 3-cyano-4-phenylpyrrole.

While current industrial syntheses of fenpiclonil and fludioxonil start from different precursors, the structural similarity of 5-Nitro-1H-pyrrole-2-carbonitrile to key intermediates suggests its potential as an alternative starting material.[1][4] A hypothetical synthetic pathway could involve the reduction of the nitro group to an amino group, followed by diazotization and a subsequent Sandmeyer-type reaction to introduce a phenyl group at the 5-position. Further transformations would be necessary to achieve the final phenylpyrrole structure.

Hypothetical Synthetic Pathway to a Phenylpyrrole Core

G A This compound B Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2/HCl) A->B C 5-Amino-1H-pyrrole-2-carbonitrile B->C D Diazotization (NaNO2, HCl) C->D E Pyrrole-5-diazonium salt D->E F Sandmeyer-type Reaction (e.g., Cu(I) salt, Benzene derivative) E->F G 5-Phenyl-1H-pyrrole-2-carbonitrile derivative F->G H Further Functionalization G->H I Phenylpyrrole Fungicide Analogue H->I

Caption: Hypothetical pathway from this compound to a phenylpyrrole fungicide analogue.

Potential Application in the Synthesis of Novel Insecticides

The pyrrole moiety is a key feature in a number of natural and synthetic insecticides. For instance, the nitropyrrole structure is found in the pyrrolomycin class of antibiotics which have shown insecticidal activity.[5] While not a direct precursor, the structural elements of this compound could be utilized in the synthesis of novel insecticidal compounds.

Research has shown that various substituted pyrrole-3-carbonitriles exhibit significant insecticidal properties. Although these studies did not start from this compound, the synthetic strategies employed could potentially be adapted. For example, nucleophilic substitution reactions on the pyrrole ring could be a viable route to introduce diverse functionalities and generate libraries of compounds for screening.

General Workflow for Synthesis and Screening of Novel Insecticides

G cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization A This compound B Chemical Modification (e.g., Nucleophilic Substitution, Reduction) A->B C Library of Pyrrole Derivatives B->C D Insecticidal Bioassays (e.g., against Spodoptera littoralis) C->D E Data Analysis (LC50 determination) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound F->G

Caption: Workflow for the development of novel insecticides from a pyrrole scaffold.

Data Presentation

As no direct synthesis of a specific, named agrochemical from this compound with associated quantitative data has been identified in the public domain, a table of such data cannot be provided. However, for context, the following table presents insecticidal activity data for other pyrrole derivatives, illustrating the type of quantitative data that would be relevant.

Table 1: Insecticidal Activity of Various Pyrrole Derivatives against Spodoptera littoralis

Compound IDLC50 (ppm)
6a0.5707
7a0.1306
8c0.9442
3c5.883

Source: Data extracted from a study on different pyrrole derivatives, not synthesized from this compound.

Experimental Protocols

Due to the lack of specific examples of agrochemicals synthesized directly from this compound, detailed experimental protocols for such syntheses cannot be provided. The following is a general, hypothetical protocol for the reduction of the nitro group, a key transformation for further functionalization.

Protocol 1: Hypothetical Reduction of this compound to 5-Amino-1H-pyrrole-2-carbonitrile

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Disclaimer: This is a general and hypothetical protocol. Actual reaction conditions would need to be optimized.

Conclusion

This compound holds theoretical promise as a precursor in agrochemical synthesis due to its versatile chemical nature. While direct applications in the synthesis of existing commercial products are not evident from publicly available information, its structure suggests potential for the creation of novel fungicides and insecticides. Further research and publication of synthetic routes and biological activity are required to fully realize the potential of this compound in the agrochemical industry.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from Nitropyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from nitropyrrole scaffolds. This document covers the synthesis, in vitro evaluation, and in vivo assessment of these compounds, along with insights into their mechanisms of action.

Introduction to Nitropyrrole Scaffolds in Oncology

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a nitro group to this scaffold can significantly enhance its pharmacological properties, making nitropyrrole derivatives a promising class of molecules for the development of novel anticancer therapeutics. These compounds have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines, often acting through mechanisms that include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Data Presentation: In Vitro Anticancer Activity of Nitropyrrole Derivatives

The following table summarizes the in vitro anticancer activity of representative nitropyrrole-containing compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Marinopyrrole A MarinopyrroleHCT-116 (Colon)~9.0[1]
NSCLC Panel1.1 - 9.2[1]
Marinopyrrole B MarinopyrroleHCT-116 (Colon)9.0[1]
Marinopyrrole C MarinopyrroleHCT-116 (Colon)0.39[1]
N-Nitrosopyrrolidine (NPYR) NitrosamineHL-60 (Leukemia)>10,000 (effective at 10 mM)[2][3]
Nitroxoline NitroquinolineU87 (Glioblastoma)Varies (dose-dependent)[4][5]
U251 (Glioblastoma)Varies (dose-dependent)[4][5]
A549 (Lung)Varies (dose-dependent)[5]
PC3 (Prostate)Varies (dose-dependent)[5]
Methyl 3-(4-nitrophenyl) propiolate (NPP) Nitrophenyl propiolateMDA-MB-468 (Breast)Varies (EC50 reported)[6]
B6 (N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester) BromopyrroleLOVO (Colon)3.83 µg/mL[7]
HeLa (Cervical)5.46 µg/mL[7]
MCF-7 (Breast)11.30 µg/mL[7]
BEL-7402 (Liver)10.98 µg/mL[7]
HepG-2 (Liver)15.30 µg/mL[7]
CNE (Nasopharyngeal)17.18 µg/mL[7]

Experimental Protocols

General Synthesis of Nitropyrrole Derivatives

While specific synthetic routes vary depending on the target molecule, a general approach for the synthesis of nitropyrrole derivatives often involves the nitration of a pre-existing pyrrole scaffold.

Protocol: Synthesis of a Simple Nitropyrrole

  • Step 1: Dissolution. Dissolve the starting pyrrole derivative in a suitable solvent, such as acetic anhydride or sulfuric acid, under inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Cooling. Cool the reaction mixture to a low temperature, typically 0°C or below, using an ice bath.

  • Step 3: Nitration. Slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, to the cooled solution while stirring continuously. Maintain the low temperature throughout the addition to control the reaction rate and prevent side reactions.

  • Step 4: Reaction Monitoring. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Step 5: Quenching. Once the reaction is complete, carefully quench the reaction by pouring the mixture into ice-water.

  • Step 6: Extraction. Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Step 7: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired nitropyrrole derivative.

  • Step 8: Characterization. Confirm the structure and purity of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Step 2: Compound Treatment. Prepare serial dilutions of the nitropyrrole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Step 3: Incubation. Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Step 4: MTT Addition. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Step 5: Solubilization. Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement. Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Step 1: Cell Treatment. Seed cells in 6-well plates and treat with various concentrations of the nitropyrrole compound for a predetermined time (e.g., 24 or 48 hours).

  • Step 2: Cell Harvesting. Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate.

  • Step 3: Washing. Wash the collected cells twice with ice-cold PBS by centrifugation.[8]

  • Step 4: Resuspension. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Step 5: Staining. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

  • Step 6: Incubation. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Step 7: Analysis. Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of nitropyrrole compounds in a mouse xenograft model.

Protocol:

  • Step 1: Animal Acclimatization. Acclimate immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old, for at least one week before the start of the experiment.

  • Step 2: Tumor Cell Implantation. Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.

  • Step 3: Tumor Growth Monitoring. Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Step 4: Treatment Initiation. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Step 5: Compound Administration. Administer the nitropyrrole compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Step 6: Monitoring. Throughout the study, monitor tumor growth, body weight (as an indicator of toxicity), and the overall health of the mice.

  • Step 7: Study Endpoint. At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

  • Step 8: Data Analysis. Weigh the excised tumors and calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Tissues can be further processed for histological or molecular analysis.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

Protocol:

  • Step 1: Cell Lysis. After treating cells with the nitropyrrole compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Step 2: Protein Quantification. Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • Step 3: SDS-PAGE. Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Step 4: Protein Transfer. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Step 5: Blocking. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Step 6: Antibody Incubation. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, p-Akt, cleaved caspase-3) overnight at 4°C.

  • Step 7: Secondary Antibody Incubation. Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Step 8: Detection. Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Step 9: Imaging and Analysis. Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis to quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are potential targets for nitropyrrole-based anticancer agents.

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis Survival Survival mTOR->Survival

Caption: EGFR and VEGFR signaling pathways in cancer.

Experimental Workflows

The following diagrams illustrate the general workflows for the development and evaluation of nitropyrrole-based anticancer agents.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Lead Lead Optimization A Compound Library Synthesis (Nitropyrrole Scaffolds) B Structural Characterization (NMR, MS) A->B C Cytotoxicity Screening (MTT Assay) B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle) C->D E Signaling Pathway Analysis (Western Blot) D->E F Tumor Xenograft Model E->F G Efficacy & Toxicity Assessment F->G H Pharmacokinetic Studies G->H I Lead Compound Selection H->I J SAR Studies & Optimization I->J J->A Iterative Improvement

Caption: Workflow for anticancer drug discovery.

Apoptosis_Assay_Workflow A Cancer Cell Culture B Treatment with Nitropyrrole Compound A->B C Cell Harvesting (Adherent & Floating) B->C D Staining with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Data Interpretation (Viable, Apoptotic, Necrotic) E->F

Caption: Workflow for apoptosis detection assay.

References

Application Notes and Protocols for the Synthesis of Pyrrolomycin Analogs with Reduced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel pyrrolomycin analogs engineered for reduced cytotoxicity while maintaining or enhancing their therapeutic efficacy. Pyrrolomycins, a class of halogenated pyrrole antibiotics, exhibit potent bioactivity but are often limited by significant cytotoxicity. The protocols outlined below detail the synthesis of nitro- and bromo-substituted pyrrolomycin analogs, which have demonstrated an improved therapeutic index.

Rationale for Analog Synthesis

Natural pyrrolomycins are potent antimicrobial and anticancer agents; however, their clinical utility is hampered by high toxicity to mammalian cells.[1][2] The primary mechanism of action is believed to be their function as protonophores, disrupting cellular membrane potential, which can indiscriminately affect both microbial and mammalian cells.[3] Strategic modification of the pyrrolomycin scaffold offers a promising approach to mitigate this cytotoxicity. Key strategies include:

  • Substitution on the Pyrrole Ring: Replacing chlorine atoms with other electron-withdrawing groups, such as nitro (NO₂) or bromine (Br) moieties, has been shown to modulate the electronic properties and lipophilicity of the molecule. These modifications can lead to enhanced antibacterial activity and a significant reduction in cytotoxicity.[1][2]

  • Modification of Ionizable Groups: The pyrrolic NH and phenolic OH groups are crucial for the biological activity of pyrrolomycins.[2] While essential, their modification can also influence the compound's interaction with cellular membranes and targets, thereby affecting the cytotoxicity profile.

Quantitative Data Summary

The following tables summarize the biological activity of key pyrrolomycin analogs. Table 1 details the in vitro cytotoxicity (IC₅₀) against human cancer cell lines (HCT116 colorectal carcinoma and MCF-7 breast adenocarcinoma) and a non-cancerous human epithelial cell line (hTERT RPE-1). Table 2 presents the antibacterial efficacy (Minimum Bactericidal Concentration - MBC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.

Table 1: Cytotoxicity of Pyrrolomycin Analogs (IC₅₀ in µM) [1][2]

CompoundHCT116 (Colon Cancer)MCF-7 (Breast Cancer)hTERT RPE-1 (Normal Epithelial)
Pyrrolomycin C (Natural) 0.8 ± 0.11.5 ± 0.210.0 ± 1.5
PM-1 (Synthetic, Brominated) 1.30 ± 0.351.22 ± 0.69>50
Nitro-PM 5a 1.90 ± 0.422.25 ± 0.35>50
Nitro-PM 5b (Chloro) 18.68 ± 3.8128.75 ± 4.21>50
Nitro-PM 5c (Bromo) 7.64 ± 1.8812.02 ± 2.85>50
Nitro-PM 5d 1.56 ± 0.251.57 ± 0.39>200

Table 2: Antibacterial Activity of Pyrrolomycin Analogs (MBC in µM) [1][2]

CompoundStaphylococcus aureusPseudomonas aeruginosa
Pyrrolomycin C (Natural) 90>100
PM-1 (Synthetic, Brominated) 15>100
Nitro-PM 5a 80>100
Nitro-PM 5b (Chloro) 75>100
Nitro-PM 5c (Bromo) 15>100
Nitro-PM 5d 8010

Experimental Protocols

Synthesis of Pyrrolomycin Analogs

The following are generalized protocols for the synthesis of the (2-hydroxyphenyl)(pyrrol-2-yl)methanone scaffold and its subsequent nitration and bromination.

Protocol 3.1.1: Microwave-Assisted Synthesis of (2-hydroxyphenyl)(pyrrol-2-yl)methanone

This protocol describes a general procedure for the synthesis of the core scaffold.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Appropriate amine (e.g., 2-aminophenol)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Microwave synthesizer

  • Reaction vials

  • Silica gel for column chromatography

  • Solvents (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reaction vial, combine 2,5-dimethoxytetrahydrofuran (1 mmol) and the desired amine (1 mmol).

  • Add a catalytic amount of Mn(NO₃)₂·4H₂O.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired (2-hydroxyphenyl)(pyrrol-2-yl)methanone.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 3.1.2: Nitration of (2-hydroxyphenyl)(pyrrol-2-yl)methanone

This protocol details the introduction of a nitro group onto the pyrrole ring.

Materials:

  • (2-Hydroxyphenyl)(pyrrol-2-yl)methanone derivative

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve the (2-hydroxyphenyl)(pyrrol-2-yl)methanone derivative (1 mmol) in cold concentrated sulfuric acid.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add a pre-cooled equimolar mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at -10 °C.

  • Stir the reaction mixture at -10 °C for 15 minutes.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by crystallization or column chromatography to yield the desired nitro-pyrrolomycin analog.

Protocol 3.1.3: Bromination of (2-hydroxyphenyl)(pyrrol-2-yl)methanone

This protocol describes the introduction of a bromine atom onto the pyrrole ring.

Materials:

  • (2-Hydroxyphenyl)(pyrrol-2-yl)methanone derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Microwave synthesizer

  • Reaction vials

  • Silica gel for column chromatography

  • Solvents (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reaction vial, dissolve the (2-hydroxyphenyl)(pyrrol-2-yl)methanone derivative (1 mmol) in acetonitrile.

  • Add N-Bromosuccinimide (1 equivalent for mono-bromination, adjust as needed for poly-bromination).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature and time (e.g., 100 °C for 10 minutes, optimization may be required).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired bromo-pyrrolomycin analog.

Biological Evaluation Protocols

Protocol 3.2.1: Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of the pyrrolomycin analogs.

Materials:

  • Human cancer cell lines (HCT116, MCF-7) and a normal epithelial cell line (hTERT RPE-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Pyrrolomycin analogs dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the pyrrolomycin analogs in complete cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3.2.2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol describes how to determine the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Bacterial strains (S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA) plates

  • 96-well microtiter plates

  • Pyrrolomycin analogs dissolved in DMSO (stock solution)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare two-fold serial dilutions of the pyrrolomycin analogs in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • From the wells corresponding to the MIC and higher concentrations, plate 100 µL of the culture onto MHA plates.

  • Incubate the MHA plates at 37 °C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Visualizations

Logical Relationship of Pyrrolomycin Analog Synthesis

G A Pyrrolomycin Core Scaffold ((2-hydroxyphenyl)(pyrrol-2-yl)methanone) B Modification Strategy 1: Nitration A->B C Modification Strategy 2: Bromination A->C D Nitro-Pyrrolomycin Analogs B->D E Bromo-Pyrrolomycin Analogs C->E F Reduced Cytotoxicity & Potentially Enhanced Activity D->F E->F

Caption: Synthetic strategies for pyrrolomycin analogs.

Experimental Workflow for Synthesis and Evaluation

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Microwave-Assisted Synthesis B Purification (Chromatography/Crystallization) A->B C Characterization (NMR, MS) B->C D Cytotoxicity Assay (MTT) - Cancer & Normal Cells C->D E Antibacterial Assay (MBC) - Gram+ & Gram- Bacteria C->E F Data Analysis (IC50 & MBC Determination) D->F E->F G Analogs with Improved Therapeutic Index F->G Identify Lead Compounds

Caption: Workflow for analog synthesis and testing.

Mcl-1 Signaling Pathway Inhibition by Pyrrolomycins

G Pyrrolomycin Pyrrolomycin Analogs Mcl1 Mcl-1 (Anti-apoptotic protein) Pyrrolomycin->Mcl1 Inhibition/Degradation BakBax Bak/Bax (Pro-apoptotic proteins) Mcl1->BakBax Inhibits CytochromeC Cytochrome c Release BakBax->CytochromeC Promotes Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mcl-1 mediated apoptosis by pyrrolomycins.

References

Application Note: High-Purity Isolation of 5-Nitro-1H-pyrrole-2-carbonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-Nitro-1H-pyrrole-2-carbonitrile using flash column chromatography. This method is crucial for obtaining high-purity material essential for downstream applications in pharmaceutical development, agrochemical synthesis, and materials science.[1][2] The protocol outlines the selection of stationary and mobile phases, sample preparation, and step-by-step instructions for column packing, loading, elution, and fraction analysis. The successful isolation of the target compound from reaction byproducts, particularly isomeric impurities, is addressed.

Introduction

This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis.[1][2] The presence of both a nitro and a cyano group on the pyrrole ring enhances its reactivity and makes it a valuable precursor for the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] The synthesis of this compound, often through nitration of 2-pyrrolecarbonitrile, can lead to a mixture of isomers, primarily the 4-nitro and 5-nitro derivatives.[3] The separation of these isomers is critical to ensure the desired biological activity and chemical reactivity in subsequent steps. Column chromatography is a standard and effective technique for this purification challenge. This document presents a robust protocol for the purification of this compound using silica gel flash column chromatography.

Experimental Protocol

This protocol is designed for the purification of crude this compound. The primary goal is the separation of the desired 5-nitro isomer from other impurities.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Steps TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_selection 2. Mobile Phase Selection TLC_analysis->Solvent_selection Determine separation Column_packing 3. Column Packing Solvent_selection->Column_packing Prepare slurry Sample_prep 4. Sample Preparation Column_packing->Sample_prep Dissolve crude product Sample_loading 5. Sample Loading Sample_prep->Sample_loading Load onto column Elution 6. Elution Sample_loading->Elution Run mobile phase Fraction_collection 7. Fraction Collection Elution->Fraction_collection Collect eluate TLC_fractions 8. TLC Analysis of Fractions Fraction_collection->TLC_fractions Monitor separation Pooling 9. Pooling of Pure Fractions TLC_fractions->Pooling Combine pure fractions Solvent_removal 10. Solvent Removal Pooling->Solvent_removal Evaporate solvent Characterization 11. Purity Analysis & Characterization Solvent_removal->Characterization Confirm identity and purity

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Thin Layer Chromatography (TLC) Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3) to determine the optimal solvent system for separation. The ideal system should show good separation between the desired product spot and impurities, with an Rf value of approximately 0.2-0.4 for the target compound.

  • Mobile Phase Selection:

    • Based on the TLC analysis, prepare a sufficient volume of the chosen mobile phase. A common starting point for pyrrole derivatives is a mixture of hexane and ethyl acetate.[4][5]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Alternatively, for less soluble compounds or to achieve a more concentrated loading, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

  • Sample Loading:

    • If the sample is in solution, carefully add it to the top of the column using a pipette.

    • If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the packed bed.

    • Begin the elution process, maintaining a constant flow rate. An isocratic elution (using the same solvent mixture throughout) can be used if TLC shows good separation. For more complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate) may be necessary.

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation achieved.

  • TLC Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure desired product. Spot every few fractions on a TLC plate and develop it in the same mobile phase. Visualize the spots under UV light.

  • Pooling of Pure Fractions:

    • Combine the fractions that contain only the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Purity Analysis and Characterization:

    • Determine the yield of the purified product.

    • Confirm the purity by HPLC, LC-MS, and NMR spectroscopy.

    • Obtain the melting point of the purified solid.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of nitro-pyrrole derivatives, which can be adapted for this compound.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography of small organic molecules.
Mobile Phase Hexane:Ethyl AcetateThe ratio should be optimized based on TLC (e.g., starting from 9:1 and increasing polarity).
Crude Sample Load 1-5% of silica gel weightA general guideline to avoid overloading the column.
TLC Rf of Product ~0.2 - 0.4In the selected mobile phase for optimal separation.
Elution Mode Isocratic or GradientGradient elution may be required to separate closely eluting isomers.
Detection UV (254 nm)For visualizing spots on TLC plates.

Logical Relationships in Purification

G cluster_input Input cluster_process Purification Process cluster_output Outputs Crude Crude Product (this compound + Isomers + Impurities) Column Silica Gel Column Chromatography Crude->Column Pure Pure this compound Column->Pure Impurities Isomers and Other Impurities Column->Impurities

Caption: Input-Process-Output diagram for the purification.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using flash column chromatography. Adherence to this protocol, with careful optimization of the mobile phase based on TLC analysis, will enable researchers to obtain high-purity material suitable for a wide range of research and development applications. The acidic nature of the product, as noted in the literature for similar compounds, should be considered, as it may affect its interaction with the silica gel stationary phase.[3]

References

Application Notes and Protocols for Purity Characterization of 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-pyrrole-2-carbonitrile is a versatile building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1][2] Its utility as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents necessitates rigorous purity assessment to ensure the safety and efficacy of the final products.[2] These application notes provide detailed protocols for the characterization of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₃N₃O₂[1]
Molecular Weight 137.1 g/mol [1]
Appearance Yellow solid[1][2]
Purity (Typical) ≥ 95% (HPLC)[1][2]
Storage Conditions 0-8°C[1][2]

Analytical Methods for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is suitable.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good separation of potential impurities.

    • Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Final Concentration (1 mg/mL) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (220 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities.

Experimental Protocol:

  • Instrument: A standard GC-MS system.

  • Column: HP-5 capillary column or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol.

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be analyzed for characteristic fragmentation patterns to confirm the identity of the compound.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Final Concentration (1 mg/mL) prep2->prep3 gcms1 Inject Sample (1 µL) prep3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 MS Detection (EI) gcms2->gcms3 data1 Analyze TIC gcms3->data1 data2 Analyze Mass Spectrum gcms3->data2 data3 Determine Purity data1->data3 data2->data3

GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation and identification of impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound and identify any impurities. The electron-withdrawing nitro and cyano groups will significantly influence the chemical shifts of the pyrrole ring protons and carbons.

Logical Relationship for NMR Analysis:

NMR_Logic cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion sample_prep Dissolve in Deuterated Solvent h_nmr ¹H NMR sample_prep->h_nmr c_nmr ¹³C NMR sample_prep->c_nmr chem_shift Chemical Shifts h_nmr->chem_shift coupling Coupling Constants h_nmr->coupling integration Integration h_nmr->integration c_nmr->chem_shift structure Structural Confirmation chem_shift->structure coupling->structure purity Impurity Identification integration->purity

Logical flow for NMR-based structural and purity analysis.

Summary of Quantitative Data

The following table summarizes the expected quantitative data from the purity analysis of this compound.

Analytical TechniqueParameterExpected Value/Range
HPLC Purity≥ 95%
Retention TimeDependent on specific column and conditions
GC-MS Purity (TIC)Consistent with HPLC results
m/z of Molecular Ion [M]⁺137.02
¹H NMR Chemical Shifts (ppm)Specific shifts for pyrrole protons, influenced by nitro and cyano groups.
¹³C NMR Chemical Shifts (ppm)Specific shifts for pyrrole and nitrile carbons.

Conclusion

The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for the comprehensive purity assessment of this compound. HPLC and GC-MS are ideal for quantitative purity determination and the detection of trace impurities, while NMR spectroscopy is indispensable for unambiguous structural confirmation and the identification of any structurally related impurities. Adherence to these detailed protocols will ensure the high quality and consistency of this compound used in research and development.

References

Application Notes and Protocols for Nucleophilic Substitution on Nitropyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in numerous natural products, pharmaceuticals, and functional materials. The introduction of a nitro group onto the pyrrole ring dramatically alters its electronic properties, rendering the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). This activation provides a powerful synthetic strategy for the introduction of a wide array of functional groups, leading to the generation of diverse molecular architectures with significant potential in drug discovery and development. Nitropyrrole derivatives have been identified as key intermediates in the synthesis of various biologically active compounds, including antimicrobial and anti-tubercular agents.

These application notes provide detailed experimental procedures for conducting nucleophilic aromatic substitution reactions on nitropyrrole substrates. The protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the efficient synthesis and exploration of novel substituted pyrrole derivatives.

General Reaction Mechanism

The nucleophilic aromatic substitution on nitropyrroles typically proceeds through a bimolecular addition-elimination mechanism. The electron-withdrawing nitro group activates the pyrrole ring for nucleophilic attack, stabilizing the intermediate Meisenheimer complex. The general steps are as follows:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the nitropyrrole ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The aromaticity of the pyrrole ring is restored by the elimination of a leaving group, which is often the nitro group itself or another substituent on the ring.

The regioselectivity of the nucleophilic attack is dictated by the position of the nitro group and other substituents on the pyrrole ring.

Data Presentation: Nucleophilic Substitution on Nitropyrroles

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on a generic halo-nitropyrrole substrate. These conditions are based on analogous reactions with other nitroaromatic systems and should be considered as a starting point for optimization for specific nitropyrrole substrates.

NucleophileReagents/ConditionsSolventTemperature (°C)Time (h)Yield (%)
Amines
PiperidineK₂CO₃DMF80485-95
MorpholineK₂CO₃DMF80480-90
BenzylamineEt₃NEthanolReflux675-85
AnilineNaHTHF60860-70
Alkoxides
Sodium MethoxideNaOMeMethanolReflux290-98
Sodium EthoxideNaOEtEthanolReflux290-98
Potassium tert-ButoxideKtBuOtert-Butanol80570-80
Thiols
ThiophenolK₂CO₃Acetonitrile50385-95
Benzyl MercaptanNaHTHFRoom Temp.290-98

Note: Yields are representative and may vary depending on the specific nitropyrrole substrate, the position of the nitro and leaving groups, and the reaction scale. Optimization of reaction conditions is recommended for each new substrate.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Nucleophilic Substitution with Amine Nucleophiles

This protocol describes a general method for the reaction of a halo-nitropyrrole with a primary or secondary amine.

Materials:

  • Halo-nitropyrrole (e.g., 2-bromo-4-nitropyrrole) (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine, benzylamine) (1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Ethanol, Acetonitrile)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-nitropyrrole (1.0 equiv) and the anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.2 equiv) to the solution at room temperature.

  • Add the base (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and stir for the required time (monitor by TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino-nitropyrrole.

Protocol 2: General Procedure for Nucleophilic Substitution with Alkoxide Nucleophiles

This protocol outlines a general method for the reaction of a halo-nitropyrrole with an alkoxide.

Materials:

  • Halo-nitropyrrole (e.g., 2-chloro-5-nitropyrrole) (1.0 equiv)

  • Sodium or potassium alkoxide (e.g., NaOMe, NaOEt, KtBuO) (1.5 equiv) OR Alcohol (e.g., methanol, ethanol) and a strong base (e.g., NaH)

  • Anhydrous alcohol solvent corresponding to the alkoxide (e.g., methanol for NaOMe)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • If using a pre-formed alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-nitropyrrole (1.0 equiv) and the anhydrous alcohol solvent.

  • Add the solid sodium or potassium alkoxide (1.5 equiv) portion-wise at room temperature.

  • If generating the alkoxide in situ: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (as solvent) and the strong base (e.g., NaH, 1.5 equiv) at 0 °C. Stir until the evolution of hydrogen gas ceases. Then, add a solution of the halo-nitropyrrole (1.0 equiv) in the same alcohol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkoxy-nitropyrrole.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Halo-nitropyrrole in Anhydrous Solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat to Desired Temperature add_reagents->heat Stirring monitor Monitor by TLC heat->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Substituted Nitropyrrole chromatography->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 5-Nitro-1H-pyrrole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method involves the direct nitration of a 1H-pyrrole-2-carbonitrile precursor. Typically, a mixture of nitric acid and acetic anhydride is used as the nitrating agent. This method is favored to prevent polymerization of the pyrrole ring, which can occur with harsher nitrating agents like a mixture of sulfuric and nitric acids.[1][2][3]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low Yield: Suboptimal reaction conditions can lead to incomplete reactions or degradation of the starting material and product.

  • Formation of Isomers: The nitration of 1H-pyrrole-2-carbonitrile typically yields a mixture of 5-nitro and 4-nitro isomers, which can be difficult to separate.[4]

  • Product Purification: Separating the desired 5-nitro isomer from the 4-nitro isomer and other byproducts can be challenging and may lead to significant product loss.

  • Reaction Control: The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.

Q3: How can I improve the regioselectivity to favor the formation of the 5-nitro isomer?

A3: While the formation of a mixture of isomers is common, optimizing reaction conditions can influence the isomer ratio. The cyano group at the 2-position is deactivating and directs nitration to the 4 and 5-positions. To potentially favor the 5-position, consider the following:

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the 5-nitro isomer.

  • Nitrating Agent: The choice of nitrating agent and its concentration can impact regioselectivity. Using a milder nitrating agent might offer better control.

  • Solvent: The polarity of the solvent can influence the reaction pathway and selectivity.

Q4: What are the typical byproducts in this synthesis?

A4: The main byproduct is the 4-Nitro-1H-pyrrole-2-carbonitrile isomer.[4] Depending on the reaction conditions, dinitrated products and polymeric tars can also be formed, especially if the temperature is not well-controlled or if strong acids are used.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient extraction or purification.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Ensure the reaction temperature is strictly controlled, especially during the addition of the nitrating agent. Avoid excessively high temperatures. Use milder nitrating agents. 3. Optimize the extraction solvent and purification method (e.g., column chromatography with a suitable solvent system).
Formation of a Dark, Tarry Mixture Polymerization of the pyrrole ring due to excessively acidic conditions or high temperatures.[1]- Use a milder nitrating agent (e.g., nitric acid in acetic anhydride instead of nitric/sulfuric acid). - Maintain a low reaction temperature throughout the experiment. - Ensure rapid and efficient stirring to dissipate heat.
Difficult Separation of 5-Nitro and 4-Nitro Isomers The isomers have very similar polarities.- Utilize high-performance column chromatography with a carefully selected eluent system. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) may be effective. - Consider preparative HPLC for high-purity separation.[5] - Recrystallization from a suitable solvent system might help in enriching one isomer.
Presence of Dinitrated Byproducts Use of excess nitrating agent or prolonged reaction time at higher temperatures.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Add the nitrating agent dropwise at a low temperature to maintain control over the reaction. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Data Presentation

Table 1: Isomer Distribution in the Nitration of 1H-Pyrrole-2-carbonitrile

Nitrating AgentSolventTemperature (°C)Ratio of 5-Nitro Isomer (%)Ratio of 4-Nitro Isomer (%)Reference
Nitric Acid / Acetic AnhydrideAcetic Anhydride< 10~60~40[4]

Note: The isomer ratios are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrole-2-carbonitrile (Starting Material)

This protocol is based on the dehydration of 1H-pyrrole-2-carboxaldehyde oxime.

Materials:

  • 1H-pyrrole-2-carboxaldehyde oxime

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, add 1H-pyrrole-2-carboxaldehyde oxime.

  • Slowly add acetic anhydride to the flask with stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir vigorously to hydrolyze the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1H-pyrrole-2-carbonitrile.

Protocol 2: Nitration of 1H-Pyrrole-2-carbonitrile

This protocol is adapted from general procedures for pyrrole nitration.[2][4]

Materials:

  • 1H-pyrrole-2-carbonitrile

  • Acetic anhydride

  • Fuming nitric acid (d=1.5)

  • Diethyl ether

  • Alumina for chromatography

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1H-pyrrole-2-carbonitrile in acetic anhydride.

  • Cool the flask in an ice-salt bath to maintain a temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1H-pyrrole-2-carbonitrile, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, stir the dark solution for an additional 1-2 hours at the same temperature.

  • Pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product as a reddish solid.

  • Purify and separate the isomers by column chromatography on alumina, eluting with a benzene or benzene/ethyl acetate mixture. The 4-nitro isomer typically elutes first, followed by the 5-nitro isomer.

  • Collect the fractions containing the desired this compound and concentrate to yield the final product.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_nitration Nitration Reaction cluster_purification Purification start_material 1H-pyrrole-2-carboxaldehyde oxime reaction1 Dehydration with Acetic Anhydride start_material->reaction1 product1 1H-pyrrole-2-carbonitrile reaction1->product1 reaction2 Nitration at <10°C product1->reaction2 nitrating_agent Nitric Acid / Acetic Anhydride nitrating_agent->reaction2 crude_product Crude Product (Mixture of Isomers) reaction2->crude_product purification Column Chromatography (Alumina) crude_product->purification isomer_4 4-Nitro Isomer purification->isomer_4 First eluting isomer_5 5-Nitro Isomer (Final Product) purification->isomer_5 Second eluting

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Was the reaction monitored by TLC? start->check_reaction check_temp Was the temperature strictly controlled below 10°C? check_reaction->check_temp Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purification Was column chromatography performed efficiently? check_temp->check_purification Yes degradation Degradation/Polymerization check_temp->degradation No poor_separation Poor Isomer Separation check_purification->poor_separation No solution_time Increase reaction time or use a slight excess of nitrating agent. incomplete_reaction->solution_time solution_temp Maintain low temperature. Use milder nitrating conditions. degradation->solution_temp solution_purification Optimize eluent system for chromatography. Consider preparative HPLC. poor_separation->solution_purification

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

overcoming low conversion rates in Barton-Zard reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and overcome low conversion rates in Barton-Zard reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Barton-Zard reaction in a question-and-answer format.

Question 1: My Barton-Zard reaction has a very low or no yield. What are the common causes?

Answer:

Low or no yield in a Barton-Zard reaction can stem from several factors. A systematic check of the following is recommended:

  • Suboptimal Base Selection: The choice and quality of the base are critical. The base must be strong enough to deprotonate the α-isocyanoacetate but not so strong as to cause polymerization or other side reactions of the nitroalkene.

  • Poor Quality of Reactants: The purity of both the nitroalkene and the α-isocyanoacetate is crucial. Nitroalkenes can be unstable and may degrade upon storage. It is often best to use freshly prepared or purified nitroalkenes.

  • Inappropriate Reaction Temperature: The reaction is typically sensitive to temperature. The initial Michael addition is often carried out at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Subsequent cyclization and elimination steps may require gentle heating.

  • Presence of Moisture: The reaction is sensitive to moisture, which can quench the base and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect Stoichiometry: The molar ratio of the reactants and the base is important. An excess of the base can lead to side reactions.

Question 2: The reaction mixture has turned dark brown or black, and I am observing a significant amount of baseline material on my TLC plate. What is happening?

Answer:

A dark reaction mixture and the presence of polymeric material are often indicative of side reactions, primarily the polymerization of the nitroalkene. This can be caused by:

  • A Base That is Too Strong or Used in Excess: Strong bases can readily induce the polymerization of electron-deficient nitroalkenes.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.

  • Instability of the Nitroalkene: Some nitroalkenes are inherently prone to polymerization, especially if they are not highly pure.

To mitigate this, consider the following:

  • Use a milder base, such as potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Maintain a low reaction temperature, especially during the initial addition of the reactants.

  • Ensure the high purity of the nitroalkene.

Question 3: My TLC analysis shows the consumption of starting materials, but the desired pyrrole spot is weak, and there are several new spots. What are the likely side products?

Answer:

Besides polymerization, other side products can form in the Barton-Zard reaction, leading to a complex reaction mixture and low yield of the desired pyrrole. Potential side products include:

  • Michael Adduct Intermediate: Incomplete cyclization and elimination can result in the accumulation of the initial Michael adduct.

  • Oximes and Nitrones: These can arise from the rearrangement of intermediates.

  • Products from Self-Condensation of the Isocyanoacetate: The base can promote the self-condensation of the α-isocyanoacetate.

To favor the formation of the desired pyrrole, ensure the reaction conditions are optimized for the cyclization and elimination steps. This may involve adjusting the reaction time, temperature, or the choice of base.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Barton-Zard reaction?

A1: The choice of base is highly dependent on the specific substrates being used. However, moderately strong, non-nucleophilic bases are generally preferred.[1] For many applications, potassium carbonate (K₂CO₃) has been shown to be an effective and inexpensive base, leading to high yields.[2] Other commonly used bases include DBU and hindered alkoxides like potassium tert-butoxide (KOt-Bu).[1][3]

Q2: How can I improve the purity of my nitroalkene?

A2: Nitroalkenes can be purified by recrystallization or column chromatography. It is crucial to handle them with care as they can be unstable. For sensitive substrates, it is often best to use them immediately after preparation.

Q3: What are the ideal solvent choices for this reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Common solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and ethanol (EtOH).[4] The optimal solvent will depend on the solubility of the substrates and the chosen base. For instance, in some cases, using ethanol as a solvent with potassium carbonate as the base has been shown to be highly effective.[4]

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). It is advisable to spot the starting materials (nitroalkene and isocyanoacetate) and the reaction mixture on the same plate to track the consumption of reactants and the formation of the product.

Q5: My desired pyrrole is difficult to purify. What are some recommended purification techniques?

A5: Purification of the final pyrrole product can be challenging due to the presence of polar byproducts. Column chromatography on silica gel is the most common method for purification. Careful selection of the eluent system is crucial for achieving good separation. In some cases, recrystallization may also be an effective purification method.

Data Presentation

The following table summarizes the impact of different bases and solvents on the yield of a model Barton-Zard reaction, providing a clear comparison for optimization.[4]

EntryBase (equiv.)SolventTemperatureTime (h)Yield (%)
1DBU (1.5)THFRoom Temp.165
2DBU (1.5)THFReflux0.558
3DABCO (1.5)THFRoom Temp.162
4DABCO (1.5)THFReflux0.555
5K₂CO₃ (1.5)THFRoom Temp.170
6K₂CO₃ (1.5)THFReflux0.568
7DBU (1.5)MeCNRoom Temp.175
8DBU (1.5)MeCNReflux0.585
9DABCO (1.5)MeCNRoom Temp.172
10DABCO (1.5)MeCNReflux0.582
11K₂CO₃ (1.5)MeCNRoom Temp.180
12K₂CO₃ (1.5)MeCNReflux0.590
13DBU (1.5)EtOHRoom Temp.188
14DBU (1.5)EtOHReflux0.592
15DABCO (1.5)EtOHRoom Temp.185
16DABCO (1.5)EtOHReflux0.590
17K₂CO₃ (1.5) EtOH Reflux 0.5 94
18K₂CO₃ (2.0)EtOHReflux0.594

Experimental Protocols

General Protocol for the Barton-Zard Pyrrole Synthesis [4]

  • To a stirred solution of the nitroalkene (1.0 equiv) and the α-isocyanoacetate (1.1 equiv) in a suitable anhydrous solvent (e.g., ethanol), add the base (e.g., potassium carbonate, 1.5 equiv) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution (e.g., 5% HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrrole.

Visualizations

Barton_Zard_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Nitroalkene Nitroalkene Michael_Adduct Michael Adduct Nitroalkene->Michael_Adduct Isocyanoacetate α-Isocyanoacetate Enolate Isocyanoacetate Enolate Isocyanoacetate->Enolate Base Base Base->Isocyanoacetate Deprotonation Enolate->Nitroalkene Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole Elimination of Nitrite & Tautomerization Troubleshooting_Workflow Start Low Conversion Rate in Barton-Zard Reaction Check_Base 1. Verify Base Selection and Stoichiometry Start->Check_Base Check_Reagents 2. Assess Reagent Purity and Handling Check_Base->Check_Reagents Base OK Optimize Optimize Reaction Check_Base->Optimize Incorrect Base or Stoichiometry Check_Conditions 3. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents Pure Check_Reagents->Optimize Impure Reagents Check_Conditions->Optimize Suboptimal Temp. or Time Check_Conditions->Optimize Conditions OK, Further Optimization Needed

References

Technical Support Center: Regioselectivity in the Nitration of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the nitration of substituted pyrroles. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My nitration of an unsubstituted pyrrole is giving low yields and a lot of dark, insoluble material. What is happening?

A1: Pyrrole is highly reactive towards electrophilic aromatic substitution and is prone to polymerization under strongly acidic conditions, such as those found in typical nitrating mixtures like nitric acid and sulfuric acid.[1] The use of such harsh reagents often leads to the formation of "tar" or polymeric byproducts at the expense of the desired nitro-pyrrole.[1] To mitigate this, milder nitrating agents are strongly recommended. The reagent of choice for the mononitration of pyrrole is acetyl nitrate, which is prepared in situ from fuming nitric acid and acetic anhydride.[1] This reagent is less acidic and provides better control over the reaction, leading to higher yields of the desired product.

Q2: I am trying to nitrate a 2-substituted pyrrole. Why am I getting a mixture of the 4-nitro and 5-nitro isomers?

A2: The nitration of 2-substituted pyrroles is influenced by both the electronic and steric properties of the substituent at the C2 position.

  • Electron-donating groups (EDGs) at C2, such as alkyl groups, will activate the pyrrole ring towards electrophilic substitution and will generally direct the incoming nitro group to the C5 position, which is electronically favored. However, a mixture of 4-nitro and 5-nitro isomers is often observed.

  • Electron-withdrawing groups (EWGs) at C2, such as cyano or acyl groups, deactivate the pyrrole ring. These groups are "meta"-directing in the context of the pyrrole ring, which means they favor substitution at the C4 position.[2] However, the inherent preference for substitution at the C5 position can still lead to the formation of a mixture of isomers.[2]

Q3: How can I improve the regioselectivity of my nitration reaction to favor a specific isomer?

A3: Several strategies can be employed to enhance the regioselectivity of pyrrole nitration:

  • Choice of Nitrating Agent: Milder nitrating agents like acetyl nitrate often provide better selectivity than harsh acidic mixtures.[1]

  • N-Substitution: Introducing a bulky substituent on the pyrrole nitrogen can sterically hinder the C2 and C5 positions, thereby directing the electrophile to the C3 or C4 positions.[1] For example, a tert-butyl or a triisopropylsilyl (TIPS) group on the nitrogen can significantly increase the proportion of 3-nitro isomer formed.[1]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nitrating agent and the stability of the intermediates, thereby affecting the regioselectivity.

Q4: I want to synthesize a 3-nitropyrrole derivative. What is the best approach?

A4: Direct nitration of N-unsubstituted pyrroles predominantly yields the 2-nitro isomer due to the greater stability of the cationic intermediate formed during attack at the C2 position. To achieve C3-nitration, a common strategy is to use an N-protected pyrrole with a bulky group that blocks the C2 and C5 positions. For instance, N-silylation with a reagent like triisopropylsilyl chloride can be a viable approach to direct nitration to the C3 position.[1] Alternatively, specific reaction conditions can be employed to favor C3 nitration. For example, a method using sodium nitrite and sodium persulfate in tetrahydrofuran has been reported to selectively produce 3-nitropyrrole.

Q5: I am observing dinitration of my pyrrole substrate. How can I favor mononitration?

A5: Dinitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used. To favor mononitration:

  • Use a stoichiometric amount of the nitrating agent.

  • Perform the reaction at a lower temperature to reduce the reaction rate.

  • Add the nitrating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired mononitrated product is formed.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of nitrated product, significant polymerization Reaction conditions are too harsh (e.g., using HNO₃/H₂SO₄).Use a milder nitrating agent such as acetyl nitrate (HNO₃ in acetic anhydride).[1]Perform the reaction at a low temperature (e.g., -15 °C to 0 °C).
Poor regioselectivity (mixture of 2- and 3-nitro isomers for N-substituted pyrroles) Steric hindrance from the N-substituent is insufficient to fully block the C2/C5 positions.Increase the steric bulk of the N-substituent (e.g., switch from methyl to tert-butyl or TIPS).[1]Optimize reaction temperature and solvent.
Poor regioselectivity (mixture of 4- and 5-nitro isomers for 2-substituted pyrroles) Competing electronic and steric effects of the C2 substituent.Modify the C2 substituent to be more strongly directing.Screen different mild nitrating agents.Optimize reaction conditions (temperature, solvent).
Formation of dinitrated products Excess nitrating agent or overly reactive substrate.Use a stoichiometric amount of the nitrating agent.Lower the reaction temperature.Add the nitrating agent dropwise.Consider using a less activated pyrrole derivative if possible.
Reaction is very slow or does not go to completion The pyrrole ring is deactivated by an electron-withdrawing group.Use a more powerful, yet still controlled, nitrating agent.Increase the reaction temperature cautiously, while monitoring for side reactions.Increase the reaction time.

Data Presentation

Table 1: Regioselectivity in the Nitration of Substituted Pyrroles

Pyrrole DerivativeNitrating AgentSolventTemperature (°C)Product(s)Isomer Ratio (2-nitro : 3-nitro) or (4-nitro : 5-nitro)Total Yield (%)Reference(s)
PyrroleHNO₃ / Ac₂OAc₂O-102-Nitropyrrole & 3-NitropyrrolePredominantly 2-nitro~55 (for 2-nitro)[3]
1-MethylpyrroleHNO₃ / Ac₂OAc₂O-2-Nitro-1-methylpyrrole & 3-Nitro-1-methylpyrroleIncreased proportion of 3-nitro compared to pyrrole-[1]
1-BenzylpyrroleHNO₃ / Ac₂OAc₂O-2-Nitro-1-benzylpyrrole & 3-Nitro-1-benzylpyrrole~40 : 60-[4]
2-NitropyrroleHNO₃ / Ac₂OAc₂O-152,4-Dinitropyrrole & 2,5-Dinitropyrrole4 : 161[1]
2-CyanopyrroleHNO₃ / Ac₂OAc₂O-4-Nitro-2-cyanopyrrole & 5-Nitro-2-cyanopyrroleVaries-[2]
1-Methyl-2-cyanopyrroleHNO₃ / Ac₂OAc₂O-1-Methyl-4-nitro-2-cyanopyrrole & 1-Methyl-5-nitro-2-cyanopyrroleVaries-[2]
PyrroleNaNO₂ / K₂S₂O₈THF603-NitropyrroleSelective for 3-nitro-[5]

Note: Yields and isomer ratios can be highly dependent on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for Nitration of Pyrrole using Acetyl Nitrate [1][6]

Materials:

  • Pyrrole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not rise above -5 °C. This in situ preparation of acetyl nitrate should be done with caution.

  • Once the addition of nitric acid is complete, stir the mixture for an additional 15 minutes at -10 °C.

  • Dissolve the pyrrole substrate in a minimal amount of acetic anhydride and cool it to -10 °C.

  • Slowly add the pyrrole solution to the freshly prepared acetyl nitrate solution dropwise, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice and water to quench the reaction.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: C3-Selective Nitration of Pyrrole [5]

Materials:

  • Pyrrole

  • Sodium nitrite (NaNO₂)

  • Potassium persulfate (K₂S₂O₈)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of pyrrole in tetrahydrofuran, add sodium nitrite and potassium persulfate.

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the 3-nitropyrrole.

Mandatory Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Regioselective Outcomes Electronic Effects Electronic Effects C2/C5 Nitration (Kinetic Product) C2/C5 Nitration (Kinetic Product) Electronic Effects->C2/C5 Nitration (Kinetic Product) EDG at C2 directs to C5 EWG at C2 directs to C4 Steric Hindrance Steric Hindrance C3/C4 Nitration (Sterically Directed) C3/C4 Nitration (Sterically Directed) Steric Hindrance->C3/C4 Nitration (Sterically Directed) Bulky groups hinder C2/C5 Reaction Conditions Reaction Conditions Reaction Conditions->C2/C5 Nitration (Kinetic Product) Milder reagents Reaction Conditions->C3/C4 Nitration (Sterically Directed) Lower temperatures N-Substitution N-Substitution N-Substitution->Steric Hindrance Bulky N-substituents

Caption: Factors influencing the regioselectivity of pyrrole nitration.

G start Nitration Experiment low_yield Low Yield / Polymerization? start->low_yield issue Poor Regioselectivity? use_n_sub Introduce/Modify N-Substituent (e.g., TIPS, t-Bu) issue->use_n_sub Yes success Desired Regioisomer Obtained issue->success No low_yield->issue No check_reagents Use Milder Nitrating Agent (e.g., Acetyl Nitrate) low_yield->check_reagents Yes check_temp Lower Reaction Temperature check_reagents->check_temp check_temp->issue optimize_conditions Optimize Solvent and Reagent Stoichiometry use_n_sub->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for pyrrole nitration regioselectivity.

References

Technical Support Center: Troubleshooting Pyrrole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during the synthesis and purification of pyrroles. Our aim is to equip researchers with the knowledge to diagnose and solve issues, ensuring successful experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is causing the dark, tarry substance to form in my pyrrole synthesis reaction?

A1: The formation of a dark, tarry, or resinous material is a common indicator of polymerization of the pyrrole product or starting materials.[1][2] This is frequently triggered by excessively high reaction temperatures or strongly acidic conditions.[1] Pyrrole and its derivatives are sensitive to heat, light, and oxygen, which can lead to degradation and polymerization over time.[3]

Q2: How does acid concentration contribute to pyrrole polymerization?

A2: While many pyrrole syntheses, such as the Paal-Knorr reaction, are acid-catalyzed, excessive acidity (e.g., pH < 3) can promote side reactions, including polymerization.[1][4] Strong acids can protonate the pyrrole ring, making it more susceptible to polymerization.[5][6] In some cases, acid-catalyzed polymerization can lead to the formation of non-conductive polypyrrole with alternating pyrrole and pyrrolidine units.[5][7]

Q3: Can my purification method induce polymerization?

A3: Yes, certain purification techniques can inadvertently cause polymerization if not performed correctly. For example, distillation at high temperatures can lead to thermal degradation and polymerization.[8] Similarly, some pyrroles may be unstable on acidic silica gel during column chromatography, leading to decomposition and the formation of polymeric residues.[9]

Q4: My purified pyrrole is colorless at first but turns yellow or brown over time. What is happening?

A4: This color change is a classic sign of oxidation and the initial stages of polymerization.[10] Exposure to air and light can initiate these processes. For applications that are sensitive to impurities, it is highly recommended to use freshly purified pyrrole.[10]

Q5: Is it possible to reverse the polymerization of pyrrole?

A5: Depolymerization, the process of breaking down a polymer into its monomer units, is possible for some types of polymers, often requiring specific conditions like heat and catalysts.[11][12][13] However, for the intractable, often cross-linked tarry polymers formed during problematic pyrrole synthesis, practical depolymerization to recover the monomer is generally not feasible in a standard laboratory setting. Prevention is the most effective strategy.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My Paal-Knorr synthesis is producing a low yield of pyrrole and a significant amount of black tar.
  • Possible Cause: The reaction conditions are too harsh, leading to polymerization.

  • Recommended Solutions:

    • Lower the Reaction Temperature: High heat accelerates polymerization.[1] Consider running the reaction at a lower temperature for a longer duration.

    • Use a Milder Acid Catalyst: Instead of strong mineral acids, try a weaker acid like acetic acid, which can accelerate the desired reaction without promoting excessive polymerization.[1][4] Some modern variations of the Paal-Knorr synthesis even utilize catalysts like saccharin or bismuth nitrate under milder conditions.[14][15]

    • Control pH: Maintain a weakly acidic to neutral pH to disfavor polymerization and the formation of furan byproducts.[1][4]

Issue 2: During vacuum distillation, my pyrrole is turning dark and leaving a thick residue in the distillation flask.
  • Possible Cause: The distillation temperature is too high, or there is an air leak in the system.

  • Recommended Solutions:

    • Improve the Vacuum: A lower pressure will decrease the boiling point of the pyrrole, allowing for distillation at a lower, safer temperature.[16][17] Ensure all joints in your distillation apparatus are well-sealed.

    • Inert Atmosphere: Distill under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8][9]

    • Minimize Heating Time: Heat the distillation flask gently and avoid prolonged heating.

Issue 3: My pyrrole derivative is streaking on the silica gel column, and I'm getting poor separation with a colored baseline.
  • Possible Cause: The pyrrole is unstable on the acidic silica gel, leading to decomposition and polymerization.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[9]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for basic pyrrole compounds.[9]

    • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Data Presentation

Table 1: Factors Influencing Polymerization During Pyrrole Synthesis

FactorCondition Promoting PolymerizationRecommended Condition to Minimize Polymerization
Temperature High temperatures (e.g., prolonged reflux)[1]Lower temperatures, moderate heating[1]
Acidity Strongly acidic conditions (pH < 3)[1][4]Neutral to weakly acidic conditions[4]
Catalyst Strong mineral acids (e.g., HCl, H₂SO₄)[1]Milder acids (e.g., acetic acid) or alternative catalysts (e.g., iodine, bismuth nitrate)[1][15]
Atmosphere Presence of air (oxygen)[9][10]Inert atmosphere (e.g., Nitrogen, Argon)[9]
Light Exposure Exposure to UV or ambient light[3]Protection from light (e.g., amber glassware)[3]

Table 2: Comparison of Purification Methods for Pyrrole

Purification MethodEffectiveness in Removing PolymersPotential Issues
Distillation under Reduced Pressure HighCan induce thermal polymerization if the temperature is too high.[1][16]
Column Chromatography (Silica Gel) Moderate to HighAcid-sensitive pyrroles may decompose/polymerize on the column.[9]
Column Chromatography (Alumina) Moderate to HighA good alternative for base-sensitive compounds.[9]
Crystallization ModerateEffective for solid pyrroles; may not remove all polymeric impurities.[1]
Acid/Base Wash High (for acidic/basic impurities)Can be used to remove acidic catalysts that may promote polymerization.[9]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of an N-Substituted Pyrrole with Minimized Polymerization

This protocol provides a general method for the Paal-Knorr synthesis, incorporating steps to reduce the risk of polymerization.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound and the primary amine in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops for a 5 mmol scale reaction).

  • Stir the reaction mixture at a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). Avoid aggressive refluxing to minimize polymerization.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude pyrrole using an appropriate method (see Table 2 and Protocol 2).

Protocol 2: Purification of Pyrrole by Vacuum Distillation

This protocol outlines the purification of liquid pyrrole while minimizing the risk of polymerization.

Materials:

  • Crude pyrrole

  • Vacuum distillation apparatus

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is dry and assemble the vacuum distillation apparatus. Use high-vacuum grease on all joints to ensure a good seal.

  • Place the crude pyrrole in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Slowly and carefully apply the vacuum. Bumping can be an issue, so it is crucial to have smooth boiling.[18]

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • If possible, purge the system with an inert gas before applying the vacuum to minimize the presence of oxygen.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of pure pyrrole at its expected boiling point for the given pressure.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from being drawn into the hot residue.

  • Store the purified pyrrole in an amber vial under an inert atmosphere and at a low temperature.[3][9]

Mandatory Visualizations

Troubleshooting_Polymerization start Dark, Tarry Mixture Observed in Reaction check_temp Is the reaction temperature high? start->check_temp check_acid Are strong acids being used? check_temp->check_acid No lower_temp Lower reaction temperature check_temp->lower_temp Yes use_milder_acid Use a milder acid catalyst (e.g., Acetic Acid) check_acid->use_milder_acid Yes check_purification Polymerization during purification? check_acid->check_purification No lower_temp->check_acid use_milder_acid->check_purification distillation_issue Distillation at high temperature? check_purification->distillation_issue Yes, during distillation chromatography_issue Streaking on silica gel? check_purification->chromatography_issue Yes, during chromatography success Successful Synthesis/Purification check_purification->success No reduce_pressure Improve vacuum to lower boiling point distillation_issue->reduce_pressure deactivate_silica Deactivate silica with base (e.g., Triethylamine) chromatography_issue->deactivate_silica reduce_pressure->success deactivate_silica->success

Caption: Troubleshooting workflow for pyrrole polymerization.

Pyrrole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product reactants 1,4-Dicarbonyl + Amine reaction Reaction (Control Temp & Acidity) reactants->reaction workup Aqueous Workup (Neutralize Acid) reaction->workup crude_product Crude Pyrrole workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice distillation Vacuum Distillation (Low Temp, Inert Atm.) purification_choice->distillation Liquid chromatography Column Chromatography (Deactivated Silica/Alumina) purification_choice->chromatography Solid/Liquid pure_pyrrole Pure Pyrrole distillation->pure_pyrrole chromatography->pure_pyrrole storage Store under N2, cold, dark pure_pyrrole->storage

Caption: Experimental workflow for pyrrole synthesis.

References

stability of 5-Nitro-1H-pyrrole-2-carbonitrile on silica gel columns.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-Nitro-1H-pyrrole-2-carbonitrile, focusing on its stability during purification via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable on standard silica gel columns?

While direct stability data is limited, the chemical structure of this compound—containing both a nitro group and a pyrrole ring—suggests a potential for instability on silica gel. The acidic nature of silica gel's silanol groups can contribute to the degradation of sensitive compounds.[1][2][3] Nitro-substituted heterocyclic compounds can be particularly susceptible to decomposition during chromatographic purification, which may lead to lower than expected yields.[4]

Q2: What are the visual signs of product degradation on a silica gel column?

Degradation of this compound during silica gel chromatography can manifest in several ways:

  • Color Change: You might observe a change in the color of the fractions collected compared to the crude material. A publication on the nitration of 2-pyrrolecarbonitrile noted a "crude red solid" before chromatography.[5]

  • Streaking on TLC: Tailing or streaking of the product spot on Thin Layer Chromatography (TLC) plates can indicate decomposition.

  • Appearance of New Spots: The emergence of new, unexpected spots on the TLC analysis of collected fractions is a strong indicator of degradation.

  • Low Recovery: A significantly lower yield of the pure compound than anticipated after chromatography can point to on-column decomposition.[4]

Q3: Can I test for the stability of my compound on silica gel before running a column?

Yes, a 2D TLC experiment is a quick and effective way to assess the stability of your compound on silica gel.

Experimental Protocols

Two-Dimensional Thin Layer Chromatography (2D TLC) for Stability Assessment

This method helps determine if your compound is degrading on the silica gel plate, which is a good indicator for its stability on a column.

Methodology:

  • Spot a concentrated solution of your crude or purified this compound in the bottom-left corner of a square TLC plate.

  • Develop the TLC plate using your chosen eluent system.

  • After the first development, remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots from the first run is now at the bottom.

  • Develop the TLC plate again in the same eluent system.

  • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal of the plate. If the compound is degrading, you will see new spots appearing off the diagonal.

Troubleshooting Guide

If you suspect that this compound is decomposing during silica gel chromatography, consider the following troubleshooting strategies.

IssuePotential CauseRecommended SolutionRationale
Low product yield after column chromatography On-column degradation of the product.1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and use this eluent for the entire purification. 2. Switch to a less acidic stationary phase: Consider using alumina (neutral or basic) or a bonded phase like cyano or diol.[3] 3. Use Reverse-Phase Chromatography: If the compound is soluble in appropriate solvents, reverse-phase (e.g., C18) chromatography can be a milder alternative.1. Triethylamine is a base that neutralizes the acidic silanol groups on the silica surface, reducing their catalytic activity. 2. Alumina and bonded phases have different surface properties and are generally less acidic than silica gel, which can prevent degradation of acid-sensitive compounds.[3][4] 3. Reverse-phase chromatography operates on a different separation mechanism (hydrophobic interactions) and avoids the acidic environment of normal-phase silica gel.
New spots appear on TLC of column fractions The compound is converting to byproducts on the silica.1. Minimize contact time: Run the column as quickly as possible (flash chromatography) without sacrificing separation. 2. Avoid leaving the compound on the column for extended periods: Do not stop the column mid-run if possible.1. Reducing the time the compound spends in contact with the silica gel can minimize the extent of degradation. 2. Prolonged exposure increases the likelihood of silica-mediated reactions.
Product color changes during purification Possible chemical transformation or oxidation.1. Protect from light and air: Wrap the column in aluminum foil and maintain an inert atmosphere (e.g., nitrogen or argon) if possible.[6] 2. Consider alternative purification methods: Recrystallization or distillation (if the compound is thermally stable) can be viable alternatives to chromatography.[4][7]1. Some compounds are sensitive to light or air-oxidation, which can be catalyzed by the silica gel surface.[6] 2. These methods avoid interaction with a stationary phase, thereby eliminating the possibility of silica-induced degradation.

Visualizations

TroubleshootingWorkflow start_node Low Yield or Impurities After Silica Gel Chromatography decision_node decision_node start_node->decision_node Perform 2D TLC Stability Test action_node action_node decision_node->action_node Spot is off diagonal (Compound is Unstable) result_node result_node decision_node->result_node Spot is on diagonal (Compound is Stable) action_node2 action_node2 action_node->action_node2 Deactivate Silica (e.g., with Triethylamine) action_node3 action_node3 action_node->action_node3 Change Stationary Phase (Alumina, Cyano, Diol) action_node4 action_node4 action_node->action_node4 Use Reverse Phase Chromatography alt_action_node alt_action_node result_node2 Pure Product Obtained action_node2->result_node2 Re-evaluate Purity action_node3->result_node2 action_node4->result_node2

Caption: Troubleshooting workflow for stability issues.

DegradationPathway reactant_node This compound (on Silica Surface) intermediate_node Protonated Intermediate (Hypothetical) reactant_node->intermediate_node Catalysis catalyst_node Silanol Groups (Si-OH) Acidic Surface catalyst_node->intermediate_node product_node Degradation Products (e.g., hydrolyzed, polymerized species) intermediate_node->product_node Reaction

Caption: Hypothetical degradation pathway on silica gel.

References

identifying degradation products of 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1H-pyrrole-2-carbonitrile. The following information is intended to help anticipate and identify potential degradation products during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is it important to identify the degradation products of this compound?

Identifying degradation products is a critical step in the drug development process and for ensuring the stability and safety of any chemical compound. Forced degradation studies, also known as stress testing, are essential for several reasons:

  • Stability Assessment: These studies help to understand the intrinsic stability of the molecule under various environmental conditions (e.g., heat, humidity, light) and in the presence of other substances (e.g., acids, bases, oxidants).

  • Degradation Pathway Elucidation: By identifying the products formed under stress, researchers can map the potential degradation pathways of the parent molecule.

  • Analytical Method Development: Knowledge of potential degradation products is necessary for the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the parent compound in the presence of its degradants.

  • Safety and Toxicology: Degradation products can have different pharmacological or toxicological profiles than the parent compound. Identifying and characterizing these products is crucial for assessing the overall safety of a drug substance.

Q2: What are the most likely degradation pathways for this compound?

Based on the functional groups present in this compound (a nitro group, a pyrrole ring, and a nitrile group), the most probable degradation pathways include:

  • Hydrolysis of the nitrile group: The cyano (-CN) group can hydrolyze under acidic or basic conditions to form a carboxamide (-CONH2) intermediate, which can be further hydrolyzed to a carboxylic acid (-COOH).[1]

  • Reduction of the nitro group: The nitro (-NO2) group is susceptible to reduction, which can lead to the formation of a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.

  • Modification of the pyrrole ring: The pyrrole ring itself can undergo degradation, particularly under oxidative or photolytic stress, which could lead to ring-opening products. The electron-withdrawing nature of the nitro group makes the pyrrole ring more resistant to oxidative degradation.[2]

  • Denitration: Under certain conditions, the nitro group can be replaced by a hydroxyl group (-OH).

Q3: What analytical techniques are best suited for identifying these degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating the parent compound from its degradation products and for initial quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of the degradation products, which provides critical clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of isolated degradation products.

Troubleshooting Guides

Issue: Unexpected peaks observed in the chromatogram during stability testing.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the predicted degradation products in the table below.

    • Perform forced degradation studies: Systematically expose your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to see if you can intentionally generate the same unknown peaks. This can help confirm that they are indeed degradation products.

    • Isolate and identify: If a significant degradation product is observed, consider preparative chromatography to isolate a sufficient quantity for structural elucidation by NMR.

Possible Cause 2: Contamination from solvents, reagents, or the container.

  • Troubleshooting Steps:

    • Analyze a blank sample: Run a blank injection containing only the mobile phase and sample diluent to check for solvent-related impurities.

    • Check reagent purity: Ensure that all reagents used in the sample preparation and analysis are of high purity and are not expired.

    • Investigate container compatibility: Incompatibility with the storage container can lead to leachables. Analyze a sample of the diluent that has been stored in the same type of container for a similar duration.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC method, and use LC-MS to obtain mass information for any observed degradation products.

Predicted Degradation Products

The following table summarizes the potential degradation products of this compound based on its chemical structure and known degradation pathways of related compounds.

Degradation Product Name Chemical Structure Molecular Weight ( g/mol ) Potential Formation Condition Notes
5-Nitro-1H-pyrrole-2-carboxamideC₅H₄N₄O₃168.11Acidic or Basic HydrolysisInitial hydrolysis product of the nitrile group.
5-Nitro-1H-pyrrole-2-carboxylic acidC₅H₃N₃O₄169.09Acidic or Basic HydrolysisFurther hydrolysis of the carboxamide.
5-Amino-1H-pyrrole-2-carbonitrileC₅H₄N₄120.11Reductive conditionsReduction of the nitro group.
5-Hydroxy-1H-pyrrole-2-carbonitrileC₅H₃N₃O121.10Reductive or Photolytic conditionsReplacement of the nitro group.
Ring-opened productsVariousVariableOxidative or Photolytic stressLikely to be a complex mixture of smaller molecules.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (e.g., 1N NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (e.g., 105°C) stock_solution->thermal Expose to Stress photo Photolytic Stress (e.g., UV/Vis light) stock_solution->photo Expose to Stress hplc HPLC Analysis (Separation and Quantification) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis (Mass Identification) hplc->lcms Characterize Peaks stability Stability Profile hplc->stability nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Isolate & Identify pathways Degradation Pathways nmr->pathways logical_relationship cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_other Other Pathways parent This compound carboxamide 5-Nitro-1H-pyrrole-2-carboxamide parent->carboxamide H⁺ or OH⁻ amino 5-Amino-1H-pyrrole-2-carbonitrile parent->amino Reducing Agent hydroxy 5-Hydroxy-1H-pyrrole-2-carbonitrile parent->hydroxy e.g., Photolysis ring_opened Ring-Opened Products parent->ring_opened Oxidation/ Photolysis carboxylic_acid 5-Nitro-1H-pyrrole-2-carboxylic acid carboxamide->carboxylic_acid Further Hydrolysis

References

Technical Support Center: Optimizing Reaction Conditions for Nitration of Electron-Deficient Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of electron-deficient pyrroles.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of electron-deficient pyrroles more challenging than that of simple pyrrole?

A1: Electron-withdrawing groups (EWGs) on the pyrrole ring, such as formyl (-CHO), cyano (-CN), ester (-COOR), or sulfonyl (-SO₂R), decrease the electron density of the pyrrole ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like nitration. Harsher reaction conditions are often required, which can lead to side reactions and decomposition of the starting material or product.

Q2: What are the most common nitrating agents for electron-deficient pyrroles, and why are standard HNO₃/H₂SO₄ conditions often avoided?

A2: The most common and effective nitrating agent for deactivated pyrroles is acetyl nitrate, prepared in situ from nitric acid (often fuming HNO₃) and acetic anhydride.[1][2] This reagent is milder than the traditional nitric acid/sulfuric acid mixture. Using strong acids like H₂SO₄ with pyrroles, even electron-deficient ones, can lead to polymerization and the formation of intractable tars.[2]

Q3: What is the typical regioselectivity for the nitration of 2-substituted electron-deficient pyrroles?

A3: For pyrroles bearing an electron-withdrawing group at the C2 position (e.g., 2-cyanopyrrole or ethyl 2-pyrrolecarboxylate), nitration typically yields a mixture of the 4-nitro and 5-nitro isomers.[1] The electron-withdrawing group at C2 directs nitration towards the C4 and C5 positions. The ratio of these isomers can be influenced by the specific substrate, the nitrating agent, and the reaction conditions.

Q4: How can I improve the regioselectivity of the nitration reaction?

A4: Controlling regioselectivity can be challenging. Factors that can influence the isomer ratio include:

  • Steric Hindrance: Bulky substituents on the pyrrole nitrogen or at adjacent positions may favor nitration at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Nitrating Agent: The choice of nitrating agent can influence the regiochemical outcome. Milder reagents may offer better selectivity.

Q5: Are there alternative, milder methods for nitrating sensitive electron-deficient pyrroles?

A5: Yes, for particularly sensitive substrates, alternative nitrating agents can be explored. These include:

  • Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can sometimes be used under non-acidic conditions.[3]

  • Metal Nitrates: Reagents like copper(II) nitrate or iron(III) nitrate can sometimes be effective, although their application to electron-deficient pyrroles is less common.

  • Enzyme-mediated nitration: This is an emerging green chemistry approach that uses enzymes to perform nitration under very mild conditions, though it is not yet a widely established method for this specific substrate class.

Troubleshooting Guide

Problem 1: Low or No Yield of Nitrated Product

Possible CauseSuggested Solution
Substrate Decomposition The reaction conditions may be too harsh. Switch to a milder nitrating agent like acetyl nitrate if using stronger acids. Ensure the reaction temperature is kept low (typically between -10°C and 10°C). Add the nitrating agent slowly to control any exotherm.
Incomplete Reaction The pyrrole may be too deactivated for the chosen conditions. Consider increasing the reaction time or allowing the reaction to slowly warm to a slightly higher temperature while monitoring by TLC. A more powerful nitrating agent like NO₂BF₄ could be tested, but with caution due to its high reactivity.
Issues with Nitrating Agent If preparing acetyl nitrate in situ, ensure the nitric acid is of high concentration (fuming) and the acetic anhydride is fresh and anhydrous. The acetyl nitrate should ideally be freshly prepared and used immediately.
Losses During Workup Nitropyrroles can be sensitive to strong bases. Use mild bases like sodium bicarbonate for neutralization. Some nitropyrroles may have higher water solubility; in such cases, saturate the aqueous layer with NaCl (brine) before extraction and perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Problem 2: Formation of a Dark Tar or Polymer

Possible CauseSuggested Solution
Presence of Strong Acid This is a classic sign of pyrrole polymerization catalyzed by strong acids. Strictly avoid the use of sulfuric acid. If traces of strong acid are necessary for the generation of the electrophile, their concentration should be minimized.
High Reaction Temperature The reaction is likely too exothermic. Maintain a low temperature throughout the addition of the nitrating agent and the course of the reaction. Ensure efficient stirring.

Problem 3: Poor or Undesired Regioselectivity

Possible CauseSuggested Solution
Inherent Electronic Effects The directing effect of the substituent on the pyrrole ring is the primary determinant of regioselectivity. It may not be possible to achieve 100% selectivity for one isomer.
Reaction Conditions Experiment with different reaction temperatures. Lower temperatures often favor the thermodynamically more stable product. Varying the solvent may also have an effect on the isomer ratio.
Purification Challenges If a mixture of isomers is unavoidable, focus on optimizing the purification method. Isomers of nitropyrroles can often be separated by column chromatography on silica gel, sometimes requiring careful selection of the eluent system.

Data Presentation

Table 1: Nitration of 2-Substituted Electron-Deficient Pyrroles with Acetyl Nitrate

SubstrateProduct(s)ReagentsTemp (°C)Time (h)Yield (%)Ref.
2-Pyrrolecarbonitrile4-Nitro- and 5-Nitro-2-pyrrolecarbonitrileFuming HNO₃, Ac₂O0 to 10--[1]
Ethyl 1-methyl-2-pyrrolecarboxylateEthyl 1-methyl-4-nitro- and Ethyl 1-methyl-5-nitro-2-pyrrolecarboxylateFuming HNO₃, Ac₂O< -5--[1]
2-Nitropyrrole2,4-Dinitropyrrole and 2,5-DinitropyrroleHNO₃, Ac₂O-15-61 (total)[2]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Ethyl 1-methyl-2-pyrrolecarboxylate [1]

  • Preparation of Acetyl Nitrate: In a flask cooled to below -5°C, a mixture of fuming nitric acid (1.1 g, 0.018 mol) and acetic anhydride (2.0 mL) is prepared.

  • Reaction Setup: Dissolve ethyl 1-methyl-2-pyrrolecarboxylate (1.53 g, 0.01 mol) in acetic anhydride (8 mL) in a separate flask and cool the solution to below -5°C.

  • Nitration: Slowly add the pre-cooled acetyl nitrate solution to the solution of the pyrrole derivative, ensuring the temperature is maintained below -5°C.

  • Quenching: After the addition is complete, pour the reaction mixture into cold water.

  • Workup: Extract the product with ether. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum.

  • Purification: The crude product can be purified by chromatography on alumina using a benzene/petroleum pentanes eluent to separate the isomers and any unreacted starting material.

Protocol 2: General Procedure for the Nitration of 2-Pyrrolecarbonitrile [1]

  • Reaction Setup: Dissolve 2-pyrrolecarbonitrile (1.2 g, 0.011 mol) in acetic anhydride (7 mL) and cool the solution to 0°C.

  • Preparation and Addition of Nitrating Agent: Prepare a mixture of fuming nitric acid (d=1.5, 1.5 g, 0.023 mol) and acetic anhydride (2.0 mL). Add this mixture to the pyrrole solution while keeping the temperature below 10°C.

  • Quenching: Pour the dark solution into ice water (25 mL) with vigorous stirring.

  • Workup: Extract the aqueous mixture with three portions of ether. Dry the combined organic extracts.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The resulting nitro isomers can be separated by chromatography on alumina.

Visualizations

Troubleshooting_Nitration start Start Nitration Experiment issue Low or No Yield? start->issue tar Formation of Tar/Polymer? issue->tar No cause1 Possible Cause: Substrate Decomposition issue->cause1 Yes cause2 Possible Cause: Incomplete Reaction issue->cause2 Yes cause3 Possible Cause: Poor Workup issue->cause3 Yes regio_issue Poor Regioselectivity? tar->regio_issue No cause4 Possible Cause: Strong Acid / High Temperature tar->cause4 Yes cause5 Possible Cause: Inherent Electronic Effects regio_issue->cause5 Yes end Successful Nitration regio_issue->end No solution1 Solution: - Use milder nitrating agent (acetyl nitrate) - Lower reaction temperature (-10°C to 10°C) - Slow addition of reagents cause1->solution1 solution1->end solution2 Solution: - Increase reaction time - Monitor by TLC - Cautiously try stronger nitrating agent cause2->solution2 solution2->end solution3 Solution: - Use mild base (e.g., NaHCO₃) for neutralization - Use brine and multiple extractions cause3->solution3 solution3->end solution4 Solution: - Avoid H₂SO₄ - Maintain low temperature - Ensure efficient stirring cause4->solution4 solution4->end solution5 Solution: - Isomer mixture may be unavoidable - Optimize purification (chromatography) cause5->solution5 solution5->end

Caption: Troubleshooting workflow for the nitration of electron-deficient pyrroles.

Experimental_Workflow sub 1. Prepare Pyrrole Substrate (in Acetic Anhydride) reaction 3. Combine at Low Temperature (-10°C to 10°C) sub->reaction reagent 2. Prepare Nitrating Agent (e.g., Acetyl Nitrate in Ac₂O) reagent->reaction monitor 4. Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete quench 5. Quench Reaction (Pour into ice water) monitor->quench Complete workup 6. Aqueous Workup (Extraction, Neutralization) quench->workup purify 7. Purify Product (Column Chromatography) workup->purify product Isolated Nitropyrrole(s) purify->product

Caption: General experimental workflow for the nitration of electron-deficient pyrroles.

References

Technical Support Center: Purification of 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Nitro-1H-pyrrole-2-carbonitrile, focusing on the removal of colored impurities from the crude product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Persistent Yellow, Brown, or Reddish Color in the Final Product After Recrystallization

  • Question: I've recrystallized my this compound, but the resulting crystals are still colored (yellow to brown). How can I obtain a colorless or pale-yellow product?

  • Answer: Colored impurities are common in the synthesis of nitro-aromatic compounds. These impurities are often highly conjugated molecules that absorb visible light and can be persistent even at low concentrations. Here are several strategies to address this issue:

    • Activated Carbon Treatment: Highly colored impurities can often be removed by treating a solution of the crude product with activated carbon.[1] Activated carbon has a high surface area and can adsorb large, flat conjugated molecules that are often the source of color.[1]

    • Column Chromatography: If activated carbon treatment is insufficient or leads to significant product loss, column chromatography is a more effective method for separating the desired product from colored impurities.

    • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to remove all impurities. A second or even third recrystallization can further improve the purity and color of the final product. However, be aware that each recrystallization step will result in some loss of the desired compound.

Issue 2: "Oiling Out" During Recrystallization

  • Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" can occur when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated.[2] Here are some troubleshooting steps:

    • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.

    • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can sometimes favor the formation of an oil over crystals. Let the flask cool to room temperature undisturbed before placing it in an ice bath.

    • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 3: Low Yield After Purification

  • Question: After performing a purification step (recrystallization or chromatography), the yield of my this compound is very low. How can I improve this?

  • Answer: Low recovery is a common challenge in purification. Here are some factors to consider:

    • Recrystallization:

      • Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor, reducing the final yield. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is hot.

    • Column Chromatography:

      • Improper Eluent: If the eluent is too polar, your compound may elute too quickly with impurities. If it is not polar enough, your compound may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) first.

    • Activated Carbon Treatment:

      • Excess Carbon: Activated carbon can adsorb your desired product along with impurities. Use a minimal amount of carbon (a small spatula tip) to decolorize the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: There are conflicting reports in the literature regarding the exact color. Some older literature describes the purified compound as a colorless solid after recrystallization from water. However, another report from the same era mentions a "greenish-yellow color." Commercial suppliers often describe the product as a yellow solid. This suggests that a pale-yellow color is acceptable for a product with high purity (e.g., ≥95% by HPLC). A dark yellow, brown, or red color in the crude product indicates the presence of impurities.

Q2: Why is my crude product so intensely colored?

A2: The nitration of pyrrole-2-carbonitrile can lead to the formation of various byproducts, including over-nitrated species and polymeric materials. These byproducts are often highly conjugated systems, which means they can absorb light in the visible spectrum, resulting in a strong coloration even when present in small amounts.

Q3: Can I trust the purity of my product if it's still slightly colored, even if the NMR spectrum looks clean?

A3: A clean Nuclear Magnetic Resonance (NMR) spectrum is a good indicator of purity, but it may not detect trace amounts of highly colored impurities. The concentration of these impurities might be below the detection limit of the NMR instrument. If the color is faint and other analytical data (like melting point and HPLC) indicate high purity, the product may be suitable for many applications. For applications requiring very high purity, further purification steps to remove the residual color may be necessary.

Q4: What are some suitable starting solvents for the recrystallization of this compound?

A4: Based on literature, water has been successfully used for the recrystallization of this compound. Other polar solvents like ethanol or a mixed solvent system such as ethanol/water could also be effective. It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific crude product.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon followed by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or ethanol).

  • Cooling: Remove the flask from the heat source and allow it to cool slightly below the boiling point.

  • Activated Carbon Addition: Add a very small amount of activated carbon (a spatula tip) to the solution. Swirl the flask gently. Adding carbon to a boiling solution can cause it to boil over.[1]

  • Heating: Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. The filtrate should be colorless or significantly less colored.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Pack a chromatography column with silica gel or alumina. An older reference for the separation of the 4- and 5-nitro isomers used alumina.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is readily soluble.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Appearance of Final ProductEstimated Yield
Single Recrystallization (Water)~85%~95-97%Pale Yellow Crystals70-80%
Activated Carbon + Recrystallization~85%~98%Off-white to Pale Yellow Crystals60-70%
Column Chromatography (Silica Gel)~85%>99%White to Pale Yellow Solid50-65%

Note: The data in this table are representative examples and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound (Reddish-Brown Solid) Recrystallization Recrystallization (e.g., from Water) Crude->Recrystallization Analysis1 Analyze Purity & Color Recrystallization->Analysis1 PureProduct Pure Product (Pale Yellow Solid) Analysis1->PureProduct Acceptable ActivatedCarbon Activated Carbon Treatment Analysis1->ActivatedCarbon Color Persists Analysis2 Analyze Purity & Color ActivatedCarbon->Analysis2 ColumnChromatography Column Chromatography Analysis3 Analyze Purity & Color ColumnChromatography->Analysis3 Analysis2->PureProduct Acceptable Analysis2->ColumnChromatography Color Persists Analysis3->PureProduct Acceptable TroubleshootingFlowchart Start Impure Colored Product Decision1 Is the product oiling out during recrystallization? Start->Decision1 Solution1 Increase solvent volume or change solvent system. Ensure slow cooling. Decision1->Solution1 Yes Decision2 Is the product still colored after recrystallization? Decision1->Decision2 No Solution1->Start Solution2 Use Activated Carbon Treatment Decision2->Solution2 Yes End Pure Product Decision2->End No Decision3 Is the product still colored after activated carbon? Solution2->Decision3 Solution3 Perform Column Chromatography Decision3->Solution3 Yes Decision3->End No Solution3->End

References

Technical Support Center: Scaling Up 5-Nitro-1H-pyrrole-2-carbonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 5-Nitro-1H-pyrrole-2-carbonitrile.

Troubleshooting Guide

Issue 1: Low Yield of Desired this compound
Symptom Potential Cause Troubleshooting Action
Reaction does not go to completion (significant starting material remains) 1. Insufficient Nitrating Agent: The activity of the "acetyl nitrate" can vary. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Poor Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration.1. Use a slight excess (1.1-1.2 equivalents) of fuming nitric acid. Ensure the acetic anhydride is fresh and dry. 2. Allow the reaction to slowly warm to 0-10°C and monitor progress by TLC or HPLC. 3. Ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially during the addition of the nitrating agent.
Formation of a dark, tarry substance Acid-Catalyzed Polymerization: The pyrrole ring is sensitive to strong acids, and elevated temperatures can cause polymerization.1. Maintain a low temperature (-10°C to 0°C) during the addition of the nitrating agent. 2. Add the nitrating agent slowly and sub-surface if possible to ensure rapid dispersion and avoid localized "hot spots". 3. Use a milder nitrating agent if polymerization is a persistent issue.
Low isolated yield after work-up 1. Product Loss During Extraction: The product has some water solubility, and multiple extractions are necessary. 2. Incomplete Precipitation: If precipitating the product from an aqueous solution, the solubility may be higher than expected.1. Extract the aqueous phase multiple times (at least 3-4 times) with a suitable organic solvent (e.g., ethyl acetate). 2. Ensure the pH is adjusted correctly during work-up to minimize the solubility of the desired isomer. Consider a partial concentration of the aqueous phase before extraction.
Issue 2: Poor Regioselectivity (High Percentage of 4-Nitro Isomer)
Symptom Potential Cause Troubleshooting Action
High proportion of the 4-nitro isomer in the crude product The 2-cyano group is not strongly directing to the 4-position ("meta" in benzene terms) in the pyrrole ring system. The ratio of 4-nitro to 5-nitro isomers is sensitive to reaction conditions.1. Maintain Low Temperature: Lower temperatures generally favor the formation of the 5-nitro isomer. Conduct the reaction at the lower end of the recommended temperature range. 2. Control Addition Rate: A slow, controlled addition of the nitrating agent can improve selectivity.
Issue 3: Difficulties in Purification and Isomer Separation
Symptom Potential Cause Troubleshooting Action
Co-elution of isomers during column chromatography The 4-nitro and 5-nitro isomers have similar polarities, making chromatographic separation challenging on a large scale.1. Utilize Acidity Differences: The 5-nitro isomer is more acidic than the 4-nitro isomer due to the electron-withdrawing effects of both the nitro and cyano groups on the N-H proton. An acid-base extraction can be used for separation. 2. Selective Crystallization: Investigate different solvent systems to find conditions where one isomer preferentially crystallizes.
Product instability on silica gel Prolonged exposure to silica gel can lead to degradation of the nitro-pyrrole compounds.1. Minimize the time the product is on the column. 2. Consider using a less acidic stationary phase, such as neutral alumina. 3. Prioritize non-chromatographic purification methods like acid-base extraction for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and direct precursor is 2-pyrrolecarbonitrile. It can be synthesized by the dehydration of 2-pyrrolecarboxaldoxime.

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary concerns are:

  • Thermal Runaway: Nitration is a highly exothermic reaction. On a large scale, inefficient heat removal can lead to a rapid increase in temperature, potentially causing a runaway reaction and pressure build-up in the reactor.[1][2][3]

  • Handling of Reagents: Fuming nitric acid and acetic anhydride are corrosive and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Product Stability: Nitro compounds can be thermally sensitive. The thermal stability of this compound should be evaluated before large-scale drying and storage.

Q3: How can I separate the 4-nitro and 5-nitro isomers at a large scale?

A3: The most effective method for large-scale separation is to exploit the difference in acidity between the two isomers. The 5-nitro isomer is significantly more acidic than the 4-nitro isomer.[4][5] A process involving dissolution of the crude mixture in an organic solvent and extraction with a weak aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) can selectively deprotonate and move the 5-nitro isomer into the aqueous phase. The isomers can then be recovered by acidification of the aqueous phase and extraction, and evaporation of the organic phase.

Q4: What are the expected byproducts other than the 4-nitro isomer?

A4: Besides the 4-nitro isomer, potential byproducts include:

  • Dinitrated products: Although the pyrrole ring is deactivated by the first nitro group, over-nitration to form dinitro-pyrrole-2-carbonitriles is possible if conditions are too harsh (excess nitrating agent, higher temperature).

  • Polymeric tars: As mentioned in the troubleshooting guide, acid-catalyzed polymerization of the pyrrole starting material or product can occur.[6]

  • Oxidation products: The nitrating mixture is strongly oxidizing and can lead to degradation of the pyrrole ring.

Q5: What are the key process parameters to control for a successful scale-up?

A5: The critical parameters to monitor and control are:

  • Temperature: Maintain a consistently low temperature, especially during the addition of the nitrating agent, to control the exothermic reaction and minimize side reactions.

  • Addition Rate: A slow and controlled addition of the nitrating agent is crucial to allow for efficient heat removal and maintain temperature control.

  • Agitation: Efficient stirring is necessary to ensure good mixing and heat transfer, preventing localized hot spots.

  • Stoichiometry: Precise control of the molar ratios of the reactants is important to ensure complete conversion without promoting over-nitration.

Data Presentation

Table 1: Effect of Temperature on Isomer Ratio in the Nitration of 2-Pyrrolecarbonitrile (Illustrative)

Reaction Temperature (°C)Yield of 5-Nitro Isomer (%)Yield of 4-Nitro Isomer (%)Ratio (5-Nitro : 4-Nitro)
-15 to -1075203.75 : 1
-5 to 070252.80 : 1
5 to 1060302.00 : 1
Note: This data is illustrative and based on general principles of electrophilic aromatic substitution. Actual results will depend on specific reaction conditions.

Table 2: Physical and Safety Data for Key Compounds

CompoundMolecular Weight ( g/mol )AppearanceKey Hazards
2-Pyrrolecarbonitrile92.10Off-white to brown solidHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6]
This compound137.09Yellow solid(Inferred) Acutely toxic, potential explosive properties (nitro compound), skin and eye irritant.
Fuming Nitric Acid63.01Colorless to yellowish fuming liquidStrong oxidizer, causes severe skin burns and eye damage, corrosive to metals.
Acetic Anhydride102.09Colorless liquidFlammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on the nitration of 2-pyrrolecarbonitrile using acetyl nitrate.

Materials:

  • 2-Pyrrolecarbonitrile

  • Acetic Anhydride

  • Fuming Nitric Acid (>90%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • 1M Hydrochloric Acid

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-pyrrolecarbonitrile (1.0 eq) in acetic anhydride (10 volumes).

  • Cool the solution to -10°C using an ice-salt bath.

  • In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2 volumes) at a temperature below 10°C.

  • Slowly add the prepared acetyl nitrate solution to the cooled pyrrole solution via the dropping funnel, maintaining the internal temperature between -10°C and -5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of 4-nitro and 5-nitro isomers.

Scaled-Up Purification via Acid-Base Extraction

This protocol describes the separation of the 4-nitro and 5-nitro isomers from the crude product.

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate (10-15 volumes).

  • Transfer the solution to a large separatory funnel or a jacketed reactor with a bottom outlet.

  • Add a 5% aqueous sodium bicarbonate solution (10 volumes) and stir vigorously for 30 minutes.

  • Allow the layers to separate. The lower aqueous layer will contain the sodium salt of this compound.

  • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the 5-nitro isomer.

  • Combine the aqueous extracts. Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl to a pH of 2-3, which will precipitate the this compound.

  • Extract the acidified aqueous solution with ethyl acetate (3 x 10 volumes).

  • Combine these organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound.

  • The original organic layer from step 5 can be washed, dried, and concentrated to recover the 4-nitro isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve 2-Pyrrolecarbonitrile in Acetic Anhydride B Cool to -10°C A->B D Slowly Add Acetyl Nitrate (Maintain T < -5°C) B->D C Prepare Acetyl Nitrate C->D E Stir at 0°C for 1-2h D->E F Quench in Ice Water E->F G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Concentrate to Crude Product H->I J Dissolve Crude in EtOAc I->J K Extract with aq. NaHCO3 J->K L Separate Layers K->L M Acidify Aqueous Layer L->M Aqueous Layer Q Process Original Organic Layer (for 4-Nitro Isomer) L->Q Organic Layer N Extract Aqueous with EtOAc M->N O Wash & Dry Organic Layer N->O P Concentrate to Pure 5-Nitro Product O->P

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_solutions Potential Solutions Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Polymerization Polymerization/Tarring? Start->Polymerization WorkupLoss Low Isolated Yield? Start->WorkupLoss High4Nitro High 4-Nitro Isomer? Start->High4Nitro Dinitration Dinitration Products? Start->Dinitration Sol_Temp Adjust Temperature IncompleteReaction->Sol_Temp Sol_Stoich Check Stoichiometry/ Reagent Quality IncompleteReaction->Sol_Stoich Sol_Mixing Improve Mixing IncompleteReaction->Sol_Mixing Polymerization->Sol_Temp Sol_Addition Slow Reagent Addition Polymerization->Sol_Addition Sol_Purification Optimize Purification (Acid-Base Extraction) WorkupLoss->Sol_Purification High4Nitro->Sol_Temp High4Nitro->Sol_Addition High4Nitro->Sol_Purification Dinitration->Sol_Temp Dinitration->Sol_Stoich

Caption: Troubleshooting logic for scaling up this compound production.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 5-Nitro-1H-pyrrole-2-carbonitrile and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers providing predicted spectral data for 5-Nitro-1H-pyrrole-2-carbonitrile, contextualized by experimental data from analogous substituted pyrroles. This document details the expected spectral assignments and offers a standardized protocol for experimental verification.

Introduction

This compound is a substituted pyrrole of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds. Due to the absence of published experimental NMR data for this compound, this guide provides a detailed prediction of its 1H and 13C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy and are benchmarked against the experimentally determined spectral data of unsubstituted pyrrole, 2-cyanopyrrole, and 3-nitropyrrole. The powerful electron-withdrawing effects of both the nitro and cyano groups are expected to significantly influence the chemical shifts of the pyrrole ring protons and carbons, leading to a downfield shift in their resonances.

Predicted and Comparative NMR Spectral Data

The anticipated 1H and 13C NMR chemical shifts for this compound are presented below, alongside the experimental data for pyrrole, 2-cyanopyrrole, and 3-nitropyrrole for comparative analysis. The predictions for the target molecule are derived from the additive effects of the nitro and cyano substituents on the pyrrole ring.

Table 1: 1H NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundH3H4H5NHSolvent
Pyrrole~6.22~6.22~6.80~8.06CDCl₃
2-Cyanopyrrole~6.28~6.88~6.95~9.10DMSO-d₆
3-Nitropyrrole~7.15~6.59~7.80~12.4DMSO-d₆
This compound (Predicted) ~7.0 ~7.8 - ~13.0 DMSO-d₆

Table 2: 13C NMR Spectral Data Comparison (Chemical Shifts in ppm)

CompoundC2C3C4C5CNSolvent
Pyrrole~118.1~108.2~108.2~118.1-CDCl₃
2-Cyanopyrrole~107.5~113.4~123.0~124.6~115.5DMSO-d₆
3-Nitropyrrole~121.7~121.1~110.0~128.0-DMSO-d₆
This compound (Predicted) ~110 ~115 ~125 ~145 ~114 DMSO-d₆

Spectral Assignment Logic

The process of assigning the predicted NMR signals for this compound is based on the established electronic effects of the substituents and comparison with the known spectra of related compounds.

G cluster_target This compound cluster_references Reference Compounds cluster_principles Guiding Principles Target Structure of This compound H3_pred Predicted H3 Signal Target->H3_pred yields H4_pred Predicted H4 Signal Target->H4_pred yields C2_pred Predicted C2 Signal Target->C2_pred yields C3_pred Predicted C3 Signal Target->C3_pred yields C4_pred Predicted C4 Signal Target->C4_pred yields C5_pred Predicted C5 Signal Target->C5_pred yields Pyrrole Pyrrole (Base Structure) Additivity Principle of Additivity (Combined Effects) Pyrrole->Additivity inform Cyanopyrrole 2-Cyanopyrrole (-CN effect) Cyanopyrrole->Additivity inform Nitropyrrole 3-Nitropyrrole (-NO2 effect) Nitropyrrole->Additivity inform EWG Electron Withdrawing Groups (-NO2, -CN) Cause Downfield Shift EWG->Additivity explains Additivity->H3_pred predicts Additivity->H4_pred predicts Additivity->C2_pred predicts Additivity->C3_pred predicts Additivity->C4_pred predicts Additivity->C5_pred predicts

Caption: Logical workflow for the prediction of NMR spectral data for this compound.

Experimental Protocols

For researchers seeking to acquire experimental NMR data for this compound or related derivatives, the following general protocol is recommended.[1]

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the purified compound for 1H NMR (50-100 mg for 13C NMR) into a clean, dry vial.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often suitable for polar, less soluble compounds.[1]

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is approximately 4-5 cm.

2. NMR Data Acquisition:

  • The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For 1H NMR:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans (NS): 16-32

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): ~3-4 s

  • Spectral Width (SW): 16 ppm (centered around 6-8 ppm)

For 13C NMR:

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

  • Number of Scans (NS): 1024 or more (as required for adequate signal-to-noise)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~1-2 s

  • Spectral Width (SW): 200-250 ppm (centered around 120-130 ppm)

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for 1H and 39.52 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

The following diagram outlines the general workflow for acquiring and processing the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Spectral Analysis & Assignment reference->analysis

Caption: General experimental workflow for NMR analysis of pyrrole derivatives.

References

A Comparative Analysis of the Antibacterial Efficacy of Nitropyrroles and Chloropyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between antibacterial compounds is paramount. This guide provides a detailed comparison of the antibacterial activity of two prominent classes of heterocyclic compounds: nitropyrroles and chloropyrroles. By examining their mechanisms of action, quantitative antibacterial data, and the experimental methods used to determine their efficacy, this document aims to furnish a comprehensive resource for informed decision-making in the pursuit of novel antimicrobial agents.

Introduction to Nitropyrroles and Chloropyrroles

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. The introduction of different substituents onto the pyrrole ring can drastically alter its biological properties. Among the most explored are nitropyrroles and chloropyrroles, both of which have demonstrated significant antibacterial potential.

Nitropyrroles are characterized by the presence of one or more nitro (-NO₂) groups attached to the pyrrole ring. Their antibacterial effect is often attributed to the metabolic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA.

Chloropyrroles , on the other hand, are halogenated pyrrole derivatives containing one or more chlorine (-Cl) atoms. A significant body of evidence suggests that many antibacterial chloropyrroles function as protonophores.[1][2][3][4][5] These molecules disrupt the bacterial cell's proton motive force by transporting protons across the cytoplasmic membrane, thereby dissipating the electrochemical gradient essential for ATP synthesis and other vital cellular processes.[1][3][5]

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative nitropyrrole and chloropyrrole derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparison of absolute MIC values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Antibacterial Activity of Nitropyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5[6]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5[6]
3-FarnesylpyrroleMethicillin-resistant Staphylococcus aureus (MRSA)2.8[6]
(4-Chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanoneNot SpecifiedNot Specified[7]
New Synthetic Nitro-PyrrolomycinsStaphylococcus aureusImproved MBC compared to natural Pyrrolomycin-C[8]
New Synthetic Nitro-PyrrolomycinsPseudomonas aeruginosaImproved MBC compared to natural Pyrrolomycin-C[8]

Table 2: Antibacterial Activity of Chloropyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
1H-pyrrole-2-carbohydrazide derivativesNot SpecifiedEquivalent to Ciprofloxacin[9]
Phallusialide A (chlorinated)Methicillin-resistant Staphylococcus aureus (MRSA)32[6]
Phallusialide B (chlorinated)Escherichia coli64[6]
1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-oneCandida krusei25[10]
1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-oneCandida krusei25[10]

Mechanisms of Antibacterial Action

The distinct chemical nature of the nitro and chloro substituents leads to different mechanisms of antibacterial action.

Chloropyrroles: The Protonophore Mechanism

Many halogenated pyrroles, including chloropyrroles, act as protonophores, disrupting the proton motive force across the bacterial cytoplasmic membrane.[1][2][3][4][5] This process is crucial for bacterial survival as the proton gradient is essential for ATP synthesis, nutrient transport, and flagellar motion.

Protonophore_Mechanism Protonophore Mechanism of Chloropyrroles cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular cluster_cytoplasm P_out Chloropyrrole (CP) H_out H+ CPH_out CP-H H_out->CPH_out Protonation CPH_in CP-H CPH_out->CPH_in Diffusion across membrane P_in CP CPH_in->P_in H_in H+ CPH_in->H_in Deprotonation P_in->P_out Return to outer leaflet Extracellular_H Cytoplasm_H

Caption: Protonophore mechanism of chloropyrroles.

Nitropyrroles: Reductive Activation and DNA Damage

The antibacterial activity of nitropyrroles is generally dependent on the enzymatic reduction of the nitro group by bacterial nitroreductases.[11] This process generates highly reactive nitrogen species that can cause widespread cellular damage, with a primary target being the bacterial DNA.

Nitropyrrole_Mechanism cluster_bacterium Bacterial Cell Nitropyrrole Nitropyrrole (R-NO2) Nitroreductase Bacterial Nitroreductase Nitropyrrole->Nitroreductase ReactiveSpecies Reactive Nitrogen Species (R-NO2•-) Nitroreductase->ReactiveSpecies Reduction DNA Bacterial DNA ReactiveSpecies->DNA Attacks DamagedDNA Damaged DNA ReactiveSpecies->DamagedDNA CellDeath Cell Death DamagedDNA->CellDeath

Caption: Reductive activation mechanism of nitropyrroles.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 37°C.

  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The standardized inoculum is then diluted to the final working concentration (typically 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound (nitropyrrole or chloropyrrole derivative) is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate Incubate at 37°C (18-24h) inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Conclusion

Both nitropyrroles and chloropyrroles represent promising classes of antibacterial agents with distinct mechanisms of action. Chloropyrroles often exhibit potent activity, particularly against Gram-positive bacteria, by disrupting the essential proton motive force of the bacterial cell membrane. Nitropyrroles, conversely, require metabolic activation to exert their cytotoxic effects, which primarily involve DNA damage.

The choice between these two classes for further drug development would depend on several factors, including the target pathogen, the potential for resistance development, and the desired pharmacokinetic and pharmacodynamic properties. The data and methodologies presented in this guide provide a foundational understanding for researchers to build upon in their quest for novel and effective antibacterial therapies.

References

A Comparative Analysis of the Cytotoxicity of Pyrrolomycin C and 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for Pyrrolomycin C and related nitro-pyrrolomycin compounds. No direct experimental data on the cytotoxicity of 5-Nitro-1H-pyrrole-2-carbonitrile was identified in the reviewed literature.

CompoundCell LineCell TypeIC50 (µM)Reference
Pyrrolomycin C HCT-116Human Colon Carcinoma0.8[1][2]
MCF7Human Breast Adenocarcinoma1.5[1][2]
hTERT-RPE-1Human Retinal Pigment Epithelial (non-tumoral)6.4 (calculated from C-SI)[3]
Nitro-pyrrolomycin 5a HCT-116Human Colon Carcinoma1.90 ± 0.425[3]
MCF7Human Breast Adenocarcinoma2.25 ± 0.35[3]
hTERT-RPE-1Human Retinal Pigment Epithelial (non-tumoral)>100[3]
Nitro-pyrrolomycin 5d HCT-116Human Colon Carcinoma1.56[3]
MCF7Human Breast Adenocarcinoma1.57 ± 0.39[3]
hTERT-RPE-1Human Retinal Pigment Epithelial (non-tumoral)>100[3]
This compound --Data not available-

Note: While no direct data exists for this compound, a study on other nitropyrrole compounds, 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP), demonstrated that they are markedly cytotoxic to mouse C3H10T1/2 cells[4]. This suggests that the nitropyrrole scaffold can be associated with cytotoxicity, but this is not direct evidence for the activity of this compound.

Experimental Protocols

The cytotoxicity data for Pyrrolomycin C and its nitro-derivatives were primarily obtained using the MTT assay.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF7) and non-tumoral cell lines (e.g., hTERT-RPE-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Pyrrolomycin C, nitro-pyrrolomycins). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell inhibition versus the logarithmic concentration of the compounds and fitting the data to a sigmoidal dose-response curve.[3]

Visualizing Mechanisms and Workflows

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Cell Culture (e.g., HCT-116, MCF7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment 3. Compound Addition (Varying Concentrations) cell_seeding->compound_treatment incubation_48h 4. Incubation (48 hours) compound_treatment->incubation_48h mtt_addition 5. MTT Reagent Addition incubation_48h->mtt_addition formazan_formation 6. Formazan Crystal Formation (in viable cells) mtt_addition->formazan_formation solubilization 7. Solubilization of Formazan formazan_formation->solubilization absorbance_reading 8. Absorbance Reading (Microplate Reader) solubilization->absorbance_reading ic50_calculation 9. IC50 Calculation absorbance_reading->ic50_calculation G Comparative Mechanism of Action cluster_pyrrolomycin_c Pyrrolomycin C cluster_nitropyrrole This compound PC Pyrrolomycin C Membrane Cell Membrane PC->Membrane Acts as a protonophore ProtonGradient Disruption of Proton Gradient Membrane->ProtonGradient Depolarization Membrane Depolarization ProtonGradient->Depolarization Uncoupling Uncoupling of Oxidative Phosphorylation ProtonGradient->Uncoupling CellDeath_PC Cell Death Depolarization->CellDeath_PC Uncoupling->CellDeath_PC NP This compound UnknownTarget Molecular Target(s) (Unknown) NP->UnknownTarget UnknownPathway Signaling Pathway (Undetermined) UnknownTarget->UnknownPathway CellDeath_NP Cytotoxic Effect (Hypothesized) UnknownPathway->CellDeath_NP

References

The Pivotal Role of the Nitro Group in the Biological Activity of Pyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of nitro-substituted pyrrole derivatives is crucial for the rational design of novel therapeutics. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, can dramatically influence the pharmacological profile of the parent pyrrole molecule. This guide provides a comparative analysis of nitro-substituted pyrrole derivatives, supported by experimental data, to elucidate their therapeutic potential, particularly in antimicrobial and anticancer applications.

The strategic placement of the nitro group on the pyrrole ring has been shown to enhance the biological efficacy of these compounds. Studies on synthetic nitro-pyrrolomycins, for instance, have demonstrated that the position of the nitro substituent significantly impacts their antibacterial and anticancer activities.[1][2][3][4] This enhancement is often attributed to the altered electronic properties and increased lipophilicity of the molecule, which can facilitate better interaction with biological targets.[5]

Comparative Biological Activity of Nitro-Substituted Pyrrole Derivatives

The following table summarizes the quantitative data on the biological activity of various nitro-substituted pyrrole derivatives compared to their non-nitrated counterparts or standard drugs. This data highlights the significant improvements in potency observed upon nitration.

CompoundTarget Organism/Cell LineAssayActivity Metric (µM)Key FindingsReference
PM-C (Natural Pyrrolomycin) Staphylococcus aureusMBC>90Natural, non-nitrated compound.[2]
Nitro-PM 5a Staphylococcus aureusMBC40Nitration improves bactericidal activity.[2]
Nitro-PM 5c Staphylococcus aureusMBC20Positional effects of the nitro group are significant. Considered a hit antibacterial compound against S. aureus.[2][3]
PM-C (Natural Pyrrolomycin) Pseudomonas aeruginosaMBC>90Natural, non-nitrated compound.[2]
Nitro-PM 5d Pseudomonas aeruginosaMBC30Nitration enhances activity against Gram-negative bacteria.[2][5]
PM-C (Natural Pyrrolomycin) HCT116 (Colon Cancer)IC50~10Baseline anticancer activity.[1][2][4]
Nitro-PMs (various) HCT116 (Colon Cancer)IC50As active or more active than PM-CNitration maintains or improves anticancer potency.[1][2][4]
PM-C (Natural Pyrrolomycin) MCF 7 (Breast Cancer)IC50~15Baseline anticancer activity.[1][2][4]
Nitro-PMs (various) MCF 7 (Breast Cancer)IC50As active or more active than PM-CNitration maintains or improves anticancer potency.[1][2][4]
PM-C (Natural Pyrrolomycin) hTERT RPE-1 (Normal Cells)CytotoxicityHigherMore toxic to normal cells.[1][2][4]
Nitro-PMs (various) hTERT RPE-1 (Normal Cells)CytotoxicityLowerNitrated derivatives show reduced cytotoxicity to normal cells, indicating a better safety profile.[1][2][4]

Mechanism of Action: The Role of the Nitro Group

The antimicrobial and anticancer effects of many nitro-aromatic compounds are linked to their ability to generate reactive nitrogen species.[5] A generally accepted mechanism involves the enzymatic reduction of the nitro group within the target cell (bacterial or cancer cell) to form nitroso and hydroxylamine intermediates. These reactive species can then covalently modify critical biomolecules such as DNA and proteins, leading to cellular damage and death.[5]

Below is a conceptual workflow illustrating the activation of a nitro-pyrrole derivative within a target cell.

cluster_extracellular Extracellular cluster_cell Target Cell Nitro-Pyrrole Nitro-Pyrrole Nitro-Pyrrole_in Nitro-Pyrrole Nitro-Pyrrole->Nitro-Pyrrole_in Cellular Uptake Nitro_Radical Nitro Radical Anion Nitro-Pyrrole_in->Nitro_Radical Nitroreductase Nitroso_Derivative Nitroso Derivative Nitro_Radical->Nitroso_Derivative Further Reduction Cellular_Damage Cellular Damage (DNA, Proteins) Nitroso_Derivative->Cellular_Damage Covalent Modification Apoptosis Apoptosis Cellular_Damage->Apoptosis Induces

Caption: Intracellular activation of a nitro-pyrrole derivative.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of nitro-substituted pyrrole derivatives.

General Synthesis of Nitro-Pyrrolomycins

The following diagram outlines a typical synthetic workflow for the preparation of nitro-pyrrolomycin derivatives.

G start Starting Pyrrolomycin (e.g., PM-C) reaction Nitration Reaction start->reaction reagents Nitrating Agent (e.g., HNO3/H2SO4) reagents->reaction purification Purification (e.g., Chromatography) reaction->purification product Nitro-Pyrrolomycin Derivative purification->product analysis Structural Analysis (NMR, MS) product->analysis

Caption: General workflow for the synthesis of nitro-pyrrolomycins.

A detailed synthetic procedure for a specific derivative, as adapted from the literature, is as follows:

  • Dissolution: The starting pyrrolomycin is dissolved in a suitable solvent, such as anhydrous dimethylformamide (DMF).[2]

  • Addition of Reagents: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise to the solution at a controlled temperature, typically 0°C.[2]

  • Reaction: The reaction mixture is stirred for a specific period, allowing the electrophilic aromatic substitution to occur on the pyrrole ring.[2]

  • Quenching: The reaction is quenched by pouring the mixture into ice water.[6]

  • Extraction: The product is extracted using an organic solvent (e.g., ethyl acetate).[6]

  • Purification: The crude product is purified using column chromatography on silica gel to isolate the desired nitro-substituted pyrrole derivative.[2]

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7][8]

Determination of Minimal Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus or P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[9]

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.[9]

  • Incubation: The plate is incubated at 37°C for 24 hours.[9]

  • Subculturing: After determining the Minimal Inhibitory Concentration (MIC), an aliquot from each well that shows no visible growth is subcultured onto an agar plate.[10]

  • Incubation of Plates: The agar plates are incubated at 37°C for 24 hours.[10]

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the nitro-pyrrole derivatives for a specified period (e.g., 48 or 72 hours).[12]

  • Addition of MTT Reagent: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13]

Conclusion

The introduction of a nitro group into the pyrrole scaffold is a promising strategy for developing potent antimicrobial and anticancer agents. The position of the nitro group is a critical determinant of biological activity, and nitro-substituted derivatives often exhibit improved efficacy and a better safety profile compared to their non-nitrated precursors. The provided data and protocols serve as a valuable resource for the further exploration and optimization of this important class of compounds.

References

A Comparative Analysis of Paal-Knorr and Barton-Zard Pyrrole Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrrole and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this heterocyclic motif in a vast array of pharmaceuticals, natural products, and functional materials. Among the numerous methods developed for pyrrole ring construction, the Paal-Knorr and Barton-Zard syntheses have emerged as powerful and versatile strategies. This guide provides a comprehensive comparative analysis of these two methods, offering insights into their mechanisms, substrate scope, reaction conditions, and overall efficiency to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.

At a Glance: Key Differences

FeaturePaal-Knorr SynthesisBarton-Zard Synthesis
Starting Materials 1,4-Dicarbonyl compounds and primary amines or ammonia.Nitroalkenes and α-isocyanides.
Key Transformation Condensation and cyclization.Michael addition, cyclization, and elimination.
Catalyst/Reagents Typically acid-catalyzed (protic or Lewis acids), but can also be neutral.Base-catalyzed.
General Reaction Conditions Varies from mild to harsh (e.g., prolonged heating in acid).Generally mild basic conditions.
Key Advantages Operational simplicity, good to excellent yields, readily available starting materials.[1][2]Access to highly substituted pyrroles, complementary to other methods.
Key Limitations Preparation of 1,4-dicarbonyl precursors can be challenging; harsh conditions may not be suitable for sensitive substrates.[3][4]Availability and stability of some nitroalkenes and isocyanides.

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for optimizing reaction conditions and predicting outcomes.

Paal-Knorr Synthesis

The currently accepted mechanism for the Paal-Knorr synthesis involves the formation of a hemiaminal intermediate.[1][2][5] The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1][5] Computational studies support the hemiaminal cyclization as the preferred pathway.[6]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl Compound I1 Hemiaminal Intermediate R1->I1 + R'-NH2 R2 Primary Amine (R'-NH2) R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P Substituted Pyrrole I2->P - H2O

Paal-Knorr Pyrrole Synthesis Mechanism
Barton-Zard Synthesis

The Barton-Zard reaction proceeds through a base-catalyzed cascade of reactions.[7][8] The mechanism is initiated by the deprotonation of the α-isocyanide by a base to form a carbanion. This is followed by a Michael-type addition of the carbanion to the nitroalkene. The resulting intermediate then undergoes a 5-endo-dig cyclization. Subsequent elimination of the nitro group and tautomerization leads to the formation of the aromatic pyrrole.[7]

Barton_Zard_Mechanism R1 Nitroalkene I2 Michael Adduct R1->I2 R2 α-Isocyanide I1 Isocyanide Carbanion R2->I1 + Base Base Base Base->I1 I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 5-endo-dig Cyclization P Substituted Pyrrole I3->P - NO2 - Tautomerization

Barton-Zard Pyrrole Synthesis Mechanism

Quantitative Performance Comparison

The choice of a synthetic method often hinges on its efficiency. The following table summarizes typical reaction conditions and yields for both the Paal-Knorr and Barton-Zard syntheses, providing a quantitative basis for comparison.

Synthesis MethodSubstrate 1Substrate 2Catalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Paal-Knorr Hexane-2,5-dioneAnilineConc. HCl (1 drop)MethanolReflux15 min~52[1]
Paal-Knorr 1,4-DiketonePrimary Amine (3 equiv.)Acetic AcidEthanol80 (Microwave)--[2]
Barton-Zard 3-Nitro-2H-chromeneEthyl isocyanoacetateK₂CO₃EthanolReflux30 min63-94[9]
Barton-Zard β-Fluoro-β-nitrostyreneEthyl α-isocyanoacetate----up to 77[10]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for laboratory success.

General Experimental Workflow for Paal-Knorr Synthesis

Paal_Knorr_Workflow A Combine 1,4-dicarbonyl compound and amine B Add solvent and acid catalyst (optional) A->B C Heat reaction mixture (conventional or microwave) B->C D Cool and perform work-up (e.g., extraction) C->D E Purify product (e.g., recrystallization, chromatography) D->E

General experimental workflow for the Paal-Knorr synthesis.

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Paal-Knorr) [1]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reaction is complete, cool the flask to room temperature.

    • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • The crude product is then purified, for instance by recrystallization from a methanol/water mixture, to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

General Experimental Workflow for Barton-Zard Synthesis

Barton_Zard_Workflow A Combine nitroalkene and base in a solvent B Add α-isocyanide solution dropwise A->B C Heat the reaction mixture (if necessary) B->C D Monitor reaction progress (e.g., TLC) C->D E Perform work-up and purification D->E

General experimental workflow for the Barton-Zard synthesis.

Synthesis of Chromeno[3,4-c]pyrroles (Barton-Zard) [9]

  • Materials:

    • Appropriate 3-nitro-2H-chromene (0.5 mmol)

    • Potassium Carbonate (K₂CO₃) (104 mg, 0.75 mmol)

    • Ethanol (4 mL)

    • Ethyl isocyanoacetate (74 mg, 0.65 mmol) in Ethanol (2 mL)

    • 5% Hydrochloric acid

  • Procedure:

    • To a mixture of the 3-nitro-2H-chromene and K₂CO₃ in ethanol, add a solution of ethyl isocyanoacetate in ethanol dropwise with stirring.

    • Reflux the mixture for 30 minutes, monitoring the reaction by TLC.

    • After completion, add 1 mL of 5% hydrochloric acid.

    • Evaporate the solvent under reduced pressure.

    • The resulting crude product is then purified.

Conclusion: Making an Informed Decision

Both the Paal-Knorr and Barton-Zard syntheses offer effective routes to a wide variety of pyrrole derivatives.

The Paal-Knorr synthesis is often the method of choice due to its operational simplicity and the use of readily accessible starting materials.[2] It is a robust and widely utilized method for constructing substituted pyrroles.[1] However, the potential need for harsh reaction conditions can be a drawback for substrates with sensitive functional groups.[4]

The Barton-Zard synthesis , on the other hand, provides access to pyrroles that may be difficult to synthesize via other methods. It operates under basic conditions and can be highly regioselective. This method is particularly valuable for the synthesis of highly functionalized and fused pyrrole systems.[9]

Ultimately, the choice between the Paal-Knorr and Barton-Zard synthesis will depend on the specific target molecule, the availability of starting materials, and the tolerance of the substrates to the reaction conditions. For straightforward pyrrole synthesis with simple substitution patterns, the Paal-Knorr method is often a reliable starting point. For more complex or highly substituted pyrroles, the Barton-Zard reaction offers a powerful and complementary approach. Researchers and drug development professionals are encouraged to consider the specific demands of their synthetic targets when selecting the most appropriate method.

References

A Comparative Guide to Purity Validation of 5-Nitro-1H-pyrrole-2-carbonitrile by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical prerequisite for reliable downstream applications, from biological assays to formulation development. 5-Nitro-1H-pyrrole-2-carbonitrile is a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, making the validation of its purity essential.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a premier technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a substituted, polar heterocyclic compound like this compound.[3][4] Its high resolution and quantitative accuracy make it a standard method in quality control. A reversed-phase HPLC (RP-HPLC) method is proposed here, as it is robust and effective for separating compounds with moderate polarity.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 or 0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The ratio may be optimized to achieve a retention time (k') between 2 and 5.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or the compound's absorption maximum.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 50 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

4. Analysis and Purity Calculation:

  • Inject the standard solution to establish the retention time and response of the main peak.

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Report) G->H

Caption: Workflow for purity determination by HPLC.

Alternative Purity Validation Techniques

While HPLC is a powerful tool, orthogonal methods can provide complementary and confirmatory data, which is crucial in regulated environments.[4] Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful alternatives.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method that determines purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity. It provides structural confirmation and quantification simultaneously.[4][6]

Experimental Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Accurately weigh a precise amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Acquire a proton (¹H) NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, D1 ≥ 5xT1).

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity based on the integral values, number of protons, molecular weights, and initial weights of the analyte and standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and thermally stable compounds.[6] Its applicability to this compound depends on the compound's thermal stability; thermal degradation in the hot injector could be a limitation.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C (or lower, to be tested for degradation).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-200 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of expected impurities, required accuracy, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[3]Proportionality between the integrated NMR signal and the number of atomic nuclei.[4]Separation of components based on volatility and interaction with a stationary phase, with mass-based detection.[3]
Purity Assessment Relative quantification based on peak area percentage.Absolute quantification against a certified internal standard.[6]Relative quantification (area %) or quantification against a standard.
Selectivity High; tunable with column chemistry and mobile phase composition.[7]High; based on unique chemical shifts of protons.Very high, especially with mass spectral data for peak identification.
Sensitivity Moderate (µg/mL to ng/mL range).Lower (mg/mL range).High to very high (ng/mL to pg/mL range).
Compound Suitability Non-volatile, thermally labile compounds.[6]Soluble compounds with unique, non-overlapping NMR signals.Volatile and thermally stable compounds.[6]
Advantages Robust, widely available, highly versatile for non-volatile compounds.Absolute quantification without needing an analyte-specific standard, provides structural information.High sensitivity and specificity for impurity identification.
Disadvantages Requires an analyte-specific reference standard for identity confirmation; assumes all impurities elute and are detected.Lower sensitivity, requires expensive instrumentation and a certified internal standard.Potential for thermal degradation of the analyte, not suitable for non-volatile impurities.

Decision Framework for Purity Analysis

Purity_Analysis_Decision A Start: Purity Validation Needed for This compound B Is the compound thermally stable? A->B C Is absolute quantification required without an analyte reference standard? B->C No F Use GC-MS (Potential for impurity ID) B->F Yes E Use qNMR C->E Yes G Use HPLC (Routine QC & Purity %) C->G No D Use HPLC F->D Confirm with orthogonal method

Caption: Decision tree for selecting a purity analysis technique.

Quantitative Data Summary

The following table presents hypothetical but realistic data from the analysis of a single batch of synthesized this compound using the three described methods.

MethodMain ComponentImpurity 1 (Starting Material)Impurity 2 (By-product)Calculated Purity
HPLC (Area %) 98.7%0.8%0.5%98.7%
qNMR (w/w %) ---98.2%
GC-MS (Area %) 99.1%0.6%0.3%99.1%

Note: qNMR provides a direct weight/weight (w/w) percentage of the analyte in the bulk material, accounting for non-NMR-active impurities (like inorganic salts) and residual solvents, which often leads to a slightly lower but more accurate purity value. GC-MS and HPLC purity values are relative area percentages and do not account for non-volatile or non-chromatographically active species.

Conclusion

For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and highly accessible solution. It provides excellent resolution for separating the main component from potential process-related impurities. For absolute quantification and as an orthogonal method for confirmation, qNMR is the superior choice, offering high accuracy and structural verification without the need for an identical reference standard.[6] GC-MS can serve as a valuable complementary technique for the identification of unknown volatile impurities, provided the analyte demonstrates sufficient thermal stability. A combination of HPLC for routine analysis and qNMR for reference standard characterization represents a comprehensive strategy for validating the purity of this compound.

References

A Comparative Analysis of Nitrating Agents for Pyrrole Synthesis: Efficacy, Selectivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective introduction of a nitro group into the pyrrole ring is a critical transformation in the synthesis of numerous biologically active compounds. The choice of nitrating agent is paramount, directly influencing the yield, regioselectivity, and scalability of the process. This guide provides an objective comparison of different nitrating agents for pyrrole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The nitration of pyrrole, a five-membered aromatic heterocycle, typically yields a mixture of 2-nitropyrrole and 3-nitropyrrole. Due to the electron-rich nature of the pyrrole ring, it is highly susceptible to electrophilic substitution. However, this high reactivity can also lead to polysubstitution and polymerization under harsh acidic conditions. Therefore, milder and more selective nitrating agents are often preferred. This guide focuses on a comparative evaluation of commonly employed nitrating systems.

Comparative Performance of Nitrating Agents

The efficacy of various nitrating agents for the synthesis of nitropyrroles is summarized in the table below. The data highlights key performance indicators such as yield, regioselectivity, and reaction conditions.

Nitrating Agent/SystemTarget Product(s)Reaction ConditionsTotal Yield (%)2-Nitro:3-Nitro RatioReference
Acetyl Nitrate (HNO₃/Ac₂O) 2-Nitropyrrole & 3-NitropyrroleAcetic anhydride, low temperature~55~9:1[1][2]
Nitric Acid/Trifluoroacetic Anhydride 2-Nitropyrrole derivativesTrifluoroacetic anhydride~55Predominantly 2-nitro[1]
Sodium Nitrite/Potassium Persulfate (NaNO₂/K₂S₂O₈) 3-NitropyrroleAcetonitrile, 80°C, 2h95Selective for 3-nitro[3]
Sodium Nitrite/Ammonium Persulfate 3-NitropyrroleDMF, 110°C98Selective for 3-nitro[3]

Experimental Protocols

Detailed methodologies for the two most representative and effective nitration methods are provided below.

Protocol 1: Synthesis of 2-Nitropyrrole using Acetyl Nitrate

This method is a classic approach that favors the formation of the 2-nitro isomer.

Materials:

  • Pyrrole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of pyrrole in diethyl ether is cooled to -10 °C in an ice-salt bath.

  • Acetyl nitrate is prepared separately by slowly adding fuming nitric acid to chilled acetic anhydride at a temperature below 5 °C.

  • The freshly prepared acetyl nitrate solution is added dropwise to the stirred pyrrole solution, maintaining the reaction temperature below 0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at low temperature.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-nitropyrrole.

Protocol 2: Selective Synthesis of 3-Nitropyrrole using Sodium Nitrite and Potassium Persulfate

This modern method provides excellent yield and selectivity for the 3-nitro isomer, which is often the more challenging regioisomer to obtain.

Materials:

  • Pyrrole

  • Sodium nitrite (NaNO₂)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrrole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium nitrite (2.0 mmol) and potassium persulfate (2.0 mmol).

  • The reaction mixture is stirred at 80 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield 3-nitropyrrole.[3]

Reaction Mechanisms and Selectivity

The regioselectivity of pyrrole nitration is highly dependent on the reaction mechanism, which is dictated by the nature of the nitrating agent.

Electrophilic Aromatic Substitution (Acetyl Nitrate)

The nitration of pyrrole with acetyl nitrate proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. Acetyl nitrate generates the nitronium ion (NO₂⁺) as the active electrophile. The pyrrole ring, being an electron-rich aromatic system, attacks the nitronium ion. The attack can occur at either the C2 or C3 position. The intermediate carbocation formed by attack at the C2 position is more stabilized by resonance (three resonance structures) compared to the intermediate formed by attack at the C3 position (two resonance structures). This greater stability of the C2-attack intermediate leads to a lower activation energy for its formation, and thus, 2-nitropyrrole is the major product.[4]

Electrophilic_Nitration_Mechanism Pyrrole Pyrrole Transition_State_C2 Transition State (C2 Attack) Pyrrole->Transition_State_C2 More Favorable Transition_State_C3 Transition State (C3 Attack) Pyrrole->Transition_State_C3 Less Favorable NO2_plus NO₂⁺ (from Acetyl Nitrate) NO2_plus->Transition_State_C2 NO2_plus->Transition_State_C3 Intermediate_C2 Resonance-Stabilized Carbocation (C2) Transition_State_C2->Intermediate_C2 Product_2_Nitro 2-Nitropyrrole (Major Product) Intermediate_C2->Product_2_Nitro Deprotonation Intermediate_C3 Resonance-Stabilized Carbocation (C3) Transition_State_C3->Intermediate_C3 Product_3_Nitro 3-Nitropyrrole (Minor Product) Intermediate_C3->Product_3_Nitro Deprotonation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: Pyrrole Solution Agent_A Add Nitrating Agent A Start->Agent_A Agent_B Add Nitrating Agent B Start->Agent_B Agent_C Add Nitrating Agent C Start->Agent_C Reaction_A Reaction under Condition A Agent_A->Reaction_A Reaction_B Reaction under Condition B Agent_B->Reaction_B Reaction_C Reaction under Condition C Agent_C->Reaction_C Workup_A Quench & Extract Reaction_A->Workup_A Workup_B Quench & Extract Reaction_B->Workup_B Workup_C Quench & Extract Reaction_C->Workup_C Purification_A Column Chromatography Workup_A->Purification_A Analysis Yield & Regioselectivity (NMR, GC-MS) Purification_A->Analysis Purification_B Column Chromatography Workup_B->Purification_B Purification_B->Analysis Purification_C Column Chromatography Workup_C->Purification_C Purification_C->Analysis

References

5-Nitro-1H-pyrrole-2-carbonitrile: A Comparative Guide to Potential Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective:

This guide provides a comparative analysis of the potential biological activities and cross-reactivity of 5-Nitro-1H-pyrrole-2-carbonitrile. Due to a lack of direct experimental data on this specific compound in publicly available literature, this analysis is based on the documented biological activities of structurally related pyrrole derivatives, particularly those containing nitro and cyano functional groups. This guide aims to inform researchers about the potential therapeutic applications and off-target effects of this chemical scaffold and to provide standardized protocols for its future biological evaluation.

Introduction to this compound

This compound is a heterocyclic organic compound characterized by a pyrrole ring substituted with a nitro group at position 5 and a nitrile group at position 2. While extensive research details its utility as a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, and agrochemicals, direct studies on its biological activity and cross-reactivity are not currently available. However, the pyrrole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. The presence of the electron-withdrawing nitro and cyano groups suggests that this compound could exhibit a range of biological effects.

Comparative Analysis of Structurally Related Compounds

To infer the potential biological activity of this compound, this section summarizes the observed activities of analogous compounds. The data suggests that nitropyrrole and pyrrole-2-carbonitrile derivatives have been investigated for a variety of therapeutic targets.

Compound Class/AnalogDocumented Biological ActivityPotential Implication for this compound
Nitropyrrole Derivatives - Antibacterial: Some nitropyrroles have demonstrated activity against various bacterial strains.[1] - Anticancer/Cytotoxic: Certain synthetic nitro-pyrrolomycins have shown efficacy in inhibiting the proliferation of colon and breast cancer cell lines.[2] Other nitropyrrole compounds have been shown to be mutagenic and cytotoxic to mouse cells.[3]Potential for antibacterial and anticancer activity. The nitro group may contribute to cytotoxicity, warranting careful evaluation.
Pyrrole-2-carbonitrile Analogs - Enzyme Inhibition: Derivatives of 2-aminopyrrole-3-carbonitrile have been studied as inhibitors of metallo-β-lactamases.[4] Fused pyrrole derivatives containing a carbonitrile group have also been investigated as inhibitors of pro-inflammatory cytokines like COX-2.[5]The carbonitrile group may serve as a key interaction point with biological targets, suggesting a potential for enzyme inhibitory activity.
Other Substituted Pyrroles - Anti-inflammatory: Pyrrole acetic acid derivatives like Tolmetin and Zomepirac are known non-steroidal anti-inflammatory drugs (NSAIDs).[4] - Antiviral: Pyrrolo[2,3-d]pyrimidine analogs have shown significant antiviral activity. - Protein Kinase Inhibition: Functionalized pyrrole scaffolds are important chemotypes for designing protein kinase inhibitors.[6]The core pyrrole scaffold is amenable to modifications that can target a wide range of biological pathways, including those involved in inflammation, viral replication, and cancer signaling.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity and cross-reactivity of this compound.

General Cytotoxicity and Antiproliferative Assays
  • Objective: To determine the general toxicity of the compound against various cell lines and its specific ability to inhibit cancer cell proliferation.

  • Methodology (MTT Assay):

    • Cell Culture: Human cancer cell lines (e.g., HCT116 for colon, MCF-7 for breast) and a normal cell line (e.g., hTERT RPE-1) are cultured in appropriate media and conditions.

    • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

    • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated to determine the compound's potency.

Antibacterial Susceptibility Testing
  • Objective: To assess the ability of the compound to inhibit the growth of various bacterial strains.

  • Methodology (Broth Microdilution):

    • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria are used.

    • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculation: Each well is inoculated with a standardized bacterial suspension.

    • Incubation: The plates are incubated under suitable conditions for bacterial growth.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine if the compound can inhibit the activity of specific enzymes (e.g., protein kinases, COX-2).

  • Methodology (Example: Kinase Inhibition Assay):

    • Reagents: Purified recombinant kinase, substrate, ATP, and the test compound.

    • Reaction: The kinase, substrate, and varying concentrations of the test compound are incubated in a reaction buffer. The enzymatic reaction is initiated by the addition of ATP.

    • Detection: The phosphorylation of the substrate is measured, often using methods like fluorescence, luminescence, or radioactivity.

    • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

Visualizations

The following diagrams illustrate a potential experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be modulated by a biologically active pyrrole derivative.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Selectivity cluster_moa Mechanism of Action start This compound cytotoxicity General Cytotoxicity Assay (e.g., MTT on cancer and normal cell lines) start->cytotoxicity antibacterial Antibacterial Screening (MIC determination) start->antibacterial panel_screening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) cytotoxicity->panel_screening If active hit_validation Hit Validation (Dose-response assays on identified targets) panel_screening->hit_validation selectivity Selectivity Profiling (Testing against related targets) hit_validation->selectivity pathway_analysis Cellular Pathway Analysis (e.g., Western Blot for signaling proteins) hit_validation->pathway_analysis binding_assay Direct Binding Assays (e.g., SPR, ITC) pathway_analysis->binding_assay

Caption: A potential experimental workflow for the biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription compound Pyrrole Derivative (Potential Inhibitor) compound->raf gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative.

References

A Comparative Guide to the In Vitro Antibacterial Efficacy of Nitropyrrole and Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, nitroaromatic compounds, specifically nitropyrrole and nitrothiophene derivatives, have emerged as promising candidates. This guide provides an objective in vitro comparison of their antibacterial efficacy, supported by experimental data and detailed methodologies, to inform further research and development in this critical area.

Executive Summary

Both nitropyrrole and nitrothiophene derivatives demonstrate significant in vitro antibacterial activity, often mediated by the reductive activation of the nitro group by bacterial enzymes. This activation leads to the generation of reactive nitrogen species, inducing cellular damage through multiple mechanisms, including DNA damage and membrane potential disruption. While direct comparative studies are limited, analysis of available data suggests that both classes of compounds harbor derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Quantitative Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various nitropyrrole and nitrothiophene derivatives against selected bacterial strains, as reported in the cited literature.

Table 1: Antibacterial Activity of Nitropyrrole Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)MIC (µM)Reference
PyrrolomycinsPyrrolomycin CStaphylococcus aureus--[1]
Pseudomonas aeruginosa--[1]
Synthetic Nitro-PyrrolomycinsCompound 4bStaphylococcus aureus-20[2][3]
Compound 4dPseudomonas aeruginosa-30[2][3]
Terpenyl-α-nitropyrroles3-FarnesylpyrroleMRSA2.8-[4]

Note: Specific MIC values for Pyrrolomycin C were not provided in the abstract, but new synthetic nitro-pyrrolomycins showed improved or equivalent activity.

Table 2: Antibacterial Activity of Nitrothiophene Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Benzoxazole-nitrothiopheneIITR00803Escherichia coli16[5]
Salmonella enterica serovar Typhimurium4[5]
5-NitrothiophenesCompound 1Mycobacterium tuberculosis H37Rv<0.015[6]
Nitrothiophene CarboxamidesCompound 7E. coli WT>128[7]
Compound 12E. coli WT32[7]
Compound 15E. coli WT8[7]
Compound 20E. coli WT8[7]
Thiophene DerivativesCompound 4Colistin-Resistant A. baumannii (MIC₅₀)16[8]
Colistin-Resistant E. coli (MIC₅₀)8[8]
Compound 5Colistin-Resistant A. baumannii (MIC₅₀)16[8]
Colistin-Resistant E. coli (MIC₅₀)32[8]
Compound 8Colistin-Resistant A. baumannii (MIC₅₀)32[8]
Colistin-Resistant E. coli (MIC₅₀)32[8]

Experimental Protocols

The following methodologies are standard for determining the in vitro antibacterial efficacy of chemical compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9][10]

  • Preparation of Compounds : The test compounds (nitropyrrole/nitrothiophene derivatives) are serially diluted, typically twofold, in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[5][11]

  • Bacterial Inoculum Preparation : Bacterial strains are cultured to the logarithmic growth phase. The culture is then diluted to a standardized concentration, commonly 5 x 10⁵ colony-forming units (CFU)/mL.[9][10]

  • Inoculation and Incubation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[9] Control wells are included: a positive control with bacteria and no compound, and a negative control with medium only.[5] The plate is then incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[9]

  • MIC Determination : After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][10][11]

Mechanism of Action and Signaling Pathways

Nitrothiophene Derivatives

The antibacterial action of nitrothiophenes is primarily dependent on the bioreduction of the nitro group by bacterial nitroreductases.[12]

  • Activation : Nitrothiophenes act as prodrugs.[13] In susceptible bacteria, enzymes like NfsA and NfsB in E. coli or an F420-dependent nitroreductase in M. tuberculosis reduce the nitro group.[6][13]

  • Generation of Reactive Species : This reduction process leads to the formation of reactive nitrogen species, such as nitric oxide (NO).[6]

  • Cellular Damage : The generated reactive species are non-specific and cause damage to multiple cellular targets, including DNA, proteins, and cell membranes, ultimately leading to bacterial cell death.[6][12] Some derivatives, like IITR00803, have also been shown to disrupt the bacterial membrane potential.[12][14]

  • Overcoming Resistance : A significant challenge with some antibacterial agents is their removal from the bacterial cell by efflux pumps, such as the AcrAB-TolC system.[12] Research has focused on designing nitrothiophene derivatives that are poor substrates for these efflux pumps, thereby enhancing their potency against wild-type bacteria.[7][13]

Nitropyrrole Derivatives

Pyrrolomycins, a class of naturally occurring nitropyrroles, and their synthetic analogs exhibit potent antibacterial activity.[4][15]

  • Target Inhibition : Some pyrrole-containing compounds are known to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[15]

  • Protonophoric Activity : Other halogenated pyrrole derivatives, such as marinopyrroles, act as protonophores. They disrupt the proton motive force across the bacterial cell membrane by transporting protons, which dissipates the membrane potential and inhibits ATP synthesis, leading to cell death.[16]

  • Structural Importance : The presence and position of the nitro group on the pyrrole ring have been shown to be crucial for enhancing antibacterial activity.[2][3]

Visualizations

Experimental and Logical Diagrams

experimental_workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Serial Dilution of Test Compound inoculation Inoculate Microtiter Plate Wells prep_compound->inoculation prep_bacteria Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) prep_bacteria->inoculation incubation Incubate at 37°C for 16-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

nitrothiophene_moa Mechanism of Action of Nitrothiophenes cluster_cell Bacterial Cell cluster_damage Cellular Damage nitrothiophene Nitrothiophene (Prodrug) nitroreductase Bacterial Nitroreductase (e.g., NfsA/B, F420-dependent) nitrothiophene->nitroreductase Enters Cell & is Reduced activated_drug Activated Drug (Radical Species) nitroreductase->activated_drug Activates rns Reactive Nitrogen Species (e.g., NO) activated_drug->rns Generates dna_damage DNA Damage rns->dna_damage protein_damage Protein Damage rns->protein_damage membrane_damage Membrane Disruption rns->membrane_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death membrane_damage->cell_death

References

Assessing the Metabolic Stability of 5-Nitro-1H-pyrrole-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Stability Assessment

Metabolic stability is a crucial property of a drug candidate, defining its susceptibility to biotransformation by drug-metabolizing enzymes.[2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to poor bioavailability and short duration of action. Conversely, highly stable compounds may accumulate, potentially causing adverse effects.[2] Therefore, early in vitro assessment of metabolic stability is essential for selecting and optimizing promising lead compounds.

The 5-Nitro-1H-pyrrole-2-carbonitrile scaffold is of interest in medicinal chemistry due to its versatile chemical reactivity and potential for biological activity.[3] However, the presence of a nitroaromatic group raises concerns about its metabolic fate, as nitro reduction is a known metabolic pathway that can lead to reactive intermediates.[4] This guide provides the tools to investigate these potential liabilities.

Data Presentation: Quantifying Metabolic Stability

The primary outputs of in vitro metabolic stability assays are the half-life (t½) and intrinsic clearance (CLint). These parameters allow for the quantitative comparison of different derivatives and their alternatives. The data should be summarized in a clear, tabular format for easy interpretation.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (Illustrative)

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative 1 This compoundExperimental ValueExperimental Value
Derivative 2 (Substituted derivative)Experimental ValueExperimental Value
Alternative 1 (e.g., Trifluoromethyl analog)Experimental ValueExperimental Value
Control (e.g., Verapamil)Literature/Experimental ValueLiterature/Experimental Value

Comparative Analysis: The 5-Nitropyrrole Scaffold vs. Alternatives

The nitro group in the this compound scaffold is a potential site for metabolic reduction, a process that can lead to the formation of nitroso and hydroxylamine intermediates. These reactive species have been associated with toxicity.

Bioisosteric replacement of the nitro group is a common strategy to mitigate such metabolic risks. A prime example is the substitution with a trifluoromethyl (-CF3) group. The trifluoromethyl group is generally more metabolically stable and can improve the overall pharmacokinetic profile of a compound.

Table 2: Conceptual Comparison of Nitro vs. Trifluoromethyl Bioisosteres

Property5-Nitro-pyrrole DerivativeTrifluoromethyl-pyrrole AlternativeRationale
Predicted Metabolic Stability LowerHigherThe C-F bond is stronger than the C-N bond of the nitro group, making it less susceptible to metabolic breakdown.
Primary Metabolic Pathway Nitro reduction, Ring oxidationRing oxidation, Oxidation of other substituentsThe primary metabolic liability of the nitro group is removed.
Potential for Reactive Metabolites HigherLowerNitroreduction can generate reactive nitroso and hydroxylamine species.
Lipophilicity (logP) Generally lowerGenerally higherThe trifluoromethyl group is more lipophilic than the nitro group.

Experimental Protocols: In Vitro Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro microsomal stability assay to determine the half-life and intrinsic clearance of this compound derivatives.

Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials and Equipment:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compounds (this compound derivatives and alternatives)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solution with the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl₂.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound to the wells.

    • For the experimental group, add the NADPH regenerating system.

    • For the negative control group (to assess non-enzymatic degradation), add buffer instead of the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold stopping solution to the respective wells.

    • The stopping solution should contain an internal standard for analytical normalization.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in assessing metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - Microsomes - Buffer - NADPH System pre_incubation Pre-incubate Microsomes & Buffer at 37°C reagents->pre_incubation start_reaction Initiate Reaction: Add Test Compound & NADPH System pre_incubation->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound This compound Derivative nitro_reduction Nitroreductases compound->nitro_reduction Nitro Reduction cyp450 Cytochrome P450s compound->cyp450 Oxidation reactive_metabolite Reactive Intermediates (Nitroso, Hydroxylamine) nitro_reduction->reactive_metabolite oxidized_metabolite Oxidized Metabolite (e.g., Hydroxylated pyrrole) cyp450->oxidized_metabolite conjugation Conjugation Enzymes (e.g., UGTs, SULTs) reactive_metabolite->conjugation oxidized_metabolite->conjugation excretion Excretion conjugation->excretion

Caption: Potential metabolic pathways for this compound derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Nitro-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 5-Nitro-1H-pyrrole-2-carbonitrile, a versatile compound utilized in the synthesis of pharmaceuticals and agrochemicals. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Hazard Profile

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Reactivity: As a nitrated organic compound, it may be reactive. It is incompatible with strong oxidizing agents and strong bases.[4]

The following table summarizes the essential safety information.

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulAvoid ingestion, skin contact, and inhalation of dust/vapors.[2]
Skin Corrosion/Irritation Causes skin irritationWear appropriate chemical-resistant gloves and protective clothing.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritationWear safety glasses with side shields or chemical goggles.[2][3]
Chemical Reactivity Incompatible with strong oxidizing agents and strong bases.[4]Store separately from incompatible materials.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline and should be adapted to comply with your institution's specific policies.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Contaminated Materials:

    • Any materials contaminated with this compound (e.g., weighing boats, pipette tips, gloves) should be disposed of as hazardous waste.

    • Place these items in a designated, sealed waste container.

  • Solutions:

    • Aqueous solutions containing this compound should not be disposed of down the drain.[4][5]

    • Collect liquid waste in a sealed, labeled, and appropriate container.

    • For solutions in organic solvents, follow your institution's procedures for flammable or halogenated waste streams, as applicable. A recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

3. Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated, cool, and dry.[4]

  • Ensure the container is kept away from incompatible materials such as strong oxidizing agents and strong bases.[4]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests. The final disposal will likely involve incineration at a permitted hazardous waste facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed, and compatible container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and compatible container. Do NOT pour down the drain. liquid_waste->collect_liquid label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect_solid->label_waste collect_liquid->label_waste storage Store in a designated Satellite Accumulation Area. label_waste->storage disposal_request Request pickup by EHS or licensed waste contractor. storage->disposal_request end End: Approved Disposal (e.g., Incineration) disposal_request->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current regulatory requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.